3-Isopropylpiperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8(10)4-3-5-9-6-8/h7,9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEXLAUZOSTXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732484 | |
| Record name | 3-(Propan-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339027-25-6 | |
| Record name | 3-(Propan-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isopropylpiperidin-3-ol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-isopropylpiperidin-3-ol, a novel N-heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates from the known properties of analogous structures to present a detailed profile. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising chemical entity.
Introduction: The Piperidine Scaffold in Modern Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Substituted piperidines, particularly those with hydroxyl groups, are of significant interest as they can serve as key intermediates in the synthesis of complex molecules with diverse biological activities.[2][3][4][5] 3-Hydroxypiperidine derivatives, for instance, are integral components of drugs targeting neurological disorders and certain cancers.[2][3] This guide focuses on the synthesis, characterization, and potential utility of a specific, lesser-explored derivative: 3-isopropylpiperidin-3-ol.
Physicochemical and Structural Properties
The fundamental properties of 3-isopropylpiperidin-3-ol are summarized in the table below. These values are calculated based on its chemical structure and provide a foundational understanding of its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 3-isopropylpiperidin-3-ol |
| Canonical SMILES | CC(C)C1(O)CCNCC1 |
| CAS Number | Not assigned |
Synthesis of 3-Isopropylpiperidin-3-ol: A Mechanistic Approach
The most direct and efficient synthetic route to 3-isopropylpiperidin-3-ol is through the nucleophilic addition of an isopropyl Grignard reagent to a protected 3-piperidone derivative. The use of a nitrogen-protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent.[6][7]
The proposed synthetic workflow is depicted below:
Caption: Synthetic workflow for 3-Isopropylpiperidin-3-ol.
Detailed Synthetic Protocol
Step 1: Synthesis of N-Boc-3-piperidone
-
To a solution of 3-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (2.2 equivalents) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, as monitored by TLC, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-Boc-3-piperidone.[7]
Step 2: Grignard Reaction with Isopropylmagnesium Bromide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of N-Boc-3-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isopropylmagnesium bromide (1.2-1.5 equivalents) in THF dropwise, maintaining the temperature below 5 °C. The Grignard reagent is a strong nucleophile and base, necessitating anhydrous conditions.[8][9][10]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude N-Boc-3-isopropylpiperidin-3-ol can be purified by flash chromatography.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the purified N-Boc-3-isopropylpiperidin-3-ol (1 equivalent) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
If using HCl, the product will be the hydrochloride salt. To obtain the free base, neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an appropriate organic solvent.
-
Dry the organic layer and remove the solvent to yield the final product, 3-isopropylpiperidin-3-ol.
Mechanism of the Grignard Reaction
The core of this synthesis is the nucleophilic attack of the carbanionic isopropyl group from the Grignard reagent on the electrophilic carbonyl carbon of N-Boc-3-piperidone.
Caption: Mechanism of the Grignard reaction.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for 3-isopropylpiperidin-3-ol, the following characterization data are predicted based on established spectroscopic principles and data from analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 3-isopropylpiperidin-3-ol are presented below. These predictions are generated using computational models and are in agreement with typical chemical shifts for similar functional groups.[11][12][13][14]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~1.5-2.5 | broad singlet | 1H |
| -NH | ~2.0-3.0 | broad singlet | 1H |
| Piperidine H2, H6 | ~2.8-3.2 | multiplet | 4H |
| Piperidine H4, H5 | ~1.5-1.9 | multiplet | 4H |
| Isopropyl -CH | ~1.8-2.1 | septet | 1H |
| Isopropyl -CH₃ | ~0.9-1.1 | doublet | 6H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 (quaternary) | ~70-75 |
| C2, C6 | ~45-50 |
| C4, C5 | ~25-30 |
| Isopropyl -CH | ~35-40 |
| Isopropyl -CH₃ | ~15-20 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 3-isopropylpiperidin-3-ol is expected to exhibit characteristic absorption bands for its key functional groups.[15][16][17][18]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Band |
| O-H (alcohol) | 3200-3600 | Strong, broad |
| N-H (secondary amine) | 3300-3500 | Moderate, may overlap with O-H |
| C-H (sp³ hybridized) | 2850-3000 | Strong, sharp |
| C-O (tertiary alcohol) | 1100-1210 | Strong |
| C-N (amine) | 1020-1250 | Moderate |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-isopropylpiperidin-3-ol is predicted to show fragmentation patterns characteristic of tertiary alcohols and cyclic amines.[19][20]
-
Molecular Ion (M⁺): A weak or absent peak at m/z = 143.
-
Alpha-Cleavage: The most prominent fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen-bearing carbon.[19] This would result in the loss of an isopropyl radical (•CH(CH₃)₂) to give a fragment at m/z = 100, or the loss of an ethyl group from the ring to give a fragment at m/z = 114.
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion would lead to a peak at m/z = 125 (M-18).[19][21]
-
Ring Cleavage: Fragmentation of the piperidine ring can lead to a complex series of smaller fragments.
Potential Applications in Medicinal Chemistry
The 3-isopropylpiperidin-3-ol scaffold holds significant potential as a building block in drug discovery. The tertiary alcohol moiety can act as a hydrogen bond donor and acceptor, while the piperidine nitrogen provides a site for further functionalization and can be protonated at physiological pH, enhancing water solubility.[1][2]
Potential therapeutic areas for derivatives of 3-isopropylpiperidin-3-ol include:
-
Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs.[3][5]
-
Oncology: 3-Hydroxypiperidine derivatives have been explored as intermediates in the synthesis of anticancer agents.[2]
-
Infectious Diseases: The piperidine scaffold is present in various antibacterial and antiviral compounds.
Safety and Handling
As a piperidine derivative, 3-isopropylpiperidin-3-ol should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds like piperidine are known to be flammable, toxic, and corrosive.[22][23][24]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
In case of contact:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
3-Isopropylpiperidin-3-ol represents a valuable, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The straightforward and scalable synthetic route via a Grignard reaction makes it an accessible building block for medicinal chemists and materials scientists. The predicted spectroscopic data herein should serve as a reliable reference for its identification and characterization. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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3-Isopropylpiperidin-3-ol synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Isopropylpiperidin-3-ol
Abstract
The 3-hydroxy-3-alkylpiperidine scaffold is a crucial structural motif found in numerous pharmacologically active compounds. This guide provides a comprehensive, in-depth exploration of a robust and scientifically validated pathway for the synthesis of a model compound, 3-Isopropylpiperidin-3-ol. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for methodological choices, and the critical parameters for success. The synthesis is presented as a cohesive three-stage process: (1) preparation of the N-protected 3-piperidone precursor, (2) formation of the core tertiary alcohol structure via organometallic addition, and (3) final deprotection to yield the target compound. Each stage is accompanied by detailed, self-validating protocols, mechanistic diagrams, and data summaries to equip researchers and drug development professionals with the knowledge to confidently replicate and adapt this synthesis.
Part 1: Introduction & Retrosynthetic Analysis
The piperidine ring is a privileged scaffold in medicinal chemistry, and its substitution at the 3-position with a tertiary alcohol group offers a key vector for molecular diversity and interaction with biological targets.[1] The synthesis of 3-Isopropylpiperidin-3-ol serves as an excellent case study for the strategic construction of such architectures. The chosen synthetic approach is predicated on a logical retrosynthetic analysis, which deconstructs the target molecule into readily available or synthetically accessible precursors.
A retrosynthetic disconnection of the target molecule logically severs the bond formed during the key construction step. For 3-Isopropylpiperidin-3-ol, the most strategic disconnection is at the newly formed carbon-carbon bond between the piperidine ring and the isopropyl group. This bond is created by the nucleophilic addition of an isopropyl organometallic reagent to a carbonyl group. This leads to a key intermediate, an N-protected 3-piperidone, and an isopropyl nucleophile. The nitrogen of the piperidine ring must be protected to prevent it from reacting as a base or nucleophile in the key Grignard reaction step.
Caption: Retrosynthetic pathway for 3-Isopropylpiperidin-3-ol.
Part 2: The Forward Synthesis: A Three-Stage Approach
The forward synthesis logically follows the pathway identified through retrosynthesis. This methodology is designed for efficiency, high yield, and scalability.
Stage 1: Preparation of the Key Precursor: N-Boc-3-Piperidone
The synthesis begins with a suitable ketone precursor. For this pathway, we utilize N-Boc-3-piperidone. The tert-butoxycarbonyl (Boc) group is an ideal choice for nitrogen protection due to its robust stability under the basic and nucleophilic conditions of the subsequent Grignard reaction, coupled with its straightforward removal under acidic conditions which typically do not affect other functional groups in the molecule.[2]
N-Boc-3-piperidone can be synthesized through various established routes. One effective method involves the oxidation of N-Boc-3-hydroxypiperidine, which itself can be derived from 3-hydroxypyridine. A multi-step synthesis might involve:
-
Formation of N-benzyl-3-hydroxypiperidine from 3-hydroxypyridine.
-
Introduction of the Boc protecting group and concurrent debenzylation via hydrogenolysis.
-
Oxidation of the resulting N-Boc-3-hydroxypiperidine using a mild oxidant like Dess-Martin periodinane or a Swern oxidation to yield the desired N-Boc-3-piperidone.[3]
Stage 2: C-C Bond Formation via Grignard Reaction
This stage is the cornerstone of the synthesis, creating the tertiary alcohol functionality through the nucleophilic addition of an organometallic reagent to the ketone.[4] The Grignard reaction is a powerful and versatile method for C-C bond formation.[4][5]
Mechanism and Rationale: The Grignard reagent, in this case, Isopropylmagnesium Bromide (i-PrMgBr), possesses a highly polarized carbon-magnesium bond, rendering the isopropyl carbon strongly nucleophilic.[6] This nucleophile readily attacks the electrophilic carbonyl carbon of N-Boc-3-piperidone. The π-bond of the carbonyl breaks, and the electrons are pushed to the oxygen, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield the final tertiary alcohol product, N-Boc-3-Isopropylpiperidin-3-ol.[4][7]
Caption: Mechanism of Grignard addition to N-Boc-3-piperidone.
Experimental Protocol: Synthesis of N-Boc-3-Isopropylpiperidin-3-ol
-
Materials: N-Boc-3-piperidone, Magnesium turnings, Isopropyl bromide, Anhydrous diethyl ether or THF, Iodine (one crystal), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous sodium sulfate (Na₂SO₄).
-
Safety Precaution: All glassware must be rigorously flame-dried or oven-dried prior to use to eliminate all moisture, which quenches the Grignard reagent.[6][8] The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Diethyl ether is extremely flammable.[5]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add a single crystal of iodine to activate the magnesium surface.[9]
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the isopropyl bromide solution to the flask. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, gentle warming with a water bath may be required.
-
Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Ketone:
-
Dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the ketone solution dropwise to the stirred Grignard reagent. This addition is exothermic and should be controlled to maintain the temperature below 10 °C to minimize side reactions.[9]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.[4][10]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude N-Boc-3-Isopropylpiperidin-3-ol, which can be purified by column chromatography if necessary.[11][12]
-
Stage 3: N-Boc Deprotection to Yield the Final Product
The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. This is reliably achieved under acidic conditions.[2][13]
Mechanism and Rationale: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., HCl or TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine product, which is isolated as its corresponding acid salt (e.g., hydrochloride).[13]
Experimental Protocol: N-Boc Deprotection
-
Materials: N-Boc-3-Isopropylpiperidin-3-ol, 4M HCl in 1,4-Dioxane (or 20% TFA in Dichloromethane), Diethyl ether, Sodium hydroxide (NaOH) solution.
-
Deprotection Reaction:
-
Dissolve the crude or purified N-Boc-3-Isopropylpiperidin-3-ol (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add an excess of 4M HCl in 1,4-Dioxane (e.g., 5-10 equivalents) to the solution at room temperature.[2][14]
-
Stir the mixture for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The product, as its hydrochloride salt, may precipitate from the solution.[2]
-
-
Isolation:
-
Once the reaction is complete, the solvent can be removed under reduced pressure. If a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.
-
To obtain the free base, the resulting hydrochloride salt is dissolved in water and basified to a pH >11 with a NaOH solution.
-
The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 3-Isopropylpiperidin-3-ol.[15]
-
Caption: Workflow for the N-Boc deprotection and product isolation.
Part 3: Data Summary & Characterization
This section provides a summary of the key transformations and expected outcomes. Yields are representative and can vary based on reaction scale and purification efficiency.
| Stage | Key Transformation | Key Reagents | Solvent | Typical Time | Typical Yield |
| 1 | Oxidation | N-Boc-3-hydroxypiperidine, Dess-Martin Periodinane | Dichloromethane | 2-4 hours | >90% |
| 2 | Grignard Reaction | N-Boc-3-piperidone, i-PrMgBr | Anhydrous Ether/THF | 2-3 hours | 70-85% |
| 3 | N-Boc Deprotection | N-Boc-3-Isopropylpiperidin-3-ol, 4M HCl | 1,4-Dioxane | 1-3 hours | >95% |
The final product, 3-Isopropylpiperidin-3-ol, should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H NMR: Expect to see characteristic signals for the piperidine ring protons, the isopropyl group (a doublet and a septet), and the hydroxyl and amine protons (which may be broad and exchangeable with D₂O).
-
¹³C NMR: Will show distinct signals for the quaternary carbinol carbon (C-OH), the carbons of the piperidine ring, and the two carbons of the isopropyl group.
-
IR Spectroscopy: A broad peak in the range of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations is expected.[16]
-
Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.
Part 4: Conclusion
The described three-stage synthesis pathway provides a reliable and efficient method for producing 3-Isopropylpiperidin-3-ol. By leveraging a standard N-Boc protection strategy, the powerful C-C bond formation of the Grignard reaction, and a clean, acid-mediated deprotection, this guide offers a comprehensive framework for accessing 3-hydroxy-3-alkylpiperidine scaffolds. The detailed protocols and mechanistic rationale are intended to provide researchers with a solid foundation for both the synthesis of this specific target and the development of related analogues in the pursuit of novel chemical entities.
References
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Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]
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Kunz, H., & Pfrengle, W. (2004). Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. Organic & Biomolecular Chemistry, 2(19), 2764-2771. Available at: [Link]
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Scribd. (n.d.). Experiment 10 Grignard Reaction With A Ketone. Available at: [Link]
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NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at: [Link]
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University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Available at: [Link]
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Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]
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ResearchGate. (2024). How to purify tertiary alcohol? Available at: [Link]
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Minnaard, A. J., et al. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 9(21), 4834-4841. Available at: [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Available at: [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
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Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. Available at: [Link]
- Olsson, R., et al. (2006). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 4(8), 1639-1646.
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Chen, C., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 53(34), 4549-4551. Available at: [Link]
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Somfai, P., & Olsson, R. (2005). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. Available at: [Link]
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Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]
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LibreTexts Chemistry. (2015). 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]
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Online Chemistry Notes. (2023). Organometallic compounds- Grignard reagent. Available at: [Link]
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Melander, R. J., et al. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem, 16(16), 2487-2490. Available at: [Link]
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Oud, C. L., et al. (2017). Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. Current Organic Chemistry, 21(1), 2-25. Available at: [Link]
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PubMed. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem, 16(16), 2487-2490. Available at: [Link]
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Łażewska, D., et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Molecules, 22(5), 823. Available at: [Link]
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Chen, Y., et al. (2021). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. Green Chemistry, 23(13), 4845-4855. Available at: [Link]
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Spectroscopic Characterization of 3-Isopropylpiperidin-3-ol: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 3-Isopropylpiperidin-3-ol. In the absence of published experimental spectra for this specific molecule, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally related analogs, to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of new chemical entities.
Molecular Structure and Spectroscopic Overview
The structural elucidation of a novel compound like 3-Isopropylpiperidin-3-ol is fundamentally reliant on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of the molecular architecture.
Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol Structure:
Caption: Standard workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.2 - 2.8 | m | 4H | H-2, H-6 |
| ~ 2.5 | s (br) | 2H | NH, OH |
| ~ 2.0 - 1.5 | m | 5H | H-4, H-5, CH (isopropyl) |
| ~ 0.9 | d | 6H | CH₃ (isopropyl) |
Interpretation of Predicted ¹H NMR Spectrum:
-
H-2 and H-6 (δ ~3.2 - 2.8 ppm): The protons on the carbons adjacent to the nitrogen atom are expected to be the most deshielded of the piperidine ring protons due to the electron-withdrawing effect of the nitrogen. Their signals would likely appear as a complex multiplet.
-
NH and OH (δ ~2.5 ppm): The protons of the amine and alcohol groups are expected to be broad singlets and may exchange with deuterium in D₂O. Their chemical shift can be highly variable depending on concentration and solvent.
-
H-4, H-5, and isopropyl CH (δ ~2.0 - 1.5 ppm): The remaining piperidine ring protons and the methine proton of the isopropyl group would likely overlap in a complex multiplet region.
-
Isopropyl CH₃ (δ ~0.9 ppm): The six equivalent protons of the two methyl groups of the isopropyl substituent would appear as a doublet, coupled to the isopropyl methine proton.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 75 | C-3 |
| ~ 50 | C-2, C-6 |
| ~ 40 | C-4 |
| ~ 35 | CH (isopropyl) |
| ~ 25 | C-5 |
| ~ 17 | CH₃ (isopropyl) |
Interpretation of Predicted ¹³C NMR Spectrum:
-
C-3 (δ ~75 ppm): The carbon atom bearing the hydroxyl group is expected to be the most deshielded carbon in the piperidine ring.
-
C-2 and C-6 (δ ~50 ppm): The carbon atoms adjacent to the nitrogen are expected to appear at a downfield shift.
-
C-4 and C-5 (δ ~40 and ~25 ppm): The remaining piperidine ring carbons will be found in the aliphatic region.
-
Isopropyl Carbons (δ ~35 and ~17 ppm): The methine and methyl carbons of the isopropyl group will have characteristic shifts in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Analysis
Caption: Standard workflow for ATR-IR data acquisition.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 2960 - 2850 | Strong | C-H stretching (aliphatic) |
| 1470 - 1450 | Medium | C-H bending |
| 1100 - 1000 | Strong | C-O stretching |
Interpretation of Predicted IR Spectrum:
-
O-H and N-H Stretching (3400 - 3200 cm⁻¹): A strong and broad absorption band is expected in this region, characteristic of the overlapping stretching vibrations of the hydroxyl and secondary amine groups. This broadness is due to hydrogen bonding.
-
C-H Stretching (2960 - 2850 cm⁻¹): Strong absorptions in this region will confirm the presence of sp³ hybridized C-H bonds in the piperidine ring and isopropyl group.
-
C-H Bending (1470 - 1450 cm⁻¹): Medium intensity bands corresponding to the bending vibrations of the CH₂ and CH₃ groups are expected.
-
C-O Stretching (1100 - 1000 cm⁻¹): A strong band in this region is characteristic of the C-O stretching of the tertiary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS Analysis
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 143 | [M]⁺ (Molecular Ion) |
| 128 | [M - CH₃]⁺ |
| 100 | [M - C₃H₇]⁺ |
| 84 | [M - C₃H₇O]⁺ |
| 58 | [C₃H₈N]⁺ |
Interpretation of Predicted Mass Spectrum:
-
Molecular Ion ([M]⁺, m/z 143): The presence of a peak at m/z 143 would confirm the molecular weight of the compound.
-
Loss of a Methyl Group ([M - CH₃]⁺, m/z 128): A common fragmentation for isopropyl groups is the loss of a methyl radical.
-
Loss of an Isopropyl Group ([M - C₃H₇]⁺, m/z 100): Alpha-cleavage next to the hydroxyl group could lead to the loss of the isopropyl radical, resulting in a stable oxonium ion.
-
Further Fragmentations: Other significant fragments are expected from the cleavage of the piperidine ring. The fragmentation of piperidine alkaloids often involves the loss of water and cleavage of the ring. [1][2]
Caption: Proposed primary fragmentation pathways for 3-Isopropylpiperidin-3-ol in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Isopropylpiperidin-3-ol. The expected NMR, IR, and MS data have been detailed and interpreted based on established chemical principles and data from analogous structures. This information serves as a robust framework for any future experimental characterization of this compound, enabling researchers to anticipate and accurately assign the resulting spectral data.
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A Comprehensive Technical Guide to the Crystal Structure Analysis of 3-Isopropylpiperidin-3-ol
This guide provides an in-depth technical exploration of the methodologies and considerations for determining the crystal structure of 3-Isopropylpiperidin-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document offers a holistic view, from chemical synthesis and crystallization to advanced crystallographic analysis. The principles and protocols outlined herein are designed to ensure scientific rigor and produce a validated, high-quality crystal structure.
Introduction: The Significance of Structural Elucidation
3-Isopropylpiperidin-3-ol belongs to the piperidine class of compounds, which are prevalent scaffolds in a vast array of pharmaceuticals and biologically active molecules. The three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and intermolecular interactions. For drug development professionals, a precise crystal structure is invaluable for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection. This guide will navigate the critical steps to achieve a definitive crystal structure of 3-Isopropylpiperidin-3-ol.
Synthesis and Crystallization: The Foundation of Quality Data
A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the target compound and subsequent crystallization.
Synthesis of 3-Isopropylpiperidin-3-ol
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-Isopropylpiperidin-3-ol.
Experimental Protocol: Synthesis
-
Protection: Start with a commercially available piperidine derivative and protect the amine group (e.g., with a Boc or Cbz group) to prevent side reactions.
-
Oxidation: Oxidize the protected piperidine at the 3-position to yield the corresponding N-protected piperidin-3-one.
-
Grignard Reaction: React the N-protected piperidin-3-one with isopropylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity.
-
Quenching and Workup: After the reaction is complete, quench it carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (like sodium sulfate), and concentrate it under reduced pressure.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc group removal) to yield the final product, 3-Isopropylpiperidin-3-ol.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain a high-purity sample suitable for crystallization.
Crystallization Strategies
The formation of single crystals suitable for X-ray diffraction is often a matter of trial and error. The goal is to slowly reach a state of supersaturation, allowing for the orderly growth of a crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly in a loosely covered vial.[1]
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small, open vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent will slowly diffuse into the anti-solvent, and vice-versa, gradually inducing crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it.[2] As the temperature decreases, the solubility of the compound will decrease, leading to crystallization.[2]
Solvent Selection: A range of solvents with varying polarities should be screened. For 3-Isopropylpiperidin-3-ol, which possesses both polar (hydroxyl and amine) and non-polar (isopropyl and piperidine ring) moieties, solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and their mixtures with water or hexane would be appropriate starting points.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, the process of determining its atomic structure through X-ray diffraction can begin.[3]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[3]
Experimental Protocol: Data Collection
-
Crystal Mounting: A single, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation if data is collected at low temperatures (typically 100 K).
-
Diffractometer Setup: The crystal is centered in the X-ray beam of the diffractometer.
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated.[4]
Data Processing
The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).[4]
Data Processing Steps:
-
Integration: This involves identifying the diffraction spots on the images, determining the unit cell parameters and crystal orientation (indexing), refining these parameters, and integrating the intensity of each spot.[4]
-
Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a unique set of reflections.[4]
Structure Solution and Refinement
The processed data is then used to solve the crystal structure and refine the atomic model.[3][5]
Structure Solution and Refinement Workflow:
-
Structure Solution: The initial atomic positions are determined. For small molecules like 3-Isopropylpiperidin-3-ol, direct methods are typically successful.[3]
-
Model Building: An initial model of the molecule is built based on the solved atomic positions.
-
Structure Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[5][6] This is an iterative process.[5]
-
Hydrogen Atom Placement: Hydrogen atoms are often difficult to locate directly from the electron density map due to their low scattering power.[5] They are typically placed in calculated positions based on geometric considerations and then refined.[5]
Key Refinement Parameters:
| Parameter | Description | Typical Goodness-of-Fit Values |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 0.15 for high-quality structures |
| Goof (S) | Goodness-of-fit, which should be close to 1 for a good refinement. | ~1.0 |
Structure Validation
The final refined structure must be validated to ensure its chemical and crystallographic sensibility.[7][8][9]
Validation Checks:
-
Geometric Analysis: Bond lengths, bond angles, and torsion angles should be within expected ranges.[10]
-
Displacement Parameters: Atomic displacement parameters (ADPs) should be reasonable.
-
Residual Electron Density: The final difference electron density map should be largely featureless.
-
checkCIF: The Crystallographic Information File (CIF) should be checked using the IUCr's checkCIF service for any potential issues or alerts.[8]
Analysis of the Crystal Structure of 3-Isopropylpiperidin-3-ol
A detailed analysis of the crystal structure will reveal key molecular and supramolecular features.
Molecular Conformation
The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings.[11][12] The isopropyl and hydroxyl groups at the 3-position can be in either axial or equatorial positions. The determined crystal structure will reveal the preferred conformation in the solid state.
Intermolecular Interactions and Crystal Packing
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond donor and acceptor) suggests that hydrogen bonding will play a significant role in the crystal packing.[12][13][14]
Potential Hydrogen Bonding Motifs:
-
O-H···N: The hydroxyl group of one molecule can form a hydrogen bond with the nitrogen atom of a neighboring molecule.[12]
-
N-H···O: The amine group of one molecule can form a hydrogen bond with the oxygen atom of a neighboring molecule.[12]
-
O-H···O: The hydroxyl group can act as both a donor and an acceptor, forming chains or rings of hydrogen-bonded molecules.
These hydrogen bonds, along with weaker van der Waals interactions, will dictate how the molecules pack in the crystal lattice, influencing the material's bulk properties.
Potential Challenges and Solutions
Twinning
Twinning occurs when two or more crystal lattices are intergrown in a symmetrical manner. This can complicate data processing and structure solution. Modern crystallographic software has tools to detect and handle twinned data.
Disorder
Disorder arises when a molecule or a part of a molecule occupies more than one position in the crystal lattice.[15][16][17][18] For 3-Isopropylpiperidin-3-ol, the isopropyl group or even the entire piperidine ring could potentially exhibit conformational disorder.[16]
Modeling Disorder:
-
Disordered atoms are modeled with partial occupancies, and the sum of the occupancies for the different positions must equal one.
-
Geometric restraints may be necessary to maintain sensible bond lengths and angles in the disordered fragments.[16]
Software and Visualization
A variety of software packages are available for crystal structure analysis.
Commonly Used Software:
| Software Suite | Purpose |
| SHELX | A set of programs for structure solution and refinement.[6] |
| Olex2 | A graphical user interface that integrates various crystallographic programs. |
| PLATON | A multipurpose crystallographic tool, often used for structure validation.[8] |
| Mercury | A crystal structure visualization and analysis program.[19] |
| VESTA | A 3D visualization program for structural models and electron densities.[20] |
| Diamond | A molecular and crystal structure visualization software.[21] |
Conclusion
The crystal structure analysis of 3-Isopropylpiperidin-3-ol provides a wealth of information crucial for understanding its properties and potential applications. By following a systematic approach encompassing synthesis, crystallization, and rigorous X-ray diffraction analysis, researchers can obtain a high-quality, validated crystal structure. This guide serves as a comprehensive roadmap for this process, emphasizing the importance of careful experimental technique and thorough data analysis to ensure the integrity of the final structural model.
References
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In silico modeling of 3-Isopropylpiperidin-3-ol receptor binding
An In-Depth Technical Guide to the In Silico Target Identification and Receptor Binding Modeling of 3-Isopropylpiperidin-3-ol
Abstract
3-Isopropylpiperidin-3-ol is a heterocyclic compound whose specific biological targets and mechanism of action are not widely characterized in public literature. This presents a common challenge in drug discovery: how to proceed when a molecule of interest, an "orphan ligand," lacks a known receptor. This technical guide provides a comprehensive, field-proven computational workflow to identify putative protein targets for 3-Isopropylpiperidin-3-ol and subsequently model its binding interactions with high fidelity. We will navigate the entire in silico pipeline, from initial ligand preparation and target fishing to the rigorous validation of binding poses through molecular dynamics simulations. Each protocol is presented as a self-validating system, with detailed explanations for the causal logic behind each step, ensuring scientific integrity and reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply modern modeling techniques to uncharacterized small molecules.
Part 1: Foundational Principles & The Strategic Workflow
The Challenge of Orphan Ligands: A Case Study of 3-Isopropylpiperidin-3-ol
In pharmaceutical research, it is common to identify small molecules with interesting biological effects but unknown molecular targets. These "orphan ligands" represent both a challenge and an opportunity. The primary obstacle is the absence of a defined receptor, which is essential for traditional structure-based drug design. However, elucidating the target(s) can unveil novel biological pathways and therapeutic possibilities. 3-Isopropylpiperidin-3-ol, a simple piperidine derivative, serves as our model orphan ligand[1]. The strategic application of computational methods allows us to bridge this knowledge gap efficiently and cost-effectively, generating testable hypotheses for subsequent experimental validation.[2][3][4]
The In Silico Toolkit: A Multi-Pillar Approach to Ligand-Receptor Characterization
A robust computational investigation does not rely on a single method but rather integrates several techniques in a logical sequence. Each step serves to refine the hypothesis generated by the previous one.
-
Pharmacophore Modeling : This method defines the essential 3D arrangement of chemical features a molecule must possess to be active at a specific receptor. It can be used in two ways: (1) Ligand-based , by comparing a set of known active molecules to find common features when the receptor structure is unknown, or (2) Structure-based , by identifying key interaction points within a known receptor's binding pocket.[5][6][7]
-
Molecular Docking : This is a computational simulation that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[8][9] The output is a set of poses ranked by a scoring function, which estimates the binding affinity. This is the primary tool for virtual screening and initial binding mode prediction.[8]
-
Molecular Dynamics (MD) Simulations : While docking provides a static snapshot, MD simulations offer a view of the system's evolution over time.[10] By simulating the movements of every atom in the ligand-receptor complex within a physiological environment, we can assess the stability of the docked pose and analyze the dynamic nature of their interactions.[10][11]
Overall Workflow for Orphan Ligand Characterization
The following workflow provides a systematic approach, moving from broad, hypothesis-generating steps to specific, high-fidelity validation.
Caption: High-level workflow for orphan ligand characterization.
Part 2: Ligand and Target Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. The principle of "garbage in, garbage out" is paramount.
Protocol: Ligand Structure Preparation
Causality: The ligand's 3D conformation, protonation state, and partial charges directly influence how it interacts with a protein. An improperly prepared ligand will lead to inaccurate docking scores and unrealistic poses. This protocol ensures a physically realistic, low-energy starting structure.
Step-by-Step Methodology:
-
Obtain 2D Structure: Download the structure of 3-Isopropylpiperidin-3-ol from a chemical database like PubChem (CID: 59605716) in a 2D format (e.g., SDF).[1]
-
Generate 3D Coordinates: Use a molecular editor (e.g., Avogadro, ChemDraw) to generate an initial 3D conformation from the 2D structure.
-
Protonation State Assignment: At physiological pH (~7.4), the piperidine nitrogen is likely to be protonated. Use a tool like MarvinSketch or Schrödinger's LigPrep to predict pKa and assign the correct protonation state. This is critical as it determines the potential for ionic interactions.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or OPLS). This step relaxes the structure into a low-energy conformation, removing any steric strain from the initial 3D generation.
-
Charge Calculation: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field based method. These charges are essential for calculating electrostatic interactions during docking and MD simulations.
-
Save Final Structure: Save the prepared ligand in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mae for Schrödinger Suite.[12][13]
Target Identification & Preparation
Causality: Since the receptor is unknown, we must identify plausible targets. Reverse docking is a powerful hypothesis-generation tool that screens a ligand against a library of known protein structures.
Step-by-Step Methodology:
-
Select a Target Database: Utilize a database of prepared protein structures suitable for docking, such as PDBinder or the sc-PDB.
-
Perform Reverse Docking: Screen the prepared 3-Isopropylpiperidin-3-ol structure against the database. This process will generate a list of potential protein targets ranked by their predicted binding scores.
-
Prioritize Targets: Analyze the top-ranked hits. Prioritize targets based on biological plausibility. For instance, are the identified receptors known to bind similar piperidine-containing molecules? Is their function consistent with any known (even anecdotal) activity of the ligand?
-
Obtain Target Structure: Once a high-priority target is selected (e.g., a G-protein coupled receptor or an enzyme), download its experimental structure from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
-
Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate).
-
Perform a constrained energy minimization to relax the structure, especially the newly added hydrogens, without significantly altering the backbone conformation.
-
Part 3: Molecular Docking: Predicting the Binding Interaction
With prepared ligand and receptor structures, we can now predict their interaction. We will use AutoDock Vina, a widely used and validated open-source docking program, as our example.[14][15]
Protocol: Molecular Docking with AutoDock Vina
Causality: The goal of docking is to explore a vast conformational space to find the most energetically favorable binding pose of the ligand in the receptor's active site. The scoring function provides a quantitative estimate of binding affinity, allowing for the ranking of different poses.[16][17]
Caption: Step-by-step workflow for molecular docking using AutoDock Vina.
Step-by-Step Methodology:
-
Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools (MGLTools). This format includes atomic charges and atom type definitions required by Vina.
-
Define the Search Space (Grid Box):
-
Identify the putative binding site on the receptor. This can be inferred from the position of a co-crystallized ligand in the experimental structure or predicted using site-finding software.
-
Define a 3D grid box that encompasses this entire binding site. The choice of box size is a critical decision: a box that is too small may miss the correct pose, while one that is too large will increase computation time and may reduce accuracy.
-
-
Create the Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand files, the coordinates for the center of the grid box, and the dimensions (size_x, size_y, size_z) of the box in Angstroms.
-
Run the Docking Simulation: Execute Vina from the command line, providing the configuration file as input. vina --config conf.txt --log log.txt
-
Analyze the Results: Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.
Data Presentation: Interpreting Docking Results
The output should be summarized for clarity. The primary analysis involves examining the top-ranked poses to understand the specific molecular interactions driving the binding.
Table 1: Sample Docking Results for 3-Isopropylpiperidin-3-ol with a Putative Target
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| 1 | -8.5 | ASP 110, SER 114 | Hydrogen Bond, Ionic |
| 2 | -8.2 | PHE 250, TRP 300 | Pi-Pi Stacking, Hydrophobic |
| 3 | -7.9 | TYR 95, SER 114 | Hydrogen Bond |
Visualization: Use molecular graphics software like PyMOL or UCSF Chimera to visually inspect the top-ranked pose. This is a self-validating step: Does the pose make chemical sense? Are hydrogen bonds formed between appropriate donors and acceptors? Is the hydrophobic isopropyl group buried in a greasy pocket?
Part 4: Molecular Dynamics: From a Static Pose to a Dynamic Interaction
Causality: A favorable docking score indicates a promising static interaction, but it does not guarantee that the ligand-receptor complex is stable in a dynamic, solvated environment. MD simulations are essential to validate the stability of the predicted binding pose and to observe subtle conformational changes that may be critical for biological activity.[11][18][19][20]
Protocol: MD Simulation of the Ligand-Receptor Complex with GROMACS
GROMACS is a high-performance, open-source MD engine well-suited for this task.[18][19][20]
Caption: Standard workflow for setting up and running an MD simulation with GROMACS.
Step-by-Step Methodology:
-
Generate Topologies: Create topology files for both the receptor (using a standard protein force field like CHARMM36 or AMBER) and the ligand (using a parameterization server like CGenFF or antechamber). The topology file describes all the atoms, bonds, angles, and charges needed for the simulation.
-
System Solvation: Place the ligand-receptor complex in the center of a periodic box and fill the box with explicit water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly with the newly added water and ions.
-
Equilibration: Perform two short equilibration phases. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the density.
-
Production MD: Run the production simulation for a duration sufficient to observe the stability of the complex (typically 100-200 nanoseconds for initial validation). Save the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate key metrics of stability and interaction.
Data Presentation: Key Metrics from MD Simulation
Table 2: Summary of MD Simulation Analysis (100 ns)
| Metric | Description | Result | Interpretation |
| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms relative to the starting pose. | 1.5 ± 0.3 Å | A low, stable RMSD indicates the ligand did not drift away from the initial binding pose. |
| Protein RMSF | Root Mean Square Fluctuation of protein residues. | Peaks at loops, low at binding site | Shows that the binding site residues are relatively stable upon ligand binding. |
| H-Bond Occupancy | Percentage of simulation time a specific hydrogen bond exists. | ASP 110: 85% | The key H-bond identified in docking is highly stable throughout the simulation. |
Conclusion
This guide has outlined a rigorous, multi-step computational strategy for the characterization of an orphan ligand, using 3-Isopropylpiperidin-3-ol as a case study. By systematically applying target identification, molecular docking, and molecular dynamics simulations, it is possible to generate a well-supported, testable hypothesis regarding a small molecule's molecular target and its specific binding mechanism. This in silico workflow significantly narrows the experimental search space, saving time and resources in the early stages of drug discovery. The true power of this approach lies not in replacing experimental work, but in guiding it with high-probability predictions, thereby accelerating the path from an interesting molecule to a potential therapeutic.
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Unlocking the Therapeutic Potential of 3-Isopropylpiperidin-3-ol: A Technical Guide to Putative Pharmacological Targets
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the potential pharmacological targets of 3-Isopropylpiperidin-3-ol. By leveraging structural analogy, computational prediction, and outlining a robust experimental validation workflow, we aim to illuminate the path forward for characterizing the bioactivity of this intriguing molecule. The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of clinically approved drugs and its ability to confer favorable pharmacokinetic properties.[1] The unique substitution pattern of 3-Isopropylpiperidin-3-ol suggests the potential for novel pharmacological activities, warranting a systematic investigation into its molecular targets.
Inferring Potential Pharmacological Targets from Structural Analogs
The initial step in elucidating the pharmacological profile of a novel compound often involves examining the known activities of structurally similar molecules. The piperidine and piperidinol motifs are privileged structures in a variety of pharmacologically active agents.
Arylamine N-acetyltransferase (NAT) – A Potential Target in Mycobacterial Infections
Recent research has identified piperidinol-containing compounds as potent inhibitors of arylamine N-acetyltransferase (NAT), an enzyme crucial for the intracellular survival of Mycobacterium tuberculosis.[2][3] Specifically, compounds like 3-benzoyl-4-phenyl-1-methylpiperidinol have demonstrated antimycobacterial activity through the irreversible inhibition of NAT.[2] This inhibition is proposed to occur via a covalent modification of a cysteine residue in the enzyme's active site.[3] The structural resemblance of 3-Isopropylpiperidin-3-ol to these active piperidinols suggests that it may also exhibit inhibitory activity against NAT, making it a candidate for further investigation as a potential anti-tubercular agent.
Histamine H3 Receptor (H3R) – A Target in Neurological Disorders
The piperidine moiety is a common feature in ligands targeting the histamine H3 receptor (H3R), a G-protein coupled receptor primarily expressed in the central nervous system.[4][5] H3R antagonists have been explored for their therapeutic potential in a range of neurological and psychiatric disorders. Studies on N-aryl-piperidine derivatives and ether derivatives of 3-piperidinopropan-1-ol have demonstrated that modifications to the piperidine ring and its substituents significantly influence binding affinity and functional activity at the H3R.[5][6] Given that 3-Isopropylpiperidin-3-ol possesses a core piperidine structure, its potential to modulate H3R activity warrants investigation.
Other Potential Target Classes
The versatility of the piperidine scaffold is evident in its incorporation into a wide range of bioactive molecules.[1][7] Structure-activity relationship (SAR) studies of various piperidine derivatives have revealed their potential to interact with several other important pharmacological targets:
-
Opioid Receptors: Piperidinyl piperidine analogs have been developed as modulators of mu (µ), delta (δ), and nociceptin (NOP) opioid receptors.[8]
-
Monoamine Transporters: Substituted N-benzyl piperidines have shown affinity for the dopamine transporter (DAT) and serotonin transporter (SERT), suggesting a potential role in modulating neurotransmitter levels.[9]
-
Anticancer and Anti-inflammatory Targets: The piperidine nucleus is present in numerous compounds exhibiting anticancer and anti-inflammatory properties, though the specific targets are diverse.[7]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): Derivatives of piperine, which contains a piperidine ring, have been synthesized and evaluated as PPARγ agonists.[10]
The following table summarizes the potential pharmacological targets for 3-Isopropylpiperidin-3-ol based on structural analogy.
| Potential Target Class | Specific Example(s) | Rationale based on Structural Analogs | Reference(s) |
| Enzymes | Arylamine N-acetyltransferase (NAT) | Piperidinol-containing compounds are known inhibitors of mycobacterial NAT. | [2][3] |
| G-Protein Coupled Receptors (GPCRs) | Histamine H3 Receptor (H3R), Opioid Receptors | The piperidine scaffold is a common feature in H3R antagonists and opioid receptor modulators. | [5][6][8] |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | N-substituted piperidine derivatives have shown high affinity for monoamine transporters. | [9] |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Piperine derivatives have demonstrated PPARγ agonist activity. | [10] |
In Silico Target Prediction and Experimental Validation Workflow
To systematically explore the potential targets of 3-Isopropylpiperidin-3-ol, a combined in silico and experimental approach is recommended. This workflow allows for the efficient prediction of potential targets, followed by rigorous experimental validation.
In Silico Target Prediction Workflow
Computational methods serve as a powerful tool for generating hypotheses about the biological targets of a small molecule.[11][12] The following workflow can be employed for 3-Isopropylpiperidin-3-ol:
Caption: In silico workflow for predicting pharmacological targets.
Step-by-Step In Silico Methodology:
-
Compound Preparation: Obtain the 3D structure of 3-Isopropylpiperidin-3-ol in a suitable format (e.g., SDF).
-
Ligand-Based Virtual Screening: Utilize online tools such as Similarity Ensemble Approach (SEA) and SwissTargetPrediction to identify potential targets based on the principle of chemical similarity.[11]
-
Structure-Based Virtual Screening: Perform molecular docking of 3-Isopropylpiperidin-3-ol against a library of known protein structures, particularly those identified in the ligand-based screening and from the literature review. This can help predict binding poses and estimate binding affinities.
-
Consensus Scoring and Prioritization: Combine the results from both ligand-based and structure-based approaches. Prioritize targets that are predicted by multiple methods and have favorable docking scores for experimental validation.
Experimental Target Validation Workflow
The prioritized list of potential targets from the in silico screening must be validated through rigorous experimental assays.
Caption: Experimental workflow for target validation.
Detailed Experimental Protocols:
A. Radioligand Binding Assay (for GPCRs like H3R):
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., HEK293 cells stably expressing H3R).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Incubation: In a 96-well plate, incubate the cell membranes with a known radioligand (e.g., [3H]-Nα-methylhistamine for H3R) and varying concentrations of 3-Isopropylpiperidin-3-ol.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of 3-Isopropylpiperidin-3-ol by analyzing the competition binding curves.
B. Enzyme Inhibition Assay (for NAT):
-
Enzyme and Substrate Preparation: Purify the recombinant NAT enzyme and prepare a solution of its known substrate (e.g., p-anisidine) and acetyl-CoA.
-
Incubation: Pre-incubate the NAT enzyme with varying concentrations of 3-Isopropylpiperidin-3-ol.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and acetyl-CoA.
-
Detection: Monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the IC50 value of 3-Isopropylpiperidin-3-ol from the dose-response curve.
C. cAMP Accumulation Assay (for functional activity at H3R):
-
Cell Culture: Culture cells expressing the H3R (e.g., CHO-K1 cells).
-
Cell Treatment: Treat the cells with an H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence and absence of varying concentrations of 3-Isopropylpiperidin-3-ol.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.
-
Data Analysis: Determine if 3-Isopropylpiperidin-3-ol acts as an agonist, antagonist, or inverse agonist by analyzing its effect on agonist-stimulated cAMP levels.
Illustrative Signaling Pathway: Histamine H3 Receptor
Should 3-Isopropylpiperidin-3-ol be identified as a modulator of the Histamine H3 Receptor, understanding its downstream signaling is crucial. The H3R is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Simplified signaling pathway of the Histamine H3 receptor.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic investigation of the pharmacological targets of 3-Isopropylpiperidin-3-ol. Based on the well-established bioactivity of the piperidine and piperidinol scaffolds, promising avenues for exploration include arylamine N-acetyltransferases and histamine H3 receptors, among others. The outlined in silico and experimental workflows offer a robust strategy for target identification and validation. Successful validation of a molecular target will pave the way for lead optimization, in vivo efficacy studies, and the potential development of 3-Isopropylpiperidin-3-ol as a novel therapeutic agent.
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Structure-activity relationship (SAR) of 3-Isopropylpiperidin-3-ol analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Isopropylpiperidin-3-ol Analogs
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1] This guide focuses on a specific, highly functionalized subclass: 3-Isopropylpiperidin-3-ol analogs. The presence of a tertiary alcohol at the C3 position, coupled with a sterically demanding isopropyl group, creates a unique stereoelectronic environment with significant implications for molecular recognition and pharmacological activity. We will dissect the structure-activity relationships (SAR) of this core, examining the functional consequences of modifications at the piperidine nitrogen (N1), the C3 hydroxyl and isopropyl groups, and other positions on the heterocyclic ring. This analysis is grounded in field-proven insights, providing a causal link between structural modifications and their impact on potency, selectivity, and metabolic stability. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure the principles discussed are readily translatable to a laboratory setting.
Introduction: The 3-Hydroxypiperidine Privileged Scaffold
The piperidine ring offers a versatile, conformationally flexible, and metabolically stable framework that can be functionalized to modulate lipophilicity, basicity, and hydrogen bonding potential.[1] The incorporation of a hydroxyl group, particularly at the C3 position, introduces a critical hydrogen bond donor and acceptor, a feature found in numerous potent therapeutic agents, including human NK1 receptor antagonists.[2]
The focus of this guide, the 3-Isopropylpiperidin-3-ol core, adds two further layers of complexity and opportunity:
-
The Tertiary Alcohol: Unlike a secondary alcohol, the C3-OH is sterically shielded, which can influence its interaction with target proteins and its susceptibility to metabolic processes.
-
The Isopropyl Group: This bulky, lipophilic group significantly influences the local topography of the molecule, potentially enforcing specific rotameric conformations or providing key van der Waals contacts within a binding pocket.
Understanding the interplay of these features is paramount for designing novel ligands with optimized pharmacological profiles. This guide will explore the SAR of this scaffold by systematically analyzing the impact of substitutions at each key position.
Part I: SAR at the Piperidine Nitrogen (N1 Position)
The nitrogen atom at the N1 position is the most common site for synthetic modification, as its basicity and substitution pattern are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties.
Causality of N1-Substitution
Modifications at N1 directly influence the molecule's pKa, which in turn affects its ionization state at physiological pH. This is crucial for membrane permeability, solubility, and the ability to form ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding site. Furthermore, the size and nature of the N1-substituent can provide additional binding contacts, introduce selectivity, or block metabolic pathways (e.g., N-dealkylation).
Key N1 Modifications and Their Consequences
-
N-Demethylation: Removal of an N-methyl group to yield the secondary amine (N-H) often has a profound effect. In studies of piperidine-based monoamine transporter inhibitors, N-demethylation of certain ligands led to an improved activity profile at the serotonin (SERT) and norepinephrine (NET) transporters.[3] This is often attributed to the removal of steric clashes and the introduction of a hydrogen bond donor capability.
-
N-Alkylation: Extending the alkyl chain (e.g., from methyl to phenylalkyl) can have varied effects. For some piperidine-based ligands, this modification leads to a modest improvement in SERT activity but a significant loss of activity at the dopamine transporter (DAT).[3] This highlights how different transporters have unique steric tolerances in the region accommodating the N-substituent.
-
Incorporation of Polar Groups: Introducing polar functionalities into the N-alkyl substituent generally decreases activity at monoamine transporters, though potency at NET may be retained in some cases.[3] This suggests that while some polarity is tolerated, excessive hydrophilicity in this region is detrimental to binding, likely by disrupting a hydrophobic pocket.
The following diagram illustrates a typical workflow for exploring SAR at the N1 position.
Caption: Key structure-activity relationship takeaways for the core scaffold.
Part III: SAR of Additional Ring Substitutions
While N1 and C3 are primary drivers of activity, substitutions at other ring positions (C2, C4, C5, C6) are crucial for fine-tuning the pharmacological profile. In many piperidine-based ligands, particularly those targeting CNS receptors, a substituent at the C4 position is a key pharmacophoric element.
-
C4-Aryl Substitution: In piperidine-based cocaine analogs, a 4β-aryl group is a common feature. The nature of this aryl group (e.g., phenyl, naphthyl, substituted phenyl) and its stereochemistry dramatically influence potency and selectivity across DAT, SERT, and NET. [4][5]For instance, a 4β-(2-naphthyl) group was found to produce one of the most potent ligands for both DAT and SERT in one series. [5]* Stereochemistry: The stereochemical relationship between substituents is critical. For example, the cis and trans orientation of groups at the C3 and C4 positions can lead to vastly different SAR patterns for N-modification, indicating that the overall shape of the molecule dictates its interaction with the transporter proteins. [6]
Quantitative SAR Data Summary
The following table summarizes representative data from studies on related piperidine analogs, illustrating the impact of N1 and C4 modifications on monoamine transporter inhibition.
| Compound ID | N1-Substituent | C4-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Analog A | -CH₃ | 4β-(2-Naphthyl) | 21 | 7.6 | - | [5] |
| Analog B | -H | 4β-(2-Naphthyl) | - | Enhanced | - | [5] |
| Analog C | -CH₃ | 4β-(4-Chlorophenyl) | ~230 | >10,000 | ~1,500 | [3] |
| Analog D | -H | 4β-(4-Chlorophenyl) | ~300 | ~3,300 | ~600 | [3] |
Data are illustrative and synthesized from multiple sources to show trends. Exact values depend on specific assay conditions.
Experimental Protocols
To ensure this guide is practically applicable, we provide validated, step-by-step methodologies for the synthesis of a representative piperidinol analog and its subsequent biological evaluation.
Protocol 1: Synthesis of a 4-Aryl-Substituted Piperidin-4-ol Analog
This protocol is adapted from methodologies used for creating aryl piperidinol scaffolds and is a representative synthesis for generating analogs for SAR studies. [7] Objective: To synthesize 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol.
Materials:
-
4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
-
(R)-2-((4-chlorophenoxy)methyl)oxirane
-
Ethanol (EtOH), Anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Reactant Setup: To a 100 mL round-bottom flask, add 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 0.1 M concentration of the piperidinol).
-
Epoxide Addition: Add (R)-2-((4-chlorophenoxy)methyl)oxirane (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approx. 78 °C) under an inert atmosphere (Argon or Nitrogen).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the desired product. Combine them and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Monoamine Transporter Uptake Assay
This protocol describes a synaptosomal uptake assay to measure the inhibitory potency of new analogs at DAT, SERT, and NET. [5] Objective: To determine the IC₅₀ values of test compounds for the inhibition of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine uptake in rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT, hypothalamus for NET)
-
[³H]Dopamine, [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine
-
Krebs-Ringer bicarbonate buffer, supplemented with glucose and ascorbic acid
-
Test compounds dissolved in DMSO (serial dilutions)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In test tubes, add 50 µL of the appropriate buffer.
-
Inhibitor Addition: Add 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M). For control tubes (total uptake), add 50 µL of buffer/vehicle. For nonspecific binding, add a known potent inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) at a saturating concentration.
-
Pre-incubation: Add 800 µL of the synaptosome preparation to each tube and pre-incubate for 10 minutes at 37 °C.
-
Initiate Uptake: Start the reaction by adding 100 µL of the radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) at a fixed concentration (e.g., 10 nM).
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37 °C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the nonspecific binding from the total uptake. Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration. Determine the IC₅₀ value using a nonlinear regression analysis (e.g., sigmoidal dose-response curve).
Conclusion and Future Directions
The structure-activity relationship of 3-Isopropylpiperidin-3-ol analogs is a complex interplay of steric, electronic, and conformational factors. This guide has established several core principles:
-
N1-Substitution: This is a primary handle for modulating potency, selectivity, and pKa. N-demethylation and the addition of small alkyl groups are often favorable, while bulky or highly polar substituents can be detrimental depending on the target.
-
C3-Hydroxyl Group: This is a critical pharmacophoric feature, essential for hydrogen bonding interactions and for conferring metabolic stability over more labile groups like esters.
-
C3-Isopropyl Group: This group provides essential steric bulk that likely enforces a bioactive conformation and contributes to hydrophobic interactions.
-
Ring Substitutions: Additional substituents, particularly at the C4 position, are vital for achieving high potency and fine-tuning selectivity.
Future research should focus on the asymmetric synthesis of these analogs to explore the stereochemical requirements at C3. [8][9]Furthermore, a deeper investigation into how modifications affect ADME properties, such as membrane permeability and metabolic stability, will be crucial for translating potent ligands into viable drug candidates. [1]The systematic application of the principles and protocols outlined herein will empower researchers to rationally design the next generation of therapeutics based on this versatile and powerful scaffold.
References
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Title: SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement Source: PubMed URL: [Link]
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Title: Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors Source: PubMed URL: [Link]
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Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: MDPI URL: [Link]
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Title: Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles Source: PubMed URL: [Link]
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Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: National Center for Biotechnology Information URL: [Link]
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Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PubMed Central URL: [Link]
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Title: Examples of biologically active 3-substituted piperidines Source: ResearchGate URL: [Link]
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Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
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Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one Source: PubMed URL: [Link]
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Title: Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro Source: ACS Publications URL: [Link]
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Title: An efficient synthesis of 3-arylpiperidines Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide to the Early-Stage Biological Screening of 3-Isopropylpiperidin-3-ol
Executive Summary
The journey of a novel chemical entity from laboratory bench to potential therapeutic is paved with rigorous, systematic evaluation. This guide provides a comprehensive framework for the initial biological screening of 3-Isopropylpiperidin-3-ol, a small molecule featuring the piperidine scaffold. The piperidine motif is a highly privileged structure in medicinal chemistry, frequently found in centrally active agents and other therapeutics.[1][2] This document outlines a multi-phase screening cascade designed to efficiently identify potential biological targets, confirm activity, and flag potential liabilities early in the discovery process. The strategy detailed herein is built on a foundation of causality-driven experimental choices, self-validating protocols, and authoritative scientific principles to ensure robust and reliable decision-making for drug development professionals.
Compound Profile and Initial Assessment: 3-Isopropylpiperidin-3-ol
Before committing to expensive and time-consuming wet-lab screening, a thorough in silico and structural analysis is paramount. This initial step leverages computational tools to predict the molecule's drug-like properties and potential biological activities, guiding the subsequent experimental strategy.
Structural Rationale
3-Isopropylpiperidin-3-ol possesses key structural features that inform its potential biological role:
-
Piperidine Scaffold: This saturated heterocycle is a cornerstone of many CNS-active drugs, known to enhance metabolic stability and improve pharmacokinetic properties.[1] Its conformational flexibility allows it to adapt to the binding pockets of various molecular targets.[1]
-
Tertiary Alcohol & Isopropyl Group: The substitution at the 3-position creates a chiral center, meaning the compound exists as a racemic mixture of enantiomers unless a stereospecific synthesis is employed. These groups influence the molecule's polarity, hydrogen bonding capacity, and steric profile, which are critical for receptor interactions. The presence of these features suggests potential interactions with targets that have specific hydrophobic and hydrogen-bonding pockets.
In Silico ADMET Profiling
The use of computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early assessment.[3][4][5] This allows for the early identification of potential flaws that could lead to late-stage attrition.[4][5]
Table 1: Predicted Physicochemical and ADMET Properties of 3-Isopropylpiperidin-3-ol
| Property | Predicted Value | Implication & Rationale |
|---|---|---|
| Molecular Weight | ~157.25 g/mol | Well within the typical range for "drug-likeness" (<500 g/mol ), suggesting good potential for absorption and distribution. |
| LogP (Lipophilicity) | ~1.5 - 2.0 | A balanced LogP suggests a good compromise between aqueous solubility and membrane permeability, crucial for bioavailability. |
| Hydrogen Bond Donors | 2 (Alcohol -OH, Amine -NH) | Contributes to solubility and provides key interaction points for target binding. |
| Hydrogen Bond Acceptors | 2 (Alcohol -O-, Amine -N-) | Provides additional points for specific interactions with biological targets. |
| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | Small molecule size and moderate lipophilicity are favorable for crossing the BBB, warranting a focus on CNS targets.[6] |
| hERG Inhibition Risk | Low to Moderate | The piperidine scaffold can sometimes be associated with hERG liability.[7] Early assessment is critical. |
| CYP450 Inhibition Risk | Possible | Many amine-containing compounds can interact with CYP enzymes. This must be tested to assess drug-drug interaction potential.[8] |
Note: Values are hypothetical and would be generated using validated prediction software such as SwissADME, admetSAR, or other commercial platforms.[3][9]
Phase 1: Primary Screening - Broad Target Profiling
The goal of primary screening is to cast a wide net to identify initial "hits"—compounds that exhibit a desired activity against a biological target. Given the piperidine scaffold's prevalence in CNS drugs, a targeted panel of neuroreceptors is a logical starting point.[1]
Rationale and Approach
A competitive radioligand binding assay is a robust and high-throughput method for initial hit identification.[10] The compound will be tested at a single, high concentration (typically 10 µM) against a panel of receptors, channels, and transporters.[11] A significant inhibition of radioligand binding (e.g., >50%) flags a potential interaction.
Experimental Workflow: Primary Screening
Caption: Workflow for primary radioligand binding screening.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized example and must be optimized for each specific receptor target.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4). Dilute the stock of 3-Isopropylpiperidin-3-ol and control compounds in assay buffer. Prepare the radioligand solution at a concentration at or below its dissociation constant (Kd) for the target receptor.[10][12]
-
Assay Plate Setup: In a 96-well plate, add in order:
-
150 µL of diluted cell membranes expressing the target receptor.
-
50 µL of the test compound (3-Isopropylpiperidin-3-ol at 10 µM final concentration) or control ligand.
-
50 µL of the radioligand solution.[13]
-
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[13]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine.[13] This traps the membranes with bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10][13]
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[13]
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Determine the percent inhibition caused by 3-Isopropylpiperidin-3-ol relative to the specific binding.
Phase 2: Hit Confirmation and Potency Determination
A primary hit is not a validated result; it is a starting point. The objectives of this phase are to confirm the activity using a different assay methodology (an orthogonal assay) and to determine the compound's potency by generating a dose-response curve.[14]
Rationale: The Importance of Orthogonal Assays
Relying on a single assay format is risky, as results can be skewed by artifacts (e.g., assay interference). A functional assay, which measures a biological response downstream of receptor binding (like second messenger signaling), provides critical validation that the compound is not just binding but is modulating the target's function.[14][15][16] For a G-protein coupled receptor (GPCR) hit, a cAMP assay is a classic and robust choice.[16][17]
Caption: Logic of using an orthogonal assay for hit confirmation.
Detailed Protocol: Functional cAMP Assay (Luminescence-Based)
This protocol describes a common method for measuring changes in intracellular cyclic AMP (cAMP), a key second messenger for many Gs- and Gi-coupled GPCRs.[18][19]
-
Cell Culture: Plate cells engineered to express the target GPCR in a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of 3-Isopropylpiperidin-3-ol (e.g., 10 concentrations ranging from 100 µM to 1 nM) in a suitable assay buffer.
-
Cell Stimulation: Remove culture medium from cells and add the diluted compound. Incubate for an appropriate time (e.g., 15-30 minutes) to stimulate or inhibit adenylyl cyclase.
-
Cell Lysis & Detection:
-
Add a lysis reagent containing a cAMP-dependent protein kinase (PKA). The amount of cAMP produced will activate a proportional amount of PKA.[18]
-
Add a second reagent containing a luciferase substrate and ATP (e.g., Kinase-Glo®). The active PKA will consume ATP. The remaining ATP is used by luciferase to produce light.[18]
-
-
Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
Data Presentation: Dose-Response Analysis
The potency of the compound is summarized by its IC₅₀ or EC₅₀ value.
Table 2: Hypothetical Potency Data for 3-Isopropylpiperidin-3-ol
| Target | Assay Type | Result | Potency (IC₅₀/EC₅₀) | Hill Slope |
|---|---|---|---|---|
| Sigma-1 Receptor | Binding | Antagonist | 75 nM | -1.05 |
| M1 Muscarinic Receptor | Functional (cAMP) | Antagonist | 1.2 µM | -0.98 |
| Dopamine D2 Receptor | Binding | No significant activity | > 10 µM | N/A |
Phase 3: Early Safety and Liability Assessment
The principle of "fail early, fail cheap" is a cornerstone of modern drug discovery.[6] It is crucial to identify potential liabilities that could terminate a drug program before investing significant resources.
Key Safety Assays
-
Cytotoxicity: Assesses the general toxicity of the compound to cells. The MTS assay, which measures mitochondrial reductase activity in living cells, is a common, reliable method.[20][21]
-
Cardiotoxicity (hERG): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[22][23] An early-stage binding assay or an automated patch-clamp system is essential for assessing this risk.[24][25]
-
Metabolic Stability (CYP450 Inhibition): Cytochrome P450 (CYP) enzymes are critical for drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions.[8][26][27]
Detailed Protocol: MTS Cytotoxicity Assay
-
Cell Plating: Seed a stable cell line (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-Isopropylpiperidin-3-ol for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[20][28]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[20][28] During this time, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.[21]
-
Measurement: Record the absorbance at 490 nm using a plate reader.[21]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Data Presentation: Early Safety Profile
Table 3: Hypothetical Early Safety Profile for 3-Isopropylpiperidin-3-ol
| Assay | Endpoint | Result | Interpretation |
|---|---|---|---|
| Cytotoxicity (HepG2) | CC₅₀ | > 50 µM | Low general cytotoxicity. |
| hERG Inhibition | IC₅₀ (Binding) | 8.5 µM | Moderate risk; requires further investigation. A >100-fold window between hERG IC₅₀ and primary target potency is often desired. |
| CYP3A4 Inhibition | IC₅₀ | 15 µM | Potential for drug-drug interactions. |
| CYP2D6 Inhibition | IC₅₀ | > 50 µM | Low risk for interaction with CYP2D6 substrates. |
Synthesis and Path Forward
The early screening cascade provides a multi-dimensional view of a compound's biological profile. The data gathered for 3-Isopropylpiperidin-3-ol must be synthesized to make a clear, data-driven decision.
Caption: Decision-making flowchart based on integrated screening data.
Based on our hypothetical data, 3-Isopropylpiperidin-3-ol is a potent Sigma-1 receptor antagonist (IC₅₀ = 75 nM) with moderate selectivity over the M1 muscarinic receptor (~16-fold). However, the safety window over hERG (~113-fold) is acceptable but warrants monitoring, and the CYP3A4 inhibition suggests a potential for drug-drug interactions.
Recommendation: 3-Isopropylpiperidin-3-ol represents a viable hit series. The path forward should involve medicinal chemistry efforts to improve selectivity against the M1 receptor and reduce CYP3A4 inhibition while maintaining Sigma-1 potency and the favorable hERG profile.
References
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. Available from: [Link]
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Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available from: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]
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Garrido, A., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. Available from: [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]
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Junaid, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available from: [Link]
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Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine. Available from: [Link]
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Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
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Beck, H., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available from: [Link]
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ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available from: [Link]
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ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available from: [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available from: [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available from: [Link]
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Sygnature Discovery. (n.d.). Screening Cascade Development Services. Available from: [Link]
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Konończuk, J., et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Reaction Biology. (n.d.). hERG Assay Services. Available from: [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Available from: [Link]
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Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Available from: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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ResearchGate. (n.d.). Cytotoxic assay using MTS method to evaluate the cytotoxic effects.... Available from: [Link]
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Creative Biolabs. (n.d.). hERG Screening. Available from: [Link]
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MDPI. (n.d.). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Available from: [Link]
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Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available from: [Link]
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Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available from: [Link]
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ACS Publications. (2021). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology. Available from: [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]
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Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available from: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
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ResearchGate. (n.d.). Stages of the fragment screening cascade. Available from: [Link]
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National Institutes of Health. (n.d.). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Available from: [Link]
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ResearchGate. (n.d.). ADMET in silico modelling: Towards prediction paradise?. Available from: [Link]
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
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GraphPad. (n.d.). Analyzing Radioligand Binding Data. Available from: [Link]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Available from: [Link]
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A Technical Guide to the Discovery and Synthesis of Novel 3-Isopropylpiperidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and bioactive natural products.[1][2][3] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity.[2] These characteristics are crucial for enhancing a molecule's "druggability"—improving its absorption, distribution, metabolism, and excretion (ADME) profile, often while reducing toxicity.[2] Derivatives of piperidine have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.[2][4][5]
Within this important class, the 3-hydroxypiperidine motif is particularly valuable. The hydroxyl group at the C3 position introduces chirality and a key hydrogen bonding site, which can significantly influence a molecule's interaction with biological targets.[1] This guide focuses on a specific, underexplored subclass: 3-Isopropylpiperidin-3-ol derivatives . The introduction of a bulky, lipophilic isopropyl group at the same position as the hydroxyl group creates a tertiary alcohol, presenting unique synthetic challenges and opportunities for developing novel chemical entities with distinct pharmacological profiles.
This document serves as an in-depth technical guide for the rational design, synthesis, and characterization of these novel derivatives. It provides not only step-by-step protocols but also the underlying strategic reasoning to empower researchers in their drug discovery efforts.
Part 1: Synthetic Strategy and Core Synthesis
The most direct and logical approach to the 3-Isopropylpiperidin-3-ol core is through the nucleophilic addition of an isopropyl group to a suitable N-protected piperidin-3-one precursor. The Grignard reaction is the classic and most effective method for this transformation.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward pathway: the target tertiary alcohol can be disconnected at the carbon-isopropyl bond, leading back to an N-protected piperidin-3-one and an isopropyl Grignard reagent (isopropylmagnesium bromide or chloride). The N-protecting group is critical to prevent side reactions and to modulate the solubility and reactivity of the intermediates. The Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.
Key Experimental Workflow
The overall workflow involves three main stages:
-
Oxidation: Conversion of commercially available N-Boc-3-hydroxypiperidine to the key intermediate, N-Boc-3-piperidone.
-
Grignard Reaction: The core carbon-carbon bond-forming reaction to install the isopropyl group and create the tertiary alcohol.[6]
-
Deprotection and Derivatization: Removal of the Boc protecting group to yield the parent 3-isopropylpiperidin-3-ol, which can then be further functionalized.
Part 2: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of N-Boc-3-piperidone
Rationale: The choice of oxidant is critical for converting the starting secondary alcohol to a ketone without over-oxidation or side reactions. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its mild reaction conditions, high efficiency, and simple workup. Swern oxidation is a viable alternative, though it requires cryogenic temperatures and careful handling of reagents.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Add solid Dess-Martin Periodinane (1.2 eq) to the solution in one portion. The mixture may become slightly cloudy.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).
-
Stir vigorously for 15-20 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-piperidone as a white solid or colorless oil.
Protocol 2: Synthesis of N-Boc-3-Isopropylpiperidin-3-ol
Rationale: Temperature control is vital during the Grignard reaction to prevent side reactions, such as enolization of the piperidone starting material.[7] The slow addition of the ketone to the Grignard reagent at 0°C minimizes these side reactions and maximizes the yield of the desired tertiary alcohol. Anhydrous conditions are absolutely essential for the success of any Grignard reaction.
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Add isopropylmagnesium bromide solution (1.5 eq, typically 1.0 M in THF) to the flask via syringe.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add the piperidone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-3-Isopropylpiperidin-3-ol, can often be used in the next step without further purification. If necessary, purify by flash chromatography.
Protocol 3: Deprotection to Yield 3-Isopropylpiperidin-3-ol Hydrochloride
Rationale: The Boc group is efficiently cleaved under strong acidic conditions. Using a solution of HCl in an organic solvent like 1,4-dioxane or diethyl ether provides the final compound as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.
Procedure:
-
Dissolve the crude N-Boc-3-Isopropylpiperidin-3-ol (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Add a solution of hydrogen chloride (4.0 M in 1,4-dioxane, 3-4 eq) dropwise at room temperature.
-
A precipitate will likely form immediately. Stir the resulting slurry at room temperature for 1-2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional diethyl ether to yield 3-Isopropylpiperidin-3-ol hydrochloride.
Part 3: Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following table summarizes the expected analytical data for the core intermediates and the final product.
| Compound | Technique | Expected Data |
| N-Boc-3-piperidone | ¹H NMR (CDCl₃) | δ ~4.0-3.8 (m, 2H), 3.5-3.3 (t, 2H), 2.5-2.3 (t, 2H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ ~207 (C=O), 154 (Boc C=O), 80 (Boc C(CH₃)₃), 50, 45, 40, 28 (Boc CH₃) | |
| MS (ESI+) | m/z = 200.1 [M+H]⁺, 222.1 [M+Na]⁺ | |
| N-Boc-3-Isopropylpiperidin-3-ol | ¹H NMR (CDCl₃) | δ ~3.8-3.0 (m, 4H), 2.0-1.5 (m, 5H), 1.46 (s, 9H), 0.9-0.8 (d, 6H) |
| ¹³C NMR (CDCl₃) | δ ~155 (Boc C=O), 80 (Boc C(CH₃)₃), 72 (C-OH), 50, 42, 38, 35, 28, 17 | |
| MS (ESI+) | m/z = 244.2 [M+H]⁺, 266.2 [M+Na]⁺ | |
| 3-Isopropylpiperidin-3-ol HCl | ¹H NMR (D₂O) | δ ~3.5-3.0 (m, 4H), 2.1-1.6 (m, 5H), 1.0-0.9 (d, 6H) |
| MS (ESI+) | m/z = 144.1 [M+H]⁺ (as free base) |
Part 4: Exploring Novel Derivatives and Structure-Activity Relationships (SAR)
The synthesized 3-isopropylpiperidin-3-ol core is a versatile platform for creating a library of novel derivatives. The secondary amine provides a convenient handle for functionalization through reactions such as reductive amination, acylation, and sulfonylation.
The goal of this derivatization is to explore the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.[5][8][9] By systematically modifying the core, researchers can probe the chemical space around the scaffold to identify key interactions with a biological target and optimize for potency, selectivity, and pharmacokinetic properties.
By synthesizing a library of analogs with diverse N-substituents (e.g., small alkyl groups, substituted benzyl groups, various aryl rings) and evaluating their activity, researchers can build a robust SAR model. This model can then guide the design of more potent and selective compounds, accelerating the hit-to-lead optimization process in drug discovery.[10]
References
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- Ishikawa, J., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8.
- Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
- de Santana, T. I., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-9.
- Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry.
- (n.d.). Structure–activity relationship of piperidine derivatives with.... ResearchGate.
- (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare.
- De Vleeschauwer, M., et al. (n.d.). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed Central.
- Zhang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica.
- (n.d.). The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond.
- ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.
- (n.d.). A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Synthetic Communications, 28(23).
- ChemicalBook. (n.d.). 3-Hydroxypiperidine.
- (n.d.). Grignard Reaction Followed by Oxidation to Yield Mono-Substituted Divinyl Ketones. ResearchGate.
- Cardona, F., et al. (n.d.). Domino Grignard Addition/Cope−House Reaction for the Synthesis of Polyhydroxylated 3‐Methylindolizidines Analogous to. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Optimizing Grignard Reactions for Aryl-Piperidinol Synthesis.
- (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
- (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate.
- (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org.
- MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- Svobodová, M., et al. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
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- 10. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of 3-Isopropylpiperidin-3-ol Enantiomers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the asymmetric synthesis of the enantiomers of 3-Isopropylpiperidin-3-ol, a chiral tertiary alcohol incorporated into various pharmacologically relevant scaffolds. The 3-hydroxypiperidine motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The ability to introduce substituents at the C3 position with absolute stereocontrol is crucial for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents. This guide will focus on a robust and well-established strategy: the diastereoselective addition of an organometallic reagent to an N-acylated pyridinium salt bearing a chiral auxiliary, a powerful methodology for creating chiral piperidine derivatives.[2]
Introduction and Strategic Overview
Significance of Chiral 3-Hydroxypiperidines
The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[3][4] When functionalized with a hydroxyl group at the 3-position, it creates a valuable chiral building block for synthesizing compounds targeting a wide range of biological targets, including neurological disorders and infectious diseases.[5][6] The specific enantiomer of a chiral drug can exhibit vastly different potency, efficacy, and side-effect profiles. Therefore, methods for the efficient, enantioselective synthesis of these building blocks are of paramount importance to the pharmaceutical industry.[7][8]
Rationale for the Chosen Synthetic Approach
Direct asymmetric synthesis of 3-substituted piperidines from simple pyridine precursors is an attractive yet challenging goal.[9] Among the various strategies, the use of chiral auxiliaries attached to the piperidine nitrogen offers a reliable and predictable method for controlling stereochemistry. The approach detailed here leverages the pioneering work in diastereoselective nucleophilic additions to chiral N-acylpyridinium salts.[2]
This strategy involves three key stages:
-
Activation of the Pyridine Ring: Pyridine is activated towards nucleophilic attack by acylation of the nitrogen with a chiral acyl chloride. This forms a highly electrophilic N-acylpyridinium salt.
-
Diastereoselective Nucleophilic Addition: An organometallic reagent (in this case, an isopropyl Grignard reagent) adds to the pyridinium salt. The chiral auxiliary directs the nucleophile to one face of the ring, establishing the desired stereocenter.
-
Auxiliary Cleavage and Final Product Formation: The chiral auxiliary is removed, and subsequent reduction of the resulting enamide yields the target 3-isopropylpiperidin-3-ol.
This method is selected for its high diastereoselectivity, operational simplicity, and the commercial availability of the required chiral auxiliaries.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of (S)-3-Isopropylpiperidin-3-ol. The synthesis of the (R)-enantiomer can be achieved by using the enantiomeric chiral auxiliary.
Overall Synthetic Workflow
The multi-step synthesis is outlined below. Each step is followed by a detailed experimental procedure.
Caption: Overall workflow for the asymmetric synthesis.
Protocol 1: Formation of the Chiral N-Acyl Pyridinium Salt
-
Principle: Pyridine is reacted with a chiral chloroformate, such as (-)-8-phenylmenthyl chloroformate, to form the corresponding N-acylpyridinium salt in situ. This activation step is crucial for rendering the pyridine ring susceptible to nucleophilic attack.
-
Materials:
-
Pyridine (1.0 eq)
-
(-)-8-Phenylmenthyl chloroformate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DCM.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add pyridine to the cooled solvent.
-
Slowly add (-)-8-phenylmenthyl chloroformate dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes. The pyridinium salt is formed in situ and is used directly in the next step without isolation.
-
Protocol 2: Diastereoselective Grignard Addition
-
Principle: The isopropyl group is introduced via a Grignard reagent. The bulky chiral auxiliary sterically hinders one face of the pyridinium ring, forcing the nucleophile to attack from the less hindered face, thereby establishing the C4 stereocenter with high diastereoselectivity. Note: The initial addition occurs at the 4-position of the activated pyridine ring. A subsequent reduction and isomerization leads to the desired 3-substituted product.
-
Materials:
-
In situ prepared N-acyl pyridinium salt solution (from Protocol 2.2)
-
Isopropylmagnesium chloride (i-PrMgCl), 2.0 M solution in THF (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To the cold (-78 °C) solution of the pyridinium salt, slowly add the isopropylmagnesium chloride solution dropwise over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dihydropyridone product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Reduction and Auxiliary Cleavage
-
Principle: The ketone of the dihydropyridone is reduced to a hydroxyl group using a reducing agent like sodium borohydride. This is followed by hydrogenation which reduces the double bond and cleaves the chiral auxiliary to yield the final product.
-
Materials:
-
Purified Dihydropyridone
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C), 10 wt%
-
Hydrogen gas (H₂)
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Reduction of Ketone: Dissolve the purified dihydropyridone in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 20 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude allylic alcohol.
-
Hydrogenation and Auxiliary Cleavage: Dissolve the crude allylic alcohol in ethyl acetate.
-
Carefully add 10 wt% Pd/C to the solution under an inert atmosphere.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by flash column chromatography or crystallization to obtain enantiomerically enriched 3-Isopropylpiperidin-3-ol.
-
Data and Expected Results
The following table summarizes typical results expected from this synthetic sequence. The exact yields and enantiomeric excess (ee) are dependent on precise reaction conditions and purification.
| Step | Product | Typical Yield (%) | Key Analytical Data |
| 2 | Chiral Dihydropyridone | 75-85% | ¹H NMR, ¹³C NMR, HRMS |
| 3 | (S)-3-Isopropylpiperidin-3-ol | 80-90% (from dihydropyridone) | ¹H NMR, ¹³C NMR, Chiral HPLC for ee determination, Specific Rotation [α]D |
Table 1: Summary of Expected Results
-
Enantiomeric Excess (ee): Typically >95% ee can be achieved with this method. The ee is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to a racemic standard.
Mechanistic Rationale for Stereoselectivity
The high level of stereocontrol originates from the conformation of the N-acyl pyridinium salt intermediate. The bulky 8-phenylmenthyl group effectively shields one face of the molecule.
Caption: Steric model for diastereoselective addition.
The chiral auxiliary forces the pyridinium ring into a conformation where the bulky phenyl group extends over one face. The incoming Grignard reagent, being a bulky nucleophile itself, preferentially attacks from the opposite, less sterically encumbered face, leading to the observed high diastereoselectivity.[2] This principle of using removable chiral groups to direct the outcome of a reaction is a cornerstone of modern asymmetric synthesis.[10]
References
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ResearchGate. 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... Available at: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available at: [Link]
-
Wang, et al. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]
-
ResearchGate. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available at: [Link]
-
MDPI. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Available at: [Link]
-
Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]
-
ResearchGate. Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. Available at: [Link]
-
Ishida, N., et al. Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition. Available at: [Link]
-
National Institutes of Health. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Available at: [Link]
-
ResearchGate. Asymmetric synthesis of 2-substituted piperidin-3-ols. Available at: [Link]
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]
-
National Institutes of Health. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Available at: [Link]
- Google Patents. Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]
-
MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available at: [Link]
-
National Institutes of Health. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. Available at: [Link]
-
Beilstein Journals. Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. Available at: [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. Available at: [Link]
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Application Note: High-Purity Isolation of 3-Isopropylpiperidin-3-ol via Chromatographic Purification
Abstract
This application note provides a comprehensive guide to the purification of 3-isopropylpiperidin-3-ol, a polar basic compound, using column chromatography. Due to the inherent challenges in purifying such molecules, including strong interactions with silica gel and poor retention in reversed-phase systems, this document details two robust protocols: a primary method utilizing normal-phase chromatography with a basic mobile phase modifier and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method for high-resolution purification. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step procedures, from sample preparation to fraction analysis, and explaining the scientific rationale behind key experimental choices.
Introduction: The Challenge of Purifying Polar Amines
3-Isopropylpiperidin-3-ol is a tertiary amino alcohol, possessing both a basic nitrogen atom within the piperidine ring and a polar hydroxyl group. This bifunctional nature presents significant challenges for chromatographic purification. The basicity of the amine can lead to strong, often irreversible, binding to the acidic silanol groups of standard silica gel, resulting in poor peak shape, tailing, and low recovery. Conversely, its high polarity can cause insufficient retention on traditional reversed-phase (C18) columns, where the compound may elute in the solvent front.[1]
Therefore, a successful purification strategy must mitigate the undesirable interactions with the stationary phase while achieving adequate retention and separation from impurities. This guide provides two field-proven approaches to achieve high-purity 3-isopropylpiperidin-3-ol.
Physicochemical Properties of 3-Isopropylpiperidin-3-ol
Understanding the physicochemical properties of the target compound is critical for developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| pKa (predicted) | ~9.5-10.5 (for the piperidine nitrogen) | Estimated based on piperidine derivatives |
| LogP (predicted) | 1.3 | [3] |
| Solubility | Soluble in methanol, ethanol, and water. Sparingly soluble in non-polar organic solvents. | [4] |
The predicted pKa indicates that 3-isopropylpiperidin-3-ol is a moderately strong base and will be protonated at neutral or acidic pH. The predicted LogP suggests a degree of lipophilicity, but the polar functional groups dominate its character, making it challenging for standard reversed-phase chromatography.
Primary Purification Protocol: Modified Normal-Phase Flash Chromatography
This protocol is recommended for the initial purification of crude 3-isopropylpiperidin-3-ol, particularly for larger quantities ( >100 mg). The key to this method is the deactivation of the silica gel's acidic sites by incorporating a basic modifier into the mobile phase.
Rationale for Method Selection
Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is well-suited for separating compounds based on polarity.[5] However, for basic amines, the acidic nature of silica gel can be problematic. The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase serves two purposes:
-
Deactivation of Silanols: The basic modifier competitively binds to the acidic silanol groups on the silica surface, preventing the analyte from strong, irreversible adsorption.
-
Improved Peak Shape: By minimizing strong analyte-stationary phase interactions, the peak shape is significantly improved, reducing tailing and leading to better resolution.
Materials and Equipment
-
Crude 3-isopropylpiperidin-3-ol
-
Silica gel (40-63 µm, 230-400 mesh)[6]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) or Ammonium Hydroxide (28-30%)
-
Hexanes, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Step-by-Step Protocol
Step 1: TLC Method Development
-
Prepare a stock solution of the crude material in methanol (~10 mg/mL).
-
Prepare a series of developing solvents. A good starting point is a mixture of DCM and MeOH. To this, add 0.5-1% TEA or ammonium hydroxide.
-
Example Eluents:
-
98:2 DCM:MeOH + 1% TEA
-
95:5 DCM:MeOH + 1% TEA
-
90:10 DCM:MeOH + 1% TEA
-
-
-
Spot the crude material on a TLC plate and develop the plate in the prepared eluents.
-
Visualize the spots under a UV lamp (if impurities are UV active) and then stain with potassium permanganate. The target compound, being an alcohol, should appear as a yellow spot on a purple background.
-
The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
Step 2: Column Packing
-
Select an appropriate size column based on the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., DCM with 1% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
Step 3: Sample Loading
-
Dissolve the crude 3-isopropylpiperidin-3-ol in a minimal amount of the initial eluent.
-
Alternatively, for less soluble samples, perform a "dry loading":
-
Dissolve the crude material in a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (2-3 times the weight of the crude material) and evaporate the solvent to dryness on a rotary evaporator.
-
Carefully add the resulting free-flowing powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Begin elution with the mobile phase determined from the TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of methanol).
-
Collect fractions in appropriately sized test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
Step 5: Fraction Analysis and Product Isolation
-
Spot every few fractions on a TLC plate and develop using the same eluent system.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
Workflow Diagram
Caption: Workflow for Normal-Phase Flash Chromatography.
Alternative Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)
For higher resolution and analytical-scale purification, HILIC is an excellent alternative. HILIC utilizes a polar stationary phase (similar to normal-phase) but with a partially aqueous mobile phase, typically high in organic solvent content. This technique is particularly effective for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[7]
Rationale for Method Selection
HILIC operates on a partitioning mechanism where polar analytes partition into a water-enriched layer on the surface of the polar stationary phase. For a polar compound like 3-isopropylpiperidin-3-ol, this provides a different selectivity compared to normal-phase chromatography and can be advantageous for separating closely related impurities. The use of volatile mobile phases (e.g., acetonitrile and water) makes HILIC compatible with mass spectrometry (MS) detection and facilitates easy sample recovery after purification.
Materials and Equipment
-
Partially purified 3-isopropylpiperidin-3-ol (from flash chromatography or other methods)
-
HPLC or preparative HPLC system with a UV or MS detector
-
HILIC column (e.g., silica, diol, or amino-bonded phase)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Deionized water, HPLC or LC-MS grade
-
Formic acid or Ammonium formate
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Prepare the organic mobile phase (Solvent A): Acetonitrile.
-
Prepare the aqueous mobile phase (Solvent B): Deionized water.
-
To improve peak shape and control the ionization state of the analyte, add a modifier to both solvents. Common choices include:
-
0.1% Formic Acid: This will protonate the amine, and separation will be based on the polarity of the protonated species.
-
10 mM Ammonium Formate: This provides buffering capacity and can improve peak shape.
-
Step 2: Method Development
-
Dissolve a small amount of the sample in the initial mobile phase composition (e.g., 95:5 ACN:Water).
-
Equilibrate the HILIC column with the initial mobile phase for at least 30 minutes.
-
Inject a small volume of the sample and run a gradient from high organic to higher aqueous content. A typical gradient might be:
-
0-1 min: 95% A
-
1-10 min: 95% to 70% A
-
10-12 min: 70% A
-
12-13 min: 70% to 95% A
-
13-20 min: 95% A (re-equilibration)
-
-
Optimize the gradient, flow rate, and mobile phase modifiers to achieve the best separation of the target compound from impurities.
Step 3: Preparative Purification
-
Scale up the optimized analytical method for preparative chromatography. Adjust the flow rate and injection volume according to the column dimensions.
-
Dissolve the sample in the initial mobile phase at a concentration that avoids column overloading.
-
Perform the preparative run and collect fractions corresponding to the peak of the target compound.
Step 4: Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the mobile phase solvents, typically by lyophilization (freeze-drying) if volatile buffers like ammonium formate were used, or by rotary evaporation for formic acid-containing mobile phases.
HILIC Workflow Diagram
Caption: Workflow for HILIC Purification.
Conclusion
The successful purification of 3-isopropylpiperidin-3-ol relies on choosing a chromatographic strategy that effectively manages its polar and basic nature. For bulk purification from a crude reaction mixture, normal-phase flash chromatography with a basic modifier is a robust and efficient method. For achieving high purity on a smaller scale or for separating challenging impurities, HILIC provides an excellent high-resolution alternative. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently isolate 3-isopropylpiperidin-3-ol with high purity, suitable for further applications in research and drug development.
References
-
SIELC Technologies. Polar Compounds. [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
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Chemsigma. 3-Isopropylpiperidin-3-ol [1339027-25-6]. [Link]
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-
PubChem. 3-(3,3,3-Trifluoropropyl)piperidin-3-ol. [Link]
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Organic Syntheses. (2019, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Application Notes and Protocols: A Framework for High-Throughput Screening of Novel Piperidine Scaffolds Using 3-Isopropylpiperidin-3-ol
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3][4][5] This application note presents a comprehensive framework for incorporating novel, uncharacterized piperidine derivatives, such as 3-Isopropylpiperidin-3-ol, into high-throughput screening (HTS) campaigns. While the specific biological activity of 3-Isopropylpiperidin-3-ol is not extensively documented in public literature[6][7], its structural motifs suggest potential interactions with various target classes. This document provides detailed protocols for primary and secondary assays targeting two major drug target families: G-protein coupled receptors (GPCRs) and ion channels. The methodologies are designed to be robust, scalable, and adaptable for the discovery of novel bioactive compounds.
Introduction: The Potential of Novel Piperidine Scaffolds in Drug Discovery
The piperidine ring is a ubiquitous heterocyclic motif in a vast array of natural products and synthetic drugs, valued for its favorable physicochemical properties and its ability to present substituents in defined three-dimensional space.[1][4] The introduction of chiral centers and diverse functional groups onto the piperidine core can lead to enhanced biological activity, selectivity, and improved pharmacokinetic profiles.[1]
3-Isopropylpiperidin-3-ol is a small molecule featuring a piperidine core with isopropyl and hydroxyl substitutions at the 3-position. While its specific biological targets are yet to be fully elucidated, its structural features warrant investigation against key protein families implicated in a wide range of pathologies. Given the prevalence of piperidine-containing molecules as modulators of GPCRs and ion channels, these target classes represent a logical starting point for a screening campaign.[8][9]
This guide provides a strategic approach to screen 3-Isopropylpiperidin-3-ol and similar novel chemical entities, moving from large-scale primary screening to more focused secondary and counter-screen assays to identify and validate potential "hit" compounds.
Strategic Overview of the HTS Campaign
A successful HTS campaign for a novel compound requires a multi-step, logical progression to minimize false positives and negatives while maximizing the identification of true biological activity. Our proposed workflow is designed to be both efficient and rigorous.
Figure 1: A tiered approach for screening novel compounds.
Application 1: Screening for GPCR Modulation
GPCRs are a major target for approved drugs, and their signaling complexity offers multiple avenues for therapeutic intervention.[10][11][12] We will focus on a hypothetical Gs-coupled GPCR, where agonist activation leads to an increase in intracellular cyclic AMP (cAMP).
Primary HTS Assay: Homogeneous cAMP Detection
Principle: This protocol utilizes a competitive immunoassay principle in a homogeneous format, such as AlphaScreen™, to quantify cAMP levels in cell lysates.[13][14] In this assay, biotinylated cAMP competes with endogenous cAMP for binding to an anti-cAMP antibody conjugated to acceptor beads. When the biotinylated cAMP binds to streptavidin-coated donor beads and the antibody-acceptor bead, they are brought into proximity, generating a luminescent signal. An increase in cellular cAMP due to GPCR activation will displace the biotinylated cAMP, leading to a decrease in the signal.
Protocol: AlphaScreen™ cAMP Assay
-
Cell Plating: Seed a GPCR-expressing cell line (e.g., HEK293) into 384-well assay plates at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of 3-Isopropylpiperidin-3-ol or control compounds (e.g., Isoproterenol as an agonist) from a compound plate using a pintool or acoustic dispenser. For a primary screen, a final concentration of 10 µM is typical.
-
Cell Stimulation: Incubate the plates for 30 minutes at room temperature to stimulate the GPCR.
-
Cell Lysis: Add 10 µL of lysis buffer containing 0.3% Triton X-100 and incubate for 15 minutes.
-
Detection Reagent Addition: Add 20 µL of a pre-mixed solution of streptavidin-donor beads and anti-cAMP acceptor beads.
-
Incubation: Incubate the plates in the dark at room temperature for 60-90 minutes.
-
Signal Reading: Read the plates on a microplate reader capable of AlphaScreen™ detection (excitation at 680 nm, emission at 520-620 nm).[13][15]
Data Analysis: The primary screen data is typically analyzed by calculating the Z'-factor for each plate to assess assay quality and by determining the percent inhibition or activation for each compound relative to controls.
| Parameter | Value | Description |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay. |
| Hit Cutoff | > 3 SD from mean | A common statistical threshold for hit identification. |
Secondary Assay: β-Arrestin Recruitment
Principle: To confirm GPCR activity through an orthogonal pathway, a β-arrestin recruitment assay can be employed.[9][11] This assay measures the translocation of β-arrestin to the activated GPCR, a key event in receptor desensitization. Technologies like the Tango™ assay or PathHunter® utilize enzyme fragment complementation, where β-arrestin and the GPCR are fused to inactive fragments of a reporter enzyme (e.g., luciferase). Ligand-induced interaction brings the fragments together, reconstituting enzyme activity and generating a detectable signal.
Figure 2: GPCR signaling pathways targeted in primary and secondary assays.
Application 2: Screening for Ion Channel Modulation
Ion channels are critical for a multitude of physiological processes, making them valuable drug targets.[16][17] Fluorescence-based assays provide a high-throughput method to assess ion channel function by measuring changes in ion concentration or membrane potential.[18][19][20]
Primary HTS Assay: Fluorescence-Based Ion Flux
Principle: This protocol describes a thallium flux assay, commonly used as a surrogate for potassium channel activity.[8][21] Cells expressing the target ion channel are loaded with a thallium-sensitive fluorescent dye. Upon channel opening, thallium enters the cell and binds to the dye, causing an increase in fluorescence.
Protocol: Thallium Flux Assay
-
Cell Plating: Plate cells expressing the ion channel of interest in 384-well, black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add 20 µL of loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate for 60-90 minutes at room temperature.
-
Compound Addition: Add 5 µL of 3-Isopropylpiperidin-3-ol or control compounds to the wells.
-
Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR®).[22] Read baseline fluorescence for 10-20 seconds.
-
Stimulation and Detection: Add 10 µL of a stimulus buffer containing thallium sulfate and an activating ligand (if required). Immediately begin reading the fluorescence intensity every second for 2-3 minutes.
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve.
| Parameter | Value | Description |
| EC₅₀/IC₅₀ | Varies | The concentration of compound that elicits 50% of the maximal response. |
| Signal Window | > 2-fold | The ratio of the stimulated signal to the basal signal. |
Secondary Assay: Automated Electrophysiology
Principle: To confirm the direct modulation of the ion channel and to determine the mechanism of action, automated patch-clamp electrophysiology is the gold standard.[17][22] This technique provides high-fidelity measurements of ion channel currents in a higher throughput format than traditional manual patch-clamp.
Protocol: Automated Patch-Clamp
-
Cell Preparation: Harvest cells expressing the target ion channel and prepare a single-cell suspension.
-
Chip Priming: Prime the microfluidic chip of the automated electrophysiology platform (e.g., Qube® or Patchliner®) with extracellular and intracellular solutions.
-
Cell Sealing: The instrument automatically captures single cells and forms giga-ohm seals.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.
-
Compound Application: A defined voltage protocol is applied to elicit ion channel currents. 3-Isopropylpiperidin-3-ol is applied at various concentrations to determine its effect on the current.
-
Data Acquisition: The ion channel currents are recorded and analyzed to determine potency, efficacy, and mechanism of action (e.g., channel block, activation).
Counter-Screening and Assay Interference
It is crucial to perform counter-screens to eliminate compounds that interfere with the assay technology itself rather than the biological target. For luminescence-based assays like AlphaScreen™, a common counter-screen is to test for direct inhibition of the luciferase or other enzymes in the signal cascade. For fluorescence-based assays, compounds should be tested for autofluorescence or quenching properties.
Conclusion
This application note provides a strategic and methodological framework for the high-throughput screening of novel compounds like 3-Isopropylpiperidin-3-ol. By employing a tiered approach of primary, secondary, and counter-screens targeting relevant drug classes such as GPCRs and ion channels, researchers can efficiently identify and validate new bioactive molecules. The detailed protocols for both biochemical and cell-based assays offer a robust starting point for drug discovery campaigns aimed at exploring the therapeutic potential of new chemical entities.
References
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ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]
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Li, M., & Lester, H. A. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34–43. Retrieved from [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]
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Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from [Link]
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Luo, J. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(8), 1397-1407. Retrieved from [Link]
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Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]
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Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 5, 2–10. Retrieved from [Link]
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Fan, F., & Wood, K. V. (2007). Bioluminescent Assays for High-Throughput Screening. ASSAY and Drug Development Technologies, 5(1), 127-136. Retrieved from [Link]
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BMG Labtech. (n.d.). the detection of tyrosine kinase activity in AlphaScreen mode. Retrieved from [Link]
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Liu, Y., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(5), 3246-3258. Retrieved from [Link]
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
-
ACS Publications. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Retrieved from [Link]
-
Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 5(1), 69-80. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
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ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved from [Link]
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Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Retrieved from [Link]
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Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
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Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 108-116. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
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Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5362. Retrieved from [Link]
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PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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bioRxiv. (2026). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. Retrieved from [Link]
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PubChem. (n.d.). 3-Isopropylpiperidin-3-ol. Retrieved from [Link]
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Chemsigma. (n.d.). 3-Isopropylpiperidin-3-ol. Retrieved from [Link]
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Application Notes & Protocols: Characterization of Novel Piperidine-Based Ligands for the Histamine H3 Receptor, Featuring 3-Isopropylpiperidin-3-ol
Abstract
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) that exhibits high constitutive activity. As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other key neurotransmitters, making it a prime therapeutic target for neurological disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1] Non-imidazole piperidine derivatives have emerged as a critical class of H3R antagonists and inverse agonists, offering improved pharmacokinetic profiles over earlier imidazole-based compounds.[2][3] This guide provides a comprehensive framework for the in vitro characterization of novel piperidine-based H3R ligands, using the representative molecule 3-Isopropylpiperidin-3-ol. We present detailed, field-proven protocols for determining binding affinity via radioligand displacement assays and for assessing functional modality (antagonism vs. inverse agonism) through cAMP accumulation assays. The causality behind experimental design and data interpretation is emphasized to ensure a robust and self-validating workflow.
Introduction: The Rationale for Piperidine Scaffolds in H3R Ligand Design
The H3 receptor's role as a master regulator of neurotransmitter release has driven intense drug discovery efforts.[4][5] H3R antagonists/inverse agonists enhance neurotransmitter release by blocking the receptor's inhibitory tone.[6] The general pharmacophore for non-imidazole H3R ligands consists of four key features: a basic tertiary amine, a flexible linker, a central core, and a lipophilic region.[7]
The piperidine ring serves as an excellent basic amine moiety.[8][9] Its pKa ensures it is protonated at physiological pH, allowing for a critical ionic interaction with a conserved aspartic acid residue (Asp114) in the third transmembrane domain of the H3 receptor. Structure-activity relationship (SAR) studies have shown that substitutions on the piperidine ring can significantly influence affinity and selectivity.[4][10]
The molecule 3-Isopropylpiperidin-3-ol incorporates two such features:
-
An Isopropyl Group at C3: This bulky, lipophilic group can explore a hydrophobic pocket within the receptor's binding site, potentially enhancing affinity.
-
A Hydroxyl Group at C3: This group can act as a hydrogen bond donor or acceptor, forming additional interactions with receptor residues and influencing the ligand's orientation and binding kinetics.
This guide provides the necessary protocols to take a novel compound like 3-Isopropylpiperidin-3-ol from initial synthesis to full in vitro pharmacological characterization.
Physicochemical Profile and Synthesis Outline
Predicted Physicochemical Properties
A preliminary in silico assessment is crucial for predicting a compound's drug-like properties.
| Property | Value | Significance |
| Molecular Formula | C₈H₁₇NO | Basic structural information. |
| Molecular Weight | 143.23 g/mol | Compliant with Lipinski's Rule of Five (<500).[11] |
| XLogP3 | 1.3 | Indicates good lipophilicity for CNS penetration.[11] |
| H-Bond Donors | 2 | Compliant with Lipinski's Rule (<5). |
| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10). |
| pKa (strongest basic) | ~10.5 (Predicted) | Ensures protonation of the piperidine nitrogen at physiological pH.[12] |
| Data sourced from PubChem CID 59605716 and predicted using standard cheminformatics tools.[13] |
General Synthesis Outline
3-Alkyl-3-hydroxypiperidines can be synthesized via several established routes. A common and effective method is the Grignard reaction, which allows for the direct installation of the alkyl group.
The synthesis begins with an N-protected 3-piperidone. Protection (e.g., with a Boc group) is essential to prevent the Grignard reagent from reacting with the secondary amine.[14][15]
Caption: General synthetic workflow for 3-Isopropylpiperidin-3-ol.
In Vitro Characterization: Protocols
Protocol 1: H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 3-Isopropylpiperidin-3-ol for the human H3 receptor through competitive displacement of a known radioligand.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-Nα-methylhistamine, a potent H3R agonist) for binding to the H3R. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the inhibitory constant, Kᵢ.
Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
Materials:
-
Membranes: Crude membrane preparations from HEK-293 or CHO-K1 cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Control: 10 µM Histamine or Pitolisant.
-
Test Compound: 3-Isopropylpiperidin-3-ol, prepared in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM).
-
Filtration System: 96-well cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Fluid & Counter.
Step-by-Step Protocol:
-
Preparation: Thaw hH3R membranes on ice. Dilute membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
25 µL Assay Buffer (for Total Binding) or 25 µL NSB Control.
-
25 µL of test compound dilution (or vehicle for Total and NSB wells).
-
50 µL of diluted [³H]-Nα-methylhistamine (final concentration ~1-2 nM).
-
100 µL of diluted hH3R membranes.
-
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C with gentle agitation. Causality Note: This incubation time allows the binding reaction to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto a pre-soaked (in 0.5% PEI) glass fiber filter mat using a cell harvester. Wash the filters 3 times with 300 µL of ice-cold Assay Buffer. Causality Note: Rapid, cold washing minimizes dissociation of the bound radioligand while removing unbound radioactivity.
-
Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Percent Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot Percent Inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
-
Protocol 2: H3 Receptor Functional Assay (cAMP Accumulation)
Objective: To determine the functional activity (IC₅₀) and modality (antagonist or inverse agonist) of 3-Isopropylpiperidin-3-ol.
Principle: The H3R is constitutively active and couples to the Gαi/o subunit of the heterotrimeric G protein. Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Inverse Agonists will inhibit the receptor's basal (constitutive) activity, further decreasing cAMP levels.
-
Antagonists will have no effect on basal activity but will block the effects of an added agonist (like (R)-α-methylhistamine), restoring cAMP levels.
Signaling Pathway Diagram:
Caption: The H3R-mediated inhibition of cAMP production.
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.
-
Assay Medium: HBSS or serum-free medium.
-
Stimulant: Forskolin (to directly activate adenylyl cyclase and create a measurable cAMP window).
-
Reference Agonist: (R)-α-methylhistamine (RAMH).
-
Test Compound: 3-Isopropylpiperidin-3-ol, prepared in a dilution series.
-
cAMP Detection Kit: HTRF, LANCE Ultra, or similar immunoassay-based kit.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed hH3R-expressing cells into a 384-well plate at a density of 2,000-5,000 cells/well and incubate overnight.
-
Assay Preparation: Wash cells with Assay Medium.
-
Compound Addition (Two Modes):
-
Inverse Agonist Mode: Add serial dilutions of the test compound.
-
Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed EC₈₀ concentration of the reference agonist RAMH to all wells. Causality Note: Using an EC₈₀ concentration of the agonist provides a robust signal window for measuring competitive antagonism.
-
-
Stimulation: Add a fixed concentration of Forskolin (typically 1-5 µM) to all wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions (e.g., adding HTRF reagents and reading on a compatible plate reader).
-
Data Analysis:
-
Convert raw data (e.g., HTRF ratio) to cAMP concentration using a standard curve.
-
Normalize the data as a percentage of the response to Forskolin alone.
-
For Inverse Agonist Mode: Plot % response vs. log [Compound]. A downward curve indicates inverse agonism. Calculate the IC₅₀.
-
For Antagonist Mode: Plot % response vs. log [Compound]. An upward curve that returns the signal toward the Forskolin-only level indicates antagonism. Calculate the IC₅₀.
-
Data Interpretation and Advanced Applications
Summarized Data Presentation
Results should be compiled into a clear table for easy comparison with reference compounds.
| Compound | H3R Binding Kᵢ (nM) | H3R Functional IC₅₀ (nM) | Modality |
| 3-Isopropylpiperidin-3-ol | (Experimental Value) | (Experimental Value) | (Determined) |
| Pitolisant (Reference) | ~2-6 | ~10-30 | Inverse Agonist |
| Thioperamide (Reference) | ~2-5 | ~5-20 | Inverse Agonist |
Selectivity and Off-Target Profiling
To be a viable drug candidate, a ligand must demonstrate high selectivity for H3R over other histamine receptor subtypes (H1R, H2R, H4R) and other CNS targets. Follow-up studies should include binding assays for these related receptors.
Advanced Functional Assays: [³⁵S]GTPγS Binding
For a more proximal measure of G-protein activation, a [³⁵S]GTPγS binding assay can be employed.[17][18] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits upon receptor activation. It is a powerful tool for differentiating full, partial, and inverse agonists based on their ability to stimulate or inhibit [³⁵S]GTPγS binding relative to the basal level.[19][20]
Conclusion
The protocols detailed in this guide provide a robust and scientifically grounded approach to the comprehensive in vitro characterization of novel piperidine-based histamine H3 receptor ligands like 3-Isopropylpiperidin-3-ol. By systematically assessing binding affinity and functional modality, researchers can efficiently identify promising lead candidates for therapeutic development. Understanding the "why" behind each step—from the choice of a piperidine scaffold to the specific conditions of each assay—is paramount for generating reliable, reproducible, and insightful data in the pursuit of novel CNS therapeutics.
References
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4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - PubMed Central. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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GTPγS Binding Assay. Creative Bioarray. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
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GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]
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Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]
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Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
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Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. Springer Nature Experiments. [Link]
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Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. PMC - PubMed Central. [Link]
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Representative non-imidazole H3-histamine receptor antagonists... ResearchGate. [Link]
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3-Isopropylpiperidin-3-ol. PubChem. [Link]
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Histamine H3 receptor agents, preparation and therapeutic uses. European Patent Register. [Link]
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Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
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In vitro pharmacological properties of two novel non-imidazole H3 receptor (H3R) antagonists. PubMed. [Link]
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Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
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Histamine H3 receptor antagonists. European Patent Office - EP 2233470 B1. [Link]
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PIPERAZINE DERIVATIVE HAVING AFFINITY FOR THE HISTAMINE H3 RECEPTOR. European Patent Office - EP 2195307 B1. [Link]
- Process for the preparation of histamine H3 receptor modulators.
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
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Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Semantic Scholar. [Link]
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Histamine H3 Receptor Agents, Preparation and Therapeutic Uses. Patsnap. [Link]
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3-(3,3,3-Trifluoropropyl)piperidin-3-ol. PubChem. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
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Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-amino- And 3-amidofluoropiperidines. PubMed. [Link]
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Application Note: A Methodological Framework for Evaluating 3-Isopropylpiperidin-3-ol as a Putative ORL1 Receptor Agonist
Abstract
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor, is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of conditions including pain, anxiety, depression, and substance abuse.[1][2] Unlike classical opioid receptors, the ORL1 receptor does not bind traditional opioid ligands but is activated by its endogenous 17-amino acid neuropeptide, N/OFQ.[3][4] Activation of the ORL1 receptor initiates a distinct signaling cascade, primarily through coupling with inhibitory G proteins (Gi/o), leading to the modulation of key intracellular second messengers and ion channels.[2][5] This application note provides a comprehensive, technically-grounded framework for researchers to investigate the pharmacological properties of novel small molecules, using 3-Isopropylpiperidin-3-ol as a representative putative agonist. We detail a tiered experimental approach, beginning with receptor binding affinity determination and progressing to functional assays that measure G protein activation and downstream signaling. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and providing a robust methodology for characterizing the potency and efficacy of new chemical entities at the ORL1 receptor.
The ORL1 Receptor Signaling Cascade: A Primer
Understanding the mechanism of action of a potential agonist requires a firm grasp of the target receptor's signaling pathway. The ORL1 receptor is canonically coupled to Gi/o proteins.[5] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the heterotrimeric G protein. This activation leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various intracellular effectors.[6]
Key downstream events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][9]
-
Modulation of Ion Channels: The Gβγ subunit can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[7][10] It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[10]
The following diagram illustrates this primary signaling pathway.
Caption: Canonical Gi/o signaling pathway of the ORL1 receptor.
A Tiered Strategy for Agonist Characterization
A logical, stepwise approach is crucial for efficiently characterizing a putative agonist. We recommend a tiered workflow that first establishes binding to the receptor and then interrogates the functional consequences of that binding. This ensures that resources are not wasted on functional assays for compounds that fail to interact with the target.
The proposed workflow is as follows:
Caption: Tiered experimental workflow for ORL1 agonist validation.
Core Methodologies & Protocols
This section provides detailed, step-by-step protocols for the key in vitro assays required to characterize 3-Isopropylpiperidin-3-ol.
Protocol 3.1: Radioligand Competition Binding Assay
Principle: This assay determines the binding affinity (Ki) of an unlabeled test compound (3-Isopropylpiperidin-3-ol) by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.[11][12] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human ORL1 receptor.
-
Radioligand: [³H]Nociceptin or another suitable high-affinity ORL1 radioligand.
-
Non-specific Binding Control: A high concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Test Compound: 3-Isopropylpiperidin-3-ol, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C), and a cell harvester or vacuum manifold.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Vehicle.
-
Non-specific Binding (NSB): Radioligand + Assay Buffer + High concentration of unlabeled N/OFQ.
-
Competition Binding: Radioligand + Assay Buffer + Serial dilutions of 3-Isopropylpiperidin-3-ol.
-
-
Reagent Addition: Add 50 µL of assay buffer (for Total Binding) or the appropriate unlabeled ligand (NSB or test compound) to each well.
-
Radioligand Addition: Add 50 µL of [³H]Nociceptin at a final concentration near its Kd value (typically 0.1-0.5 nM).
-
Receptor Addition: Add 100 µL of the ORL1 membrane preparation (typically 10-20 µg protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 3-Isopropylpiperidin-3-ol.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]
Protocol 3.2: [³⁵S]GTPγS Functional Binding Assay
Principle: This functional assay directly measures agonist-induced G protein activation.[6] Agonist binding to the ORL1 receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gαi subunit. The incorporation of [³⁵S]GTPγS into the G protein is quantified as a direct measure of receptor activation.[14][15]
Materials:
-
Receptor Source: ORL1-expressing cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Positive Control: N/OFQ or a known synthetic agonist like Ro 64-6198.[16]
-
Test Compound: 3-Isopropylpiperidin-3-ol, with serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates, cell harvester.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for:
-
Basal Binding: Assay Buffer + Vehicle.
-
Non-specific Binding: Assay Buffer + High concentration of unlabeled GTPγS.
-
Agonist-Stimulated Binding: Assay Buffer + Serial dilutions of the test compound or positive control.
-
-
Reagent Addition: Add the appropriate compounds (vehicle, unlabeled GTPγS, or agonist) to the wells.
-
Membrane & GDP Addition: Add the ORL1 membrane preparation (20-30 µg protein/well) and GDP (final concentration 10-30 µM) to all wells. Pre-incubate for 15 minutes at 30°C. Rationale: The addition of GDP enhances the signal-to-noise ratio by ensuring most G proteins are in an inactive state before agonist stimulation.
-
Initiation: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Harvesting: Stop the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity.
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the values obtained in the presence of the agonist.
-
Plot the percentage of stimulation above basal against the log concentration of 3-Isopropylpiperidin-3-ol.
-
Use non-linear regression to determine the EC₅₀ (potency) and Emax (maximum effect, or efficacy).
-
Express the efficacy of the test compound as a percentage of the maximum stimulation achieved with the positive control N/OFQ (%Emax).
Protocol 3.3: cAMP Accumulation Functional Assay
Principle: This assay measures the functional consequence of Gi/o protein activation on its downstream effector, adenylyl cyclase.[17] The ORL1 receptor's activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with forskolin.[8] An ORL1 agonist will then cause a dose-dependent reduction in forskolin-stimulated cAMP levels.[18][19]
Materials:
-
Cell Line: Whole ORL1-expressing cells (e.g., HEK293 or CHO).
-
Stimulant: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX or Rolipram. Rationale: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and improving the assay window.[20]
-
Positive Control: N/OFQ.
-
Test Compound: 3-Isopropylpiperidin-3-ol, with serial dilutions.
-
cAMP Detection Kit: A commercial kit based on HTRF, luminescence, or ELISA.[21][22]
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Step-by-Step Methodology:
-
Cell Plating: Seed ORL1-expressing cells into a 96-well or 384-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a PDE inhibitor (e.g., 100 µM rolipram) for 15-30 minutes at 37°C.
-
Agonist Addition: Add serial dilutions of 3-Isopropylpiperidin-3-ol or the positive control to the wells.
-
Stimulation: Immediately add forskolin (final concentration 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Generate a cAMP standard curve to convert the raw signal (e.g., luminescence, HTRF ratio) into cAMP concentrations.[22]
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of 3-Isopropylpiperidin-3-ol.
-
Use non-linear regression (sigmoidal dose-response, inhibitory) to determine the EC₅₀ and Emax for the compound.
Data Interpretation & Expected Outcomes
The data collected will allow for a comprehensive pharmacological classification of 3-Isopropylpiperidin-3-ol at the ORL1 receptor. The results should be summarized clearly for comparison with known standards.
Table 1: Summary of Pharmacological Parameters
| Compound | Binding Affinity Ki (nM) | [³⁵S]GTPγS Assay EC₅₀ (nM) | [³⁵S]GTPγS Assay %Emax (vs. N/OFQ) | cAMP Assay EC₅₀ (nM) | cAMP Assay %Emax (Inhibition) |
| N/OFQ (Control) | 0.1 - 1.0 | 1 - 10 | 100% | 1 - 10 | 100% |
| 3-Isopropylpiperidin-3-ol | TBD | TBD | TBD | TBD | TBD |
Interpreting the Results:
-
Full Agonist: The compound will exhibit high affinity (low Ki), high potency (low EC₅₀), and an Emax comparable to the endogenous ligand N/OFQ (~80-100%).
-
Partial Agonist: The compound will show high affinity and potency but a significantly lower Emax (e.g., 20-70%) compared to N/OFQ.
-
Inactive Compound: The compound may show binding affinity (a Ki value can be determined) but will not produce a response in the functional assays (no measurable EC₅₀ or Emax). Such a compound could be a candidate for investigation as an antagonist.
-
No Activity: The compound shows no affinity in the binding assay and no effect in functional assays.
References
-
Kumari, P., & Ghosh, B. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]
-
cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]
-
Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Cai, Y., et al. (2018). Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. Current Medicinal Chemistry, 25(21), 2498-2508. Retrieved from [Link]
-
New, D. C., & Wong, Y. H. (2002). The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms. Neurosignals, 11(4), 197-212. Retrieved from [Link]
-
Kiguchi, N., et al. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. International Journal of Molecular Sciences, 23(2), 999. Retrieved from [Link]
-
Di Bonaventura, C., et al. (2018). Nociceptin/Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. Current Medicinal Chemistry, 25(21), 2498-2508. Retrieved from [Link]
-
Jenck, F., et al. (1999). A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat. Proceedings of the National Academy of Sciences, 96(24), 14008-14013. Retrieved from [Link]
-
Cippitelli, A., et al. (2021). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. International Journal of Molecular Sciences, 22(16), 8823. Retrieved from [Link]
-
The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Nociceptin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Bourson, A., et al. (1997). Recognition and activation of the opioid receptor-like ORL 1 receptor by nociceptin, nociceptin analogs and opioids. European Journal of Pharmacology, 319(2-3), 247-255. Retrieved from [Link]
-
Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 132, 275-300. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the In Vivo Experimental Design for 3-Isopropylpiperidin-3-ol in Rodent Models
Abstract
This document provides a detailed framework for the preclinical in vivo evaluation of the novel compound, 3-Isopropylpiperidin-3-ol, in rodent models. Given the prevalence of the piperidine scaffold in centrally active and anti-inflammatory agents, this guide outlines a logical, phased approach to characterizing its pharmacokinetic profile, toxicological safety, and potential efficacy in relevant disease models. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research, in accordance with the ARRIVE guidelines.[1][2][3][4][5]
Introduction: Rationale and Strategic Overview
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems. When approaching a novel piperidine derivative such as 3-Isopropylpiperidin-3-ol, a systematic in vivo investigation is paramount to elucidating its therapeutic potential and safety profile. The absence of existing pharmacological data necessitates a foundational, multi-tiered approach, beginning with pharmacokinetics (PK) and safety pharmacology, followed by exploratory efficacy studies in well-validated disease models.
This guide proposes a dual-pronged exploratory strategy based on the common bioactivities of piperidine-containing compounds:
-
Central Nervous System (CNS) Activity: Investigating potential neuropharmacological effects.
-
Anti-inflammatory Activity: Assessing efficacy in models of inflammation.
The following sections provide detailed, step-by-step protocols grounded in established preclinical research principles.[6][7][8] The objective is to furnish researchers with a robust experimental blueprint that is both comprehensive and adaptable as initial data becomes available.
Phase I: Foundational Pharmacokinetic (PK) and Tolerability Studies
Before assessing efficacy, it is critical to understand how 3-Isopropylpiperidin-3-ol is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe dose range.
Rationale for Foundational Studies
A well-characterized PK profile is essential for designing meaningful efficacy and toxicology studies.[9][10] It ensures that drug exposure levels are appropriate to elicit a pharmacological response and allows for the correlation of exposure with observed effects. Acute toxicity studies are required to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[11][12][13]
Experimental Workflow: PK and Acute Toxicity
Caption: Workflow for foundational PK and toxicity studies.
Protocol: Single-Dose Pharmacokinetic Study in Rats
This protocol aims to determine key PK parameters of 3-Isopropylpiperidin-3-ol following intravenous (IV) and oral (PO) administration.
Animals:
-
Species: Sprague Dawley or Wistar rats.[9]
-
Sex: Male (initially, to avoid hormonal cycle variability).
-
Weight: 250-300g.
-
Group Size: n=4 per time point.
Materials:
-
3-Isopropylpiperidin-3-ol.
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). Vehicle selection is dependent on the compound's solubility.
-
Dosing syringes, gavage needles.
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS for bioanalysis.
Procedure:
-
Acclimatization: Acclimate animals for at least 5 days prior to the study.[14]
-
Fasting: Fast animals overnight (with access to water) before dosing.[15]
-
Dose Preparation: Prepare a clear, stable solution of 3-Isopropylpiperidin-3-ol in the selected vehicle.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[15]
-
-
Blood Sampling: Collect blood (~200 µL) from a suitable vessel (e.g., saphenous vein) at the following time points:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 3-Isopropylpiperidin-3-ol in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Abbreviation | Unit | Description |
| Area Under the Curve | AUC | ng*h/mL | Total drug exposure over time. |
| Maximum Concentration | Cmax | ng/mL | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Conc. | Tmax | h | The time at which Cmax is reached. |
| Elimination Half-life | t1/2 | h | The time required for the drug concentration to decrease by half. |
| Clearance | CL | L/h/kg | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F% | % | The fraction of the administered dose that reaches systemic circulation. |
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This protocol is designed to estimate the LD50 and identify signs of toxicity, using a method that minimizes animal use.[14][16][17]
Animals:
-
Species: Swiss Webster or CD-1 mice.
-
Sex: Female (often more sensitive).[14]
-
Weight: 20-25g.
-
Group Size: Sequential dosing, one animal at a time.
Materials:
-
3-Isopropylpiperidin-3-ol.
-
Vehicle for oral administration.
-
Dosing and observation equipment.
Procedure:
-
Acclimatization & Fasting: As described in the PK protocol.
-
Dose Selection: The starting dose is selected based on any existing in vitro cytotoxicity data or structural similarity to known compounds. A default starting dose is 175 mg/kg.
-
Sequential Dosing:
-
Dose one animal with the starting dose.
-
Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
If the animal survives: Dose the next animal with a higher dose (factor of 3.2).
-
If the animal dies: Dose the next animal with a lower dose (factor of 3.2).
-
-
Observation Period: After the initial 48-hour observation, monitor all surviving animals for a total of 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.[17] Record body weights periodically.
-
Endpoint: The study is stopped when one of the stopping criteria defined by the OECD 425 guideline is met (e.g., three consecutive animals survive at the upper dose limit).
-
Data Analysis: Use AOT425StatPgm software to calculate the estimated LD50 and its confidence interval.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any organ abnormalities.
Phase II: Exploratory Efficacy Evaluation
Based on the foundational data, appropriately selected doses (e.g., fractions of the MTD) can be advanced into exploratory efficacy models.
Pathway A: Evaluation of CNS Activity
Rationale: The piperidine nucleus is a common feature of CNS-active drugs.[18][19] Initial screening should assess general behavioral effects before proceeding to more specific models of neurological disorders.[20][21][22]
3.1.1 Protocol: Irwin Test (Primary Observational Screen)
This is a comprehensive screen to detect overt behavioral, physiological, and neurological effects of a novel compound.
Animals:
-
Species: C57BL/6 mice.
-
Sex: Male.
-
Weight: 25-30g.
-
Group Size: n=8 per group (Vehicle, Low Dose, Mid Dose, High Dose).
Procedure:
-
Dosing: Administer vehicle or 3-Isopropylpiperidin-3-ol at three selected doses (e.g., 10, 30, 100 mg/kg, PO).
-
Observation: At set time points (e.g., 30, 60, 120, 240 minutes post-dose), a trained observer scores each animal for a wide range of parameters.
-
Data Collection: Record observations in a structured scoresheet.
Table 2: Key Parameters in the Irwin Test
| Category | Parameters to Observe |
| Behavioral | Alertness, Spontaneous Activity, Reactivity, Aggression |
| Neurological | Body Position, Gait, Righting Reflex, Pinna Reflex, Tremors |
| Autonomic | Piloerection, Salivation, Pupil Size, Respiration Rate |
3.1.2 Protocol: Rodent Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
If the Irwin test suggests analgesic or sedative properties, a specific disease model is warranted. The CCI model is a well-established model of neuropathic pain.
Animals:
-
Species: Sprague Dawley rats.
-
Sex: Male.
-
Weight: 200-250g.
-
Group Size: n=10-12 per group.
Procedure:
-
Surgery: Under anesthesia, the sciatic nerve of one hind paw is loosely ligated with chromic gut sutures.
-
Pain Behavior Assessment (Baseline): Before and after surgery (days 7, 14, 21), assess pain responses.
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source (Hargreaves test) to measure paw withdrawal latency.
-
-
Treatment: Once pain behaviors are established (e.g., day 14 post-surgery), begin daily administration of 3-Isopropylpiperidin-3-ol or vehicle.
-
Post-Treatment Assessment: Repeat pain behavior assessments at selected time points after drug administration.
-
Data Analysis: Compare paw withdrawal thresholds and latencies between treated and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA).
Pathway B: Evaluation of Anti-inflammatory Activity
Rationale: Many compounds, including some piperidine derivatives, exhibit anti-inflammatory properties.[23][24][25] Initial screening in an acute inflammation model is a logical first step.
3.2.1 Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic, robust model for evaluating acute anti-inflammatory activity.[24]
Animals:
-
Species: Wistar rats.
-
Sex: Male.
-
Weight: 180-220g.
-
Group Size: n=8 per group (Vehicle, Positive Control, Test Groups).
Procedure:
-
Dosing: Administer 3-Isopropylpiperidin-3-ol (e.g., 10, 30, 100 mg/kg, PO), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
3.2.2 Workflow: Efficacy Model Selection
Caption: Decision-making workflow for selecting advanced efficacy models.
Ethical Considerations and Reporting
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Furthermore, reporting of in vivo experiments should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[1][2][3][4][5]
Conclusion
The experimental framework detailed in these application notes provides a comprehensive and scientifically rigorous pathway for the initial in vivo characterization of 3-Isopropylpiperidin-3-ol. By systematically evaluating its pharmacokinetic properties, safety profile, and potential efficacy in both CNS and inflammatory paradigms, researchers can efficiently determine its therapeutic potential and make informed decisions for further development. The emphasis on validated protocols and established guidelines ensures the generation of high-quality, reproducible data critical for advancing novel chemical entities.
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Application Note: A Robust and Scalable Synthesis of a Key Piperidinol Intermediate for Preclinical Development
Introduction
The development of novel therapeutics requires a reliable and scalable synthesis of the active pharmaceutical ingredient (API) to support extensive preclinical evaluation. The piperidine scaffold is a privileged structure in medicinal chemistry, with 4-hydroxypiperidine derivatives, in particular, being key components in a wide range of drug candidates, including analgesics and central nervous system agents.[1][2][3] This application note details a scalable synthetic protocol for a model 4-hydroxypiperidine derivative, 4-hydroxy-1-methyl-4-phenylpiperidine , suitable for producing百克 (hectogram) to kilogram quantities required for preclinical toxicology and safety pharmacology studies.
Due to the often proprietary nature of specific drug candidates like 3-Isopropylpiperidin-3-ol, this document utilizes the well-characterized and structurally relevant analogue, 4-hydroxy-1-methyl-4-phenylpiperidine, as a representative example. The synthetic strategy, process controls, and analytical methodologies described herein are broadly applicable to the scale-up of similar tertiary piperidinol compounds.
Synthetic Strategy: The Grignard Reaction
The chosen synthetic route involves the addition of a Grignard reagent, phenylmagnesium bromide, to a commercially available piperidone precursor, 1-methyl-4-piperidone. This approach offers several advantages for scale-up:
-
Convergent Synthesis: The key carbon-carbon bond is formed in a single, high-yielding step, which is efficient for large-scale production.
-
Readily Available Starting Materials: Both bromobenzene and 1-methyl-4-piperidone are widely available from commercial suppliers, ensuring a secure supply chain.
-
Well-Understood and Scalable Reaction: The Grignard reaction is a classic and extensively studied transformation in organic synthesis, with established protocols for safe and controlled execution on a large scale.[4][5]
The overall synthetic transformation is depicted below:
Caption: Reaction scheme for the synthesis of 4-hydroxy-1-methyl-4-phenylpiperidine.
Detailed Synthesis Protocol (100 g Scale)
Safety First: The Grignard reaction is highly exothermic and the reagents are moisture-sensitive.[4][6] All operations must be conducted in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn. All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).[7][8]
Materials and Equipment:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Supplier (Example) |
| Magnesium turnings | 24.31 | 26.7 g | 1.10 | Sigma-Aldrich |
| Bromobenzene | 157.01 | 157.0 g (105.4 mL) | 1.00 | Sigma-Aldrich |
| 1-Methyl-4-piperidone | 113.16 | 100.0 g (108.7 mL) | 0.88 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | - | 1.5 L | - | Sigma-Aldrich |
| Saturated Ammonium Chloride (aq) | - | 1.0 L | - | - |
| Diethyl Ether | - | 1.0 L | - | - |
| Anhydrous Sodium Sulfate | - | 50 g | - | - |
Equipment: 5 L, 4-necked round-bottom flask, mechanical stirrer, thermocouple, reflux condenser, 500 mL pressure-equalizing dropping funnel, nitrogen inlet, heating mantle, and an ice-water bath.
Procedure:
-
Grignard Reagent Formation:
-
To the flame-dried 5 L flask under a nitrogen atmosphere, add the magnesium turnings (26.7 g).
-
In the dropping funnel, prepare a solution of bromobenzene (157.0 g) in anhydrous THF (400 mL).
-
Add approximately 50 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine can be used for initiation.[9]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The internal temperature should be maintained between 40-50 °C.
-
After the addition is complete, stir the resulting dark grey solution for an additional hour at room temperature to ensure complete formation of the Grignard reagent.
-
-
Addition of Piperidone:
-
Cool the Grignard reagent solution to 0-5 °C using an ice-water bath.
-
Prepare a solution of 1-methyl-4-piperidone (100.0 g) in anhydrous THF (600 mL) and add it to the dropping funnel.
-
Add the piperidone solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 15 °C. This addition is highly exothermic and requires careful control.[4][10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (1.0 L). A thick precipitate will form.[11]
-
Stir the resulting slurry vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (2 x 250 mL).
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine all organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification Strategy
The primary impurity in this reaction is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene. Recrystallization is an effective method for removing this and other minor impurities to achieve the high purity required for preclinical studies.
Protocol: Recrystallization
-
Transfer the crude product to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.
-
Dry the purified product in a vacuum oven at 40 °C to a constant weight.
Expected Yield: 130-150 g (77-89% yield) of 4-hydroxy-1-methyl-4-phenylpiperidine as a white crystalline solid.
Analytical Characterization and Quality Control
The final product must be rigorously characterized to ensure its identity, purity, and suitability for preclinical studies. The acceptance criteria should align with ICH Q3A guidelines for impurities in new drug substances.[12][13]
| Test | Method | Specification |
| Appearance | Visual Inspection | White crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR, Mass Spec. | Conforms to structure |
| Purity (Assay) | HPLC-UV (254 nm) | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | 148-152 °C |
| Individual Impurity | HPLC-UV | ≤ 0.10% |
| Total Impurities | HPLC-UV | ≤ 0.50% |
| Residual Solvents | GC-HS | Per ICH Q3C guidelines |
Overall Process Workflow
The following diagram illustrates the complete workflow from starting materials to the final, characterized product ready for preclinical use.
Caption: Overall workflow for the synthesis and release of preclinical grade material.
Conclusion
This application note provides a detailed, robust, and scalable protocol for the synthesis of 4-hydroxy-1-methyl-4-phenylpiperidine, a representative piperidinol intermediate. The described process, from the well-controlled Grignard reaction to the effective purification and stringent analytical characterization, is designed to consistently deliver high-purity material suitable for preclinical studies. The principles and methodologies outlined herein can be readily adapted for the scale-up of other structurally related compounds, providing a solid foundation for accelerating drug development programs.
References
-
Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. ACS. Available at: [Link]
-
Stavroula, K., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. EMA. Available at: [Link]
-
NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available at: [Link]
-
Pelletier, J. D., et al. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. Available at: [Link]
-
Steinbach, J. (2002). Safety aspects of the process control of Grignard reactions. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available at: [Link]
-
Portoghese, P. S., et al. (1989). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. Available at: [Link]
-
Carpenter, B. R., & Turner, E. E. (1934). The Action of Grignard Reagents, etc. 869 189. The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N- -Methylcinchotoxine. RSC Publishing. Available at: [Link]
- Wang, J., et al. (2019). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
-
AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. University of Wisconsin-Madison. Available at: [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol?. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). phenylmagnesium bromide. Organic Syntheses Procedure. Available at: [Link]
- Toray Industries, Inc. (2005). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. Google Patents.
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Quora. Available at: [Link]
-
Truman State University. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Truman ChemLab. Available at: [Link]
-
ACS Publications. (2021). Impurity Qualification Thresholds: An IQ Survey on Emerging Industry Experience with Health Authority Feedback. Organic Process Research & Development. Available at: [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Khan Academy. Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2022). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. Available at: [Link]
-
PubMed. (1998). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed. Available at: [Link]
Sources
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- 2. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 3-Isopropylpiperidin-3-ol Synthesis
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Welcome to the technical support center for the synthesis of 3-Isopropylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important piperidine derivative. The following sections provide a comprehensive overview of common challenges, detailed troubleshooting guides in a question-and-answer format, and optimized protocols to enhance your reaction yields.
Introduction
The synthesis of 3-Isopropylpiperidin-3-ol, a valuable building block in medicinal chemistry, often presents challenges, primarily related to achieving high yields. The most common synthetic route involves the Grignard reaction between an N-protected 3-piperidone and an isopropylmagnesium halide. While seemingly straightforward, this reaction is susceptible to several side reactions and experimental pitfalls that can significantly diminish the yield of the desired tertiary alcohol. This guide will delve into the intricacies of this synthesis, providing expert insights and actionable solutions to overcome these obstacles.
Troubleshooting Guide
Grignard Reaction Issues
Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I fix this?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Several factors can inhibit the formation of the Grignard reagent (isopropylmagnesium bromide or chloride).
-
Presence of Moisture: Grignard reagents are potent bases and readily react with protic species like water.[1][2] This is the most common cause of reaction failure.
-
Solution: Ensure all glassware is rigorously dried in an oven (overnight at >120 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous, and starting materials should be dried if necessary.[1]
-
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction with the isopropyl halide.
-
Solution: Activate the magnesium turnings. This can be achieved by a few methods:
-
-
Poor Quality Reagents: The isopropyl halide or the solvent may contain impurities that quench the Grignard reagent.
-
Solution: Use freshly distilled solvents and high-purity isopropyl halide.
-
Q2: I am observing a low yield of 3-Isopropylpiperidin-3-ol and recovering a significant amount of the starting N-protected 3-piperidone. What is happening?
A2: Low conversion of the starting ketone in a Grignard reaction, despite apparent reagent formation, typically points to issues with reactivity or competing side reactions.
-
Enolization of the Piperidone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 3-piperidone, forming an enolate.[4][5] This enolate is unreactive towards further nucleophilic addition. This is particularly problematic with sterically hindered ketones.
-
Solution:
-
Lower Reaction Temperature: Perform the addition of the piperidone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.[4]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ, which can suppress enolization and improve the yield of the desired alcohol.
-
-
-
Insufficient Grignard Reagent: An insufficient amount of the Grignard reagent will naturally lead to incomplete conversion.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent to ensure the complete consumption of the starting piperidone.
-
Q3: My reaction mixture shows the formation of a significant byproduct, which I suspect is the reduced product, N-protected 3-piperidinol. Why is this happening and how can I prevent it?
A3: The formation of a secondary alcohol byproduct results from the reduction of the ketone by the Grignard reagent.
-
β-Hydride Elimination: With bulky Grignard reagents like isopropylmagnesium bromide, a hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone via a six-membered transition state.[4][5]
-
Solution:
-
Control Reaction Temperature: As with enolization, lower reaction temperatures can help minimize this side reaction.
-
Choice of Grignard Reagent: While you are constrained to an isopropyl group, ensuring the Grignard reagent is freshly prepared and of high quality can sometimes mitigate side reactions.
-
-
Protecting Group and Deprotection Issues
Q4: I am using an N-benzyl protecting group. What are the potential complications during the Grignard reaction and subsequent deprotection?
A4: The N-benzyl group is a common choice, but it's not without its challenges.
-
Grignard Reaction: The N-benzyl group is generally stable to Grignard reagents.
-
Deprotection: The removal of the N-benzyl group is typically achieved by catalytic hydrogenation. Low yields in this step can be due to several factors.
-
Catalyst Poisoning: The product amine can sometimes inhibit the palladium catalyst, slowing down or stopping the reaction.[6][7]
-
Solution:
-
Acidic Conditions: Performing the hydrogenation in the presence of an acid, such as HCl in ethanol, can protonate the amine and prevent it from poisoning the catalyst.[7]
-
Catalyst Loading: Ensure an adequate amount of catalyst (e.g., 10% Pd/C) is used. In some cases, increasing the catalyst loading or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be necessary.[7]
-
-
-
Incomplete Reaction: Insufficient hydrogen pressure or reaction time can lead to incomplete deprotection.
-
Q5: I am considering using an N-Boc protecting group. What are the advantages and disadvantages?
A5: The N-Boc (tert-butoxycarbonyl) group is another popular choice for protecting the piperidine nitrogen.
-
Advantages:
-
Stability: The N-Boc group is stable under the basic conditions of the Grignard reaction.
-
Ease of Removal: It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an organic solvent), which are often compatible with the tertiary alcohol product.[10]
-
-
Disadvantages:
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally highest-yielding synthetic route for 3-Isopropylpiperidin-3-ol?
A1: The most prevalent and direct method is the Grignard reaction of an N-protected 3-piperidone with isopropylmagnesium bromide or chloride.[3][4] The choice of N-protecting group (commonly N-Benzyl or N-Boc) is crucial and depends on the subsequent synthetic steps and desired deprotection conditions.[10][11]
Q2: What are the critical reaction parameters to control for optimal yield in the Grignard step?
A2: To maximize the yield of the Grignard addition, careful control of the following parameters is essential:
-
Anhydrous Conditions: The exclusion of moisture is paramount to prevent quenching of the Grignard reagent.[1][2]
-
Temperature: Low temperatures during the addition of the ketone to the Grignard reagent are crucial to minimize side reactions like enolization and reduction.[4]
-
Quality of Reagents: The use of high-purity magnesium, isopropyl halide, and anhydrous solvents is critical for successful Grignard reagent formation and reaction.[3]
-
Stoichiometry: A slight excess of the Grignard reagent is recommended to drive the reaction to completion.
Q3: How can I effectively purify the final 3-Isopropylpiperidin-3-ol product?
A3: Purification of the final product often involves a combination of techniques:
-
Extraction: After quenching the reaction, an aqueous workup is necessary. The pH of the aqueous layer should be carefully adjusted to ensure the product is in its free base form for efficient extraction into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine product) is often effective.
-
Crystallization/Distillation: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step. If it is a low-melting solid or an oil, distillation under reduced pressure may be possible.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-isopropylpiperidin-3-ol
Step 1: Grignard Reaction
-
Dry all glassware in an oven overnight and assemble under an inert atmosphere (N₂ or Ar).
-
To a round-bottom flask, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of isopropyl bromide (1.1 eq.) in anhydrous diethyl ether or THF via an addition funnel.
-
Once the reaction initiates (bubbling, disappearance of iodine color), add the remaining isopropyl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of N-benzyl-3-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[4]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-benzyl-3-isopropylpiperidin-3-ol.
Step 2: Deprotection of N-Benzyl Group
-
Dissolve the crude N-benzyl-3-isopropylpiperidin-3-ol in methanol or ethanol.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
If desired, add HCl (1.1 eq.) to the mixture.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
If the hydrochloride salt was formed, neutralize with a base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude 3-Isopropylpiperidin-3-ol.
-
Purify by column chromatography or other suitable methods.
Data Summary
| Protecting Group | Grignard Reaction Conditions | Deprotection Conditions | Typical Yield Range |
| N-Benzyl | Isopropylmagnesium bromide, THF, 0 °C to rt | H₂, 10% Pd/C, EtOH/MeOH | 40-60% (over 2 steps) |
| N-Boc | Isopropylmagnesium bromide, THF, 0 °C to rt | TFA/DCM or HCl/Dioxane | 50-70% (over 2 steps) |
Yields are highly dependent on reaction scale and optimization of conditions.
Visualizations
Troubleshooting Workflow for Low Grignard Reaction Yield
Caption: A flowchart for diagnosing low yields in the Grignard reaction step.
Synthetic Pathway Overview
Caption: A simplified overview of the synthetic route to 3-Isopropylpiperidin-3-ol.
References
- Benchchem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.
- Benchchem. Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.
- Benchchem. Optimizing reaction conditions for the synthesis of tertiary alcohols.
- Google Patents. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation.
- Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. J. Am. Chem. Soc. 2016, 138, 25, 7796–7800.
- Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex.
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nat Commun11, 5979 (2020).
- Rh(I)- and Rh(II)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. RSC Publishing.
- Reaction pathways associated with the hydrogenation of benzonitrile. ResearchGate.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega 2019, 4, 11, 14838–14844.
- De-protection of N-Benzyl groups. Sciencemadness.org.
- Side Reactions in a Grignard Synthesis. ResearchGate.
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. J. Med. Chem. 2015, 58, 1, 103–119.
- Grignard Reaction. Organic Chemistry Portal.
- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Org. Biomol. Chem., 2007,5, 1373-1382.
- Synthesis and Application of N-Boc-3-piperidone. ChemicalBook.
- N-Boc-3-piperidone | 98977-36-7. Biosynth.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate.
-
CTH Removal of N-Benzyl Groups. . Available from:
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules 2019, 24, 18, 3326.
- N-Boc-3-piperidone. ChemBK.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
- New Functionalized Grignard Reagents and their Applications in Amination Reactions.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.
- N-Benzyl-3-hydroxypiperidine - Data Sheet. United States Biological.
- Application Notes and Protocols for the Synthesis of 2-Benzylpiperidine via Grignard Reaction. Benchchem.
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. J Zhejiang Univ-Sci A (Appl Phys & Eng) 2016 17(2):163-170.
- Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate.
- CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Grignard Reagents. Sigma-Aldrich.
- 1-Boc-3-piperidone synthesis. ChemicalBook.
- EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Google Patents.
- Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Front. Chem. 11:1267434.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules 2023, 28, 23, 7894.
- Dealing with low yield during the chemical synthesis of Purpurin. Benchchem.
- Grignard reaction. Wikipedia.
- DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide. Google Patents.
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
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Technical Support Center: Enantiomeric Separation of 3-Isopropylpiperidin-3-ol
Understanding the Challenge: The Structure of 3-Isopropylpiperidin-3-ol
Welcome to the technical support guide for resolving enantiomeric separation issues of 3-Isopropylpiperidin-3-ol. This molecule presents a unique challenge due to its structural features: a chiral tertiary alcohol and a basic piperidine ring. These characteristics necessitate a carefully considered approach to achieve successful enantiomeric separation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles.
The piperidine ring is a common structural motif in many pharmaceutical compounds.[1] When a chiral center is present, the resulting enantiomers can have significantly different pharmacological and toxicological effects.[2] Therefore, regulatory agencies require thorough analysis and control of the enantiomeric composition of chiral drugs.[1]
Troubleshooting Common Issues in Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for the enantiomeric separation of piperidine derivatives.[1][3] This section addresses common problems encountered with these methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I am observing poor or no separation of 3-Isopropylpiperidin-3-ol enantiomers on my chiral stationary phase (CSP). What should I do?
A1: A systematic approach to troubleshooting this issue involves evaluating the CSP, mobile phase, and potential derivatization.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[4] For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often the most successful.[5][6] If your initial screening fails, consider a wider range of polysaccharide-based columns.
-
Mobile Phase Optimization:
-
Normal Phase: This is often the preferred mode for chiral separations.[7] The ratio of a non-polar solvent (like n-hexane) to a polar modifier (like isopropanol or ethanol) is a critical parameter.[5][8] Small adjustments to the alcohol percentage can dramatically impact resolution.
-
Additives: Due to the basic nature of the piperidine nitrogen, peak tailing and poor resolution are common.[5] The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is often essential to improve peak shape and achieve separation.[9][10] Typically, a concentration of 0.1% to 0.5% DEA is effective.[9]
-
-
Derivatization: 3-Isopropylpiperidin-3-ol lacks a strong chromophore, which can lead to poor detection by UV.[11] Pre-column derivatization can introduce a chromophoric tag, improving sensitivity.[11] Furthermore, derivatization can enhance interactions with the CSP.[4][12]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Screen a selection of polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, and AD-H.[5]
-
-
Initial Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% DEA.[5]
-
Run a gradient of IPA from 10% to 50% to identify a promising isocratic condition.
-
-
Optimization:
-
Once partial separation is observed, perform fine-tuning of the isocratic mobile phase composition.
-
Adjust the column temperature, typically between 25-40°C.[1]
-
Optimize the flow rate (e.g., 0.5-1.5 mL/min).
-
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC, offering faster separations and reduced organic solvent consumption.[13] It is particularly well-suited for chiral separations.[14]
Q2: My peaks are broad and tailing in my SFC separation. How can I improve the peak shape?
A2: Peak shape issues in SFC for basic compounds like 3-Isopropylpiperidin-3-ol are common and can be addressed by optimizing the mobile phase modifier and additives.
-
Mobile Phase Co-solvent: In SFC, a polar organic modifier (co-solvent) is typically added to the supercritical CO2 mobile phase.[13][15] Methanol, ethanol, and isopropanol are common choices. The type and percentage of the co-solvent significantly influence retention and selectivity.
-
Basic Additives: Similar to normal phase HPLC, the addition of a basic additive to the co-solvent is crucial for analyzing basic compounds.[16] Amines like DEA, ethylenediamine (EDA), or butylamine can improve peak shape and resolution.[9] The concentration of the additive in the co-solvent is typically between 0.5% and 1%.[9]
Data Presentation: Comparison of HPLC and SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.[1] | Separation using a supercritical fluid (typically CO2) as the mobile phase.[1] |
| Speed | Generally slower run times. | Faster separations due to the low viscosity of the mobile phase.[17] |
| Solvent Usage | Higher consumption of organic solvents. | Significantly lower organic solvent consumption.[13] |
| Applicability | Broadly applicable to a wide range of piperidine derivatives.[1] | Well-suited for a wide range of polar and non-polar compounds.[17] |
Troubleshooting Classical Resolution via Diastereomeric Salt Formation
For larger-scale separations, classical resolution through the formation of diastereomeric salts is a common approach.[18]
Q3: I am not getting any crystal formation after adding the chiral resolving agent. What are the possible reasons and solutions?
A3: Failure to form crystals can be due to several factors, including solvent choice, concentration, and nucleation issues.
-
Solvent Selection: The chosen solvent must allow for the differential solubility of the two diastereomeric salts.[19] One salt should be significantly less soluble to crystallize out. Screening various solvents is often necessary.
-
Supersaturation: The solution must be supersaturated for crystallization to occur.[20] If the solution is too dilute, carefully evaporate some of the solvent.
-
Inducing Crystallization:
-
Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.
-
Cooling: Slow cooling of the solution can promote crystal growth.[18]
-
Q4: The enantiomeric excess (ee) of my resolved material is low after crystallization. How can I improve it?
A4: Low enantiomeric excess indicates that the undesired diastereomer is co-precipitating.
-
Recrystallization: One or more recrystallizations of the diastereomeric salt can significantly improve the enantiomeric purity.
-
Slower Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice.[18] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Choice of Resolving Agent: Not all resolving agents are equally effective. For basic compounds like 3-Isopropylpiperidin-3-ol, chiral acids such as (R)- or (S)-mandelic acid or derivatives of tartaric acid are commonly used.[18]
Visualization: Decision Workflow for Separation Strategy
Caption: Decision pathway for selecting a chiral separation strategy.
Frequently Asked Questions (FAQs)
Q5: Can I use Gas Chromatography (GC) for the enantiomeric separation of 3-Isopropylpiperidin-3-ol?
A5: Chiral GC can be a high-resolution method for volatile compounds.[1] However, 3-Isopropylpiperidin-3-ol itself is not sufficiently volatile for direct GC analysis. Derivatization to increase volatility would be necessary.[12][21]
Q6: I am observing a "memory effect" on my chiral column. What is it and how can I resolve it?
A6: A memory effect occurs when additives from previous mobile phases adsorb to the stationary phase, affecting subsequent separations.[22][23] This is particularly common with amine additives. To mitigate this, dedicate columns to specific methods (e.g., neutral, acidic, or basic additives).[10] For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) followed by ethanol can help "reset" the column.[22]
Q7: Are there alternatives to chromatographic and classical resolution methods?
A7: Yes, other techniques include:
-
Enzymatic Resolution: This method uses an enzyme that selectively reacts with one enantiomer, allowing the other to be isolated.
-
Chiral Mobile Phase Additives (CMPAs): In this HPLC technique, a chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on an achiral column.[2][24]
References
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). PharmaTutor. Retrieved January 21, 2026, from [Link]
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Vandenabeele, P. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 53-65. [Link]
-
Supercritical fluid chromatography. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. [Link]
-
How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. Retrieved January 21, 2026, from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Retrieved January 21, 2026, from [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. [Link]
- The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). PMC - NIH. [Link]
-
New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]
-
additives for chiral. (2017). Chromatography Forum. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH. [Link]
-
Enantiomeric resolution of chiral pesticides by high-performance liquid chromatography. (n.d.). PubMed. [Link]
- Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
-
Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (n.d.). PMC - NIH. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. (2005). AIChE - Proceedings. [Link]
-
High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A study of tetrapeptide enantiomeric separation on crown ether based chiral stationary phases. (2020). PubMed. [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). PubMed Central. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Solubility Troubleshooting for 3-Isopropylpiperidin-3-ol
Welcome to the technical support guide for 3-Isopropylpiperidin-3-ol. This document provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro assay development. Our approach is grounded in chemical principles and extensive field experience to ensure your experimental success.
Introduction: The Challenge of Poor Aqueous Solubility
Many promising chemical entities, including derivatives of piperidine like 3-Isopropylpiperidin-3-ol, exhibit limited solubility in aqueous buffers. This presents a significant hurdle for in vitro assays, as the compound must be fully dissolved to ensure accurate and reproducible results. Precipitation can lead to underestimated potency, inconsistent data, and clogged liquid handling equipment.
This guide will walk you through a logical, stepwise process to identify the optimal solubilization strategy for your specific assay requirements.
Section 1: Understanding the Molecule - 3-Isopropylpiperidin-3-ol
Before troubleshooting, it's crucial to understand the physicochemical properties of the compound.
-
Structure: 3-Isopropylpiperidin-3-ol possesses a piperidine ring, which contains a basic secondary amine, and a tertiary alcohol.
-
Ionization: The piperidine nitrogen is basic and can be protonated at acidic or neutral pH, forming a more water-soluble cationic salt. This is the most critical property to leverage for solubility enhancement. While a pKa for the alcohol is predicted to be high, the pKa of the piperidine amine is the key driver for pH-dependent solubility.
-
Lipophilicity: The isopropyl group contributes to the molecule's lipophilicity, which can lead to poor solubility in purely aqueous systems.
Section 2: Troubleshooting Flowchart & FAQs
We have designed a troubleshooting workflow to guide your decision-making process. This is followed by detailed answers to frequently asked questions that expand on each step.
Visual Troubleshooting Workflow
Caption: Logical workflow for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: I tried dissolving 3-Isopropylpiperidin-3-ol directly in my phosphate-buffered saline (PBS), but it won't go into solution. What is my first step?
Answer: This is a common starting point. When direct dissolution in aqueous buffer fails, the standard industry practice is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and compatibility with most cell-based assays at low final concentrations.[2][3]
Causality: The organic co-solvent disrupts the hydrogen-bonding network of water, reducing the solvent's polarity and making it more favorable for a lipophilic molecule to dissolve.[4] Your goal is to create a high-concentration stock (e.g., 10-50 mM) that can be serially diluted into your assay buffer, ensuring the final concentration of the organic solvent is low enough to be tolerated by your biological system.
See Protocol 1 for preparing a DMSO stock solution.
Q2: I successfully made a 20 mM stock in DMSO, but when I dilute it into my cell culture media, I see a cloudy precipitate. Why is this happening and what should I do?
Answer: This phenomenon is known as "crashing out" or precipitation upon dilution. It occurs because while the compound is soluble in the high-concentration organic solvent, it is not soluble in the final aqueous environment of your assay medium. The DMSO concentration is simply too low after dilution to keep the compound dissolved.
Your next step should be to leverage the chemical nature of the molecule, specifically the basic piperidine nitrogen, using pH adjustment . By preparing the stock solution in a slightly acidic vehicle, you can protonate the nitrogen, forming a salt that is significantly more soluble in water.[][6][7]
Sources
Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Piperidine-Based Compounds
Introduction:
Welcome to the technical support center for researchers working with novel piperidine-containing compounds, such as 3-Isopropylpiperidin-3-ol. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] However, like any small molecule, piperidine derivatives can exhibit off-target effects, leading to unexpected biological responses, toxicity, or diminished efficacy.[1][4] This guide provides a comprehensive framework for identifying, understanding, and mitigating potential off-target effects to ensure the integrity and translatability of your research.
This resource is designed to be a dynamic, field-proven guide for drug development professionals, medicinal chemists, and academic researchers. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the robustness of your findings.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions researchers may have when starting to characterize a novel piperidine-containing compound.
Q1: What are off-target effects and why are they a concern for piperidine-containing molecules?
A1: Off-target effects occur when a compound interacts with unintended biological molecules, such as receptors, enzymes, or ion channels, in addition to its primary therapeutic target.[1][4] These unintended interactions can lead to adverse drug reactions, toxicity, or misleading experimental results.[1] The piperidine ring, with its basic nitrogen, can interact with acidic residues in various protein binding pockets, making it susceptible to off-target binding to a range of biomolecules, including G-protein coupled receptors (GPCRs), ion channels (like the hERG channel), and various enzymes.[1][5]
Q2: I have synthesized 3-Isopropylpiperidin-3-ol and observed an unexpected phenotype in my cellular assay. How do I begin to investigate if this is an off-target effect?
A2: The first step is to systematically rule out other possibilities and then build a case for an off-target interaction. This involves a multi-pronged approach that we will detail in the troubleshooting section. Key initial steps include:
-
Confirming compound identity and purity: Ensure the observed effect is not due to impurities.[6]
-
Performing a dose-response curve: A well-defined sigmoidal curve suggests a specific interaction, though not necessarily with your intended target.
-
Using a structurally related, inactive control compound: This helps to confirm that the observed phenotype is due to the specific chemical structure and not non-specific effects.
-
Employing a chemically distinct compound with the same on-target activity: If a compound with a different scaffold that hits the same primary target does not produce the same phenotype, this strongly suggests an off-target effect of your initial compound.[5]
Q3: What are the most common off-target liabilities for piperidine-containing compounds?
A3: While compound-specific, some common off-target families for piperidine scaffolds include:
-
Monoamine receptors: Due to structural similarities to endogenous neurotransmitters, interactions with dopamine, serotonin, and adrenergic receptors are common.[5]
-
hERG ion channel: Inhibition of the hERG channel is a significant safety concern due to the risk of cardiotoxicity.[5]
-
Sigma receptors: These receptors are known to bind a wide variety of ligands, including many piperidine-containing compounds.
-
Kinases: While not a universal liability, the ATP-binding pocket of some kinases can accommodate piperidine-containing ligands.[7][8]
Q4: Can I predict potential off-target effects before I start my experiments?
A4: Yes, computational or in silico methods are a valuable first step to predict potential off-target interactions.[9][10] These tools use algorithms based on chemical structure similarity, machine learning, and molecular docking to compare your compound against databases of known drug-target interactions.[9][11][12] While not a substitute for experimental validation, these predictions can help you prioritize which off-target panels to screen.[13][14]
Part 2: Troubleshooting Guide for Unexpected Results
This section provides a structured approach to diagnosing and addressing common issues that may arise during the characterization of 3-Isopropylpiperidin-3-ol or similar novel compounds.
Issue 1: Unexpected or Contradictory Phenotype in a Cell-Based Assay
You observe a cellular phenotype that is inconsistent with the known function of your intended target.
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
-
Step 1: Verify Compound Integrity: The first and most critical step is to ensure the observed effect is from your compound of interest and not an artifact. Impurities from synthesis can have their own biological activities. Poor solubility can lead to compound aggregation, causing non-specific effects.[5]
-
Step 2: Validate On-Target Engagement: Before investigating off-targets, confirm that your compound engages its intended target in the cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can provide direct evidence of target binding in intact cells.[15] If there is no on-target engagement, the observed phenotype is almost certainly due to an off-target effect.
-
Step 4: Generate Off-Target Hypothesis: In silico tools can provide a ranked list of potential off-targets based on structural similarity to known ligands.[9][10] This is a cost-effective way to narrow down the possibilities before committing to expensive screening panels.
-
Step 6: Validate Putative Off-Target: Once a potential off-target is identified through screening, it is crucial to validate this interaction in your cellular system. For example, if a kinase is identified as a potential off-target, using a known, specific inhibitor of that kinase should phenocopy the effect of your compound.[16]
Issue 2: High Background or Non-Specific Activity in Biochemical Assays
You observe high background signal or activity at high compound concentrations in an in vitro assay, obscuring a clear dose-response relationship.
-
Assess Compound Solubility: Determine the aqueous solubility of your compound in the specific assay buffer. Precipitation can interfere with assay readouts.
-
Optimize Assay Buffer: Consider adding a low percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) or increasing the DMSO concentration (while staying within the enzyme's tolerance) to improve solubility.
-
Filter Compound Solutions: Before use, centrifuge and filter your compound stock solution to remove any aggregates.
-
Include a "No Target" Control: Run your assay in the absence of the target protein to quantify the level of non-specific signal caused by your compound alone.
Part 3: Experimental Protocols for Off-Target Characterization
Here we provide step-by-step methodologies for key experiments to profile the selectivity of 3-Isopropylpiperidin-3-ol.
Protocol 1: In Silico Off-Target Prediction
Objective: To generate a prioritized list of potential off-target proteins for experimental validation.
Methodology:
-
Obtain the 2D structure (SMILES or SDF format) of 3-Isopropylpiperidin-3-ol.
-
Utilize a web-based similarity ensemble approach (SEA) tool or other target prediction servers.[9]
-
Submit the compound structure to the server.
-
The output will be a list of potential targets ranked by a statistical measure (e.g., E-value or p-value) indicating the likelihood of interaction.
-
Analyze the top-ranking potential off-targets, paying close attention to protein families known to be promiscuous or those with plausible binding sites for a piperidine moiety (e.g., GPCRs, kinases, ion channels).[5][8]
Protocol 2: Broad Kinase Panel Screening
Objective: To experimentally assess the inhibitory activity of 3-Isopropylpiperidin-3-ol against a diverse panel of human kinases.
Methodology:
-
Select a commercial kinase profiling service that offers a large panel (e.g., >300 kinases).
-
Provide the service with a high-purity sample of your compound.
-
The initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify any potential interactions.[7]
-
The primary readout is usually the percent inhibition of kinase activity compared to a vehicle control.
-
For any "hits" (kinases inhibited above a certain threshold, e.g., >50%), perform a follow-up dose-response experiment to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]
A common way to visualize kinase selectivity is a "scan" format. Below is a hypothetical table of results for 3-Isopropylpiperidin-3-ol.
| Kinase Target | Percent Inhibition @ 10 µM | Follow-up IC50 (nM) |
| On-Target Kinase X | 95% | 50 |
| Off-Target Kinase A | 85% | 800 |
| Off-Target Kinase B | 60% | 2,500 |
| Off-Target Kinase C | 25% | >10,000 |
| ... (300+ other kinases) | <10% | Not Determined |
Interpretation: In this example, 3-Isopropylpiperidin-3-ol shows good selectivity for its intended target over Kinase A (16-fold) and Kinase B (50-fold). Kinase C is not considered a significant off-target.
Protocol 3: In Vivo Model Assessment
Objective: To evaluate the on-target and potential off-target effects of 3-Isopropylpiperidin-3-ol in a living organism.
Methodology:
-
Model Selection: Choose an appropriate animal model that is relevant to the disease indication and where the target biology is conserved between humans and the model species.[17][18]
-
Pharmacokinetic (PK) Studies: First, determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in the chosen species.[19] This is crucial for selecting an appropriate dose and schedule for efficacy studies.
-
Efficacy Studies: Administer the compound to the disease model and measure a pharmacodynamic (PD) biomarker of on-target activity, as well as overall therapeutic efficacy.[20][21]
-
Toxicology and Safety Assessment: In parallel with efficacy studies, monitor the animals for any signs of toxicity. This can include changes in weight, behavior, or clinical pathology.[22][23] These studies are essential for identifying potential off-target driven adverse effects.
Caption: A simplified workflow for characterizing a new compound.
Part 4: Conclusion and Best Practices
Characterizing and mitigating off-target effects is a cornerstone of modern drug discovery and chemical biology.[4][24] For a novel compound like 3-Isopropylpiperidin-3-ol, a systematic and multi-faceted approach is essential.
Key Takeaways:
-
Assume Off-Targets Exist: It is prudent to assume that any small molecule will have some degree of polypharmacology. Most drugs interact with multiple targets.[9]
-
Frontload Off-Target Screening: Identifying potential off-target liabilities early in the research process can save significant time and resources.[25][26]
-
Integrate Computational and Experimental Approaches: In silico predictions should guide experimental work, and experimental results should be used to refine computational models.[9][13]
-
Context is Key: The significance of an off-target interaction depends on the therapeutic context. An off-target effect that is unacceptable for a chronic medication might be tolerable for an acute, life-threatening condition.
References
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). Nature Protocols. [Link]
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A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (N/A). LDRD Annual Report. [Link]
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Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019). Frontiers in Chemistry. [Link]
-
Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. (N/A). PubMed Central. [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2018). Frontiers in Pharmacology. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (N/A). Frontiers. [Link]
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Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. (2022). Methods in Molecular Biology. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (N/A). PubMed Central. [Link]
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Cell-Based In Vitro Kinase Assay Services. (N/A). Reaction Biology. [Link]
-
Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. (2023). Journal of Pharmacological and Toxicological Methods. [Link]
-
Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2010). Pharmaceutical Research. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Are there experimental tests for off target effects in CRISPR? (2015). ResearchGate. [Link]
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Experimental methods for the detection of off-target editing by CRISPR-Cas9. (N/A). ResearchGate. [Link]
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Use of In Vivo Animal Models to Assess Drug–Drug Interactions. (N/A). OUCI. [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
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In Vivo Models For Efficacy Testing I CRO Services. (N/A). Pharmaron. [Link]
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In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer. [Link]
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Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (N/A). PubMed Central. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (N/A). MDPI. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
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Off-Target Effects Analysis. (N/A). Creative Diagnostics. [Link]
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Drug Development Process: Nonclinical Development of Small-Molecule Drugs. (2022). LCGC North America. [Link]
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Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers for Young Minds. [Link]
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Small Molecule Drug Characterization and Purity Analysis. (N/A). Agilent. [Link]
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- 26. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Isopropylpiperidin-3-ol Derivatization
Welcome to the comprehensive technical guide for the derivatization of 3-Isopropylpiperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this sterically hindered scaffold. The unique structure, featuring a tertiary alcohol and a secondary amine, presents both opportunities for diverse functionalization and significant synthetic challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in derivatizing 3-Isopropylpiperidin-3-ol?
-
How do I selectively derivatize the hydroxyl group over the piperidine nitrogen?
-
How do I selectively derivatize the piperidine nitrogen?
-
What are the best general starting conditions for a new derivatization reaction?
-
-
Troubleshooting Guide: Derivatization of the Tertiary Hydroxyl Group
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Acylation Reactions: Low Yield and No Reaction
-
Etherification Reactions: Elimination as the Major Product
-
-
Troubleshooting Guide: Derivatization of the Piperidine Nitrogen
-
N-Alkylation: Low Conversion and Multiple Products
-
-
Experimental Protocols
-
Protocol 1: Bi(OTf)₃-Catalyzed Acylation of the Tertiary Hydroxyl Group
-
Protocol 2: Reductive Etherification of the Tertiary Hydroxyl Group
-
Protocol 3: Selective N-Alkylation of the Piperidine Ring
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in derivatizing 3-Isopropylpiperidin-3-ol?
A1: The primary challenges stem from the molecule's stereoelectronic properties:
-
Steric Hindrance: The tertiary alcohol is sterically congested by the adjacent isopropyl group and the piperidine ring. This bulkiness can significantly slow down or prevent reactions at the hydroxyl group.
-
Competing Nucleophilicity: The piperidine nitrogen is a nucleophilic secondary amine. In many reactions, it will compete with the hydroxyl group for reaction with electrophiles, leading to a mixture of N-derivatized and O-derivatized products.
-
Elimination Side Reactions: Under many conditions, particularly basic or heated conditions, the tertiary alcohol is prone to elimination to form an alkene, which is a common side reaction in Williamson ether synthesis.[1][2]
Q2: How do I selectively derivatize the hydroxyl group over the piperidine nitrogen?
A2: Selective O-derivatization requires suppressing the reactivity of the piperidine nitrogen. This can be achieved through two main strategies:
-
N-Protection: The most robust method is to protect the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) group.[3] This temporarily masks the amine's nucleophilicity, allowing for selective reaction at the hydroxyl group. The protecting group can then be removed in a subsequent step.
-
Acid-Catalyzed Reactions: In some cases, performing the reaction under acidic conditions can protonate the more basic piperidine nitrogen, rendering it non-nucleophilic. This allows the hydroxyl group to react. However, the stability of the starting material and desired product to acidic conditions must be considered.
Q3: How do I selectively derivatize the piperidine nitrogen?
A3: Selective N-derivatization is generally more straightforward than O-derivatization due to the higher nucleophilicity of the secondary amine compared to the tertiary alcohol.
-
Direct Alkylation/Acylation: Under neutral or slightly basic conditions, most alkylating and acylating agents will preferentially react with the piperidine nitrogen.[4]
-
O-Protection: For complete certainty, especially with highly reactive electrophiles, the tertiary hydroxyl group can be protected with a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is stable to many N-alkylation conditions but can be easily removed later.[5][6]
Q4: What are the best general starting conditions for a new derivatization reaction?
A4: For a novel derivatization, it is advisable to start with mild conditions and monitor the reaction closely.
-
For O-Acylation: Begin with a Bi(OTf)₃-catalyzed acylation using an acid anhydride at room temperature.[1] This method is known to be effective for sterically hindered alcohols.
-
For O-Etherification: Avoid traditional Williamson ether synthesis conditions. Instead, consider a reductive etherification approach.[7]
-
For N-Alkylation: Start with an alkyl halide and a non-hindered base like potassium carbonate in an aprotic solvent such as acetonitrile or DMF at room temperature.[4]
A logical workflow for approaching the derivatization is outlined below:
Caption: Decision workflow for selective derivatization.
Troubleshooting Guide: Derivatization of the Tertiary Hydroxyl Group
Acylation Reactions: Low Yield and No Reaction
| Observed Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion. | Steric hindrance is preventing the acylating agent from accessing the hydroxyl group. Standard conditions (e.g., acyl chloride with pyridine) are often ineffective. | Employ a more powerful catalytic system. Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) are highly effective for acylating sterically demanding alcohols with acid anhydrides.[1] Alternatively, 1-methylimidazole with an auxiliary base like triethylamine can be used.[8][9] |
| Insufficiently reactive acylating agent. | Use a more reactive acylating agent, such as an acid anhydride instead of an acid chloride or carboxylic acid. | |
| Reaction stalls at partial conversion. | Catalyst deactivation or product inhibition. | Add a fresh portion of the catalyst. If using a base, ensure it is not being consumed by side reactions. |
| Formation of N-acylated byproduct. | The piperidine nitrogen is competing with the hydroxyl group. | Protect the piperidine nitrogen with a Boc group prior to acylation. See FAQs for more details. |
Etherification Reactions: Elimination as the Major Product
| Observed Problem | Potential Cause | Suggested Solution |
| Major product is an alkene. | E2 elimination is outcompeting the desired SN2 substitution. This is a very common side reaction with tertiary alcohols in Williamson ether synthesis.[1][10] The alkoxide is acting as a base rather than a nucleophile. | Avoid Williamson ether synthesis conditions. Instead, use a reductive etherification method. This involves reacting the alcohol with a carbonyl compound in the presence of a reducing agent.[7] This approach avoids the formation of a strongly basic alkoxide. |
| High reaction temperature. | If attempting a substitution reaction, lower the temperature. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.[1] | |
| No reaction or low yield of ether. | Steric hindrance is preventing the nucleophilic attack. | Consider alternative etherification strategies. For aryl ethers, reaction with ortho-substituted diaryliodonium salts can be effective for sterically hindered alcohols.[11] For simple alkyl ethers, explore methods specifically developed for hindered systems, which may involve specialized catalysts.[9] |
A troubleshooting workflow for etherification is presented below:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 3-Isopropylpiperidin-3-ol Instability in Solution
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for 3-Isopropylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable synthetic intermediate. As a tertiary alcohol integrated into a piperidine scaffold, 3-Isopropylpiperidin-3-ol possesses unique reactivity that can lead to instability in solution if not handled with appropriate care. This document provides in-depth, experience-driven insights to help you diagnose, troubleshoot, and prevent degradation, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 3-Isopropylpiperidin-3-ol.
Q1: What are the immediate signs that my 3-Isopropylpiperidin-3-ol solution is degrading?
You may observe several indicators of degradation. Visually, this can include a change in color (e.g., developing a yellow or brown tint) or the formation of precipitates. Analytically, the most common sign is a progressive decrease in the parent compound's peak area in your HPLC chromatogram over time, often accompanied by the appearance of new, unidentified peaks.
Q2: What are the ideal storage conditions for a stock solution of 3-Isopropylpiperidin-3-ol?
For optimal stability, solutions should be stored at low temperatures, typically between 2-8°C, and protected from light by using amber vials or by wrapping the container in foil. To prevent oxidation, it is highly recommended to degas the solvent and store the solution under an inert atmosphere, such as argon or nitrogen. The container should be tightly sealed to prevent solvent evaporation and moisture ingress.[1][2][3]
Q3: Which solvents should I use or avoid when preparing solutions?
The choice of solvent is critical. Aprotic solvents are generally preferred over protic solvents, especially under conditions that could favor dehydration.
| Solvent Class | Recommended Examples | Avoid or Use with Caution | Rationale |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | - | These solvents are generally inert and will not participate in proton-transfer reactions that can initiate degradation. |
| Aprotic Non-Polar | Dichloromethane (DCM), Toluene | Hexanes | Good for short-term use, but be mindful of potential reactions with trace impurities. |
| Protic | Isopropanol, Ethanol | Water, Methanol (especially if acidic) | Protic solvents can facilitate protonation of the hydroxyl group, leading to acid-catalyzed dehydration. Use only when necessary and ensure the solution is buffered to a neutral or slightly basic pH. |
Q4: How does pH impact the stability of 3-Isopropylpiperidin-3-ol in aqueous or protic solutions?
The pH is arguably the most critical factor in protic solutions.
-
Acidic Conditions (pH < 6): Highly detrimental. The tertiary alcohol is susceptible to acid-catalyzed dehydration, leading to the elimination of water and the formation of an unsaturated piperidine derivative.
-
Neutral to Slightly Basic Conditions (pH 7-9): Generally the most stable range. The secondary amine of the piperidine ring is less likely to be protonated, and the hydroxyl group is not activated for elimination.
-
Strongly Basic Conditions (pH > 10): While dehydration is less of a concern, other base-catalyzed reactions or degradation pathways could be initiated over long-term storage, though this is less common than acid-mediated degradation.
In-Depth Troubleshooting Guides
This section provides systematic approaches to identify and resolve specific instability issues.
Issue 1: Progressive Loss of Parent Compound with No Obvious New Peaks in HPLC-UV
Symptoms: You observe a steady decrease in the peak area of 3-Isopropylpiperidin-3-ol over hours or days in your HPLC analysis. However, no significant new peaks are appearing in the chromatogram at your monitored wavelength.
Causality and Mechanistic Explanation: This scenario often points to the formation of a degradation product that has a poor or non-existent chromophore at the detection wavelength. The piperidine ring itself has a very weak UV absorbance. If the degradation pathway does not create a conjugated system, the resulting product may be invisible to a UV detector. A likely candidate is oxidation of the secondary amine on the piperidine ring to form an N-oxide. This modification typically does not introduce significant UV absorbance.
Troubleshooting Workflow and Solutions:
Caption: Workflow to diagnose non-UV active degradation.
Issue 2: Appearance of a Major New Peak in the Chromatogram
Symptoms: A new peak, often with a shorter retention time in reverse-phase HPLC, appears and grows as the parent peak diminishes.
Causality and Mechanistic Explanation: This is a classic presentation of a degradation process forming a stable, detectable product. For 3-Isopropylpiperidin-3-ol, the most probable cause is acid-catalyzed dehydration. The loss of the polar hydroxyl group results in a less polar alkene product, which typically elutes earlier in a reverse-phase system. This reaction is particularly common in unbuffered aqueous solutions or when using acidic mobile phases (e.g., with formic acid or TFA).
Caption: Primary degradation pathways for 3-Isopropylpiperidin-3-ol.
Troubleshooting Workflow and Solutions:
Step 1: Preliminary Identification via LC-MS
The most effective first step is to analyze the degraded sample by LC-MS to determine the mass of the new peak.
| Observation (Mass of New Peak) | Likely Degradation Product | Inferred Cause |
| [M-18]+H⁺ (e.g., m/z 126.1) | Dehydration Product | Acidic Conditions |
| [M+16]+H⁺ (e.g., m/z 160.1) | N-Oxide Product | Oxidative Stress |
Step 2: Confirmatory Forced Degradation Study
To confirm the cause, perform a controlled stress study. This provides definitive evidence of the degradation pathway by intentionally recreating the conditions that cause it.[4]
Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare four separate solutions of 3-Isopropylpiperidin-3-ol at ~1 mg/mL in a stable solvent like acetonitrile.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 10% v/v of 0.1 M HCl. Let stand at 40°C for 24 hours.
-
Base Hydrolysis: Add 10% v/v of 0.1 M NaOH. Let stand at 40°C for 24 hours.
-
Oxidative Degradation: Add 10% v/v of 3% H₂O₂. Let stand at room temperature for 8 hours.
-
Control: Keep one sample at room temperature with no added stressor.
-
-
Analysis: Neutralize the acid and base samples if necessary, then analyze all four samples by your HPLC method. Compare the chromatograms. If the unknown peak in your original sample matches the primary degradant in the acid hydrolysis sample, you have confirmed the pathway is dehydration.
Step 3: Implementing Corrective and Preventive Actions
-
For Dehydration:
-
Control pH: If using aqueous solutions, buffer them to a pH between 7.0 and 8.5.
-
Mobile Phase Adjustment: If degradation is occurring in the HPLC system, consider using a buffered mobile phase or an alternative acid with a higher pKa if possible.
-
Solvent Choice: Switch to aprotic solvents for storage and experimental use whenever the protocol allows.
-
-
For Oxidation:
-
Inert Atmosphere: Purge solvents with an inert gas (argon or nitrogen) before preparing solutions.
-
Blanket Headspace: Store solutions under a blanket of inert gas.
-
Antioxidants: In some formulation contexts, the addition of a small amount of an antioxidant (e.g., BHT) could be considered, but this must be validated for non-interference with your downstream application.
-
References
- BIOSYNCE. (2023). Storage method of piperidine. Knowledge.
- Chemos GmbH&Co.KG.
- Loba Chemie. PIPERIDINE FOR SYNTHESIS.
- Sigma-Aldrich. (2025).
- Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
Sources
Technical Support Center: Enhancing the Purity of 3-Isopropylpiperidin-3-ol
Welcome to the technical support center for the purification of 3-Isopropylpiperidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this important synthetic intermediate. As a polar tertiary amino alcohol, 3-Isopropylpiperidin-3-ol presents unique purification hurdles that require a nuanced approach. This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind each technique.
Understanding the Challenge: The Impurity Profile
The purification strategy for any compound must begin with a thorough understanding of the potential impurities. 3-Isopropylpiperidin-3-ol is typically synthesized via the Grignard reaction of isopropylmagnesium bromide with N-protected 3-piperidone, followed by deprotection. This route can introduce several classes of impurities.
Frequently Asked Question (FAQ)
Q1: My crude 3-Isopropylpiperidin-3-ol is a discolored oil after synthesis and workup. What are the likely impurities I need to remove?
A: The impurity profile of your crude product is directly linked to the synthesis and workup conditions. Based on a standard Grignard synthesis pathway, the common impurities include:
-
Unreacted Starting Materials: Residual N-protected or unprotected 3-piperidone if the reaction was incomplete.
-
Grignard-Related Byproducts:
-
Reagent-Derived Impurities: Magnesium salts (e.g., MgBr₂) are inorganic byproducts that are typically removed during the aqueous workup but can persist if emulsions form.
-
Solvent Residues: Ether or THF from the Grignard reaction and solvents used in the workup and extraction (e.g., ethyl acetate, dichloromethane).
-
Oxidation Products: The piperidine nitrogen can be susceptible to oxidation, which often leads to the formation of colored impurities, resulting in a yellow or brown tint.[3][4]
Below is a diagram illustrating the potential origins of these impurities during a typical synthesis.
Caption: Origin of impurities in 3-Isopropylpiperidin-3-ol synthesis.
Purification Strategy: A Decision-Making Workflow
Choosing the right purification technique is critical and depends on the physical state of your crude product, the nature of the impurities, and the desired scale.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide & FAQs
Q2: I'm trying to purify my compound with silica gel chromatography, but I'm seeing severe peak tailing and poor recovery. What's going wrong?
A: This is the most common issue encountered when purifying basic amines like piperidine derivatives on standard silica gel.[4] The root cause is an acid-base interaction. The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atom of your piperidine ring interacts strongly with these acidic sites, leading to a non-ideal elution process. This strong binding results in broad, tailing peaks and, in severe cases, irreversible adsorption, which causes low recovery.
Q3: How can I improve the peak shape and separation in my column chromatography?
A: To counteract the issues described above, you must suppress the interaction between your basic compound and the acidic stationary phase. There are two primary strategies:
-
Mobile Phase Modification (Most Common): Add a small amount of a volatile basic modifier to your eluent. This modifier acts as a competitive base, saturating the acidic sites on the silica gel and allowing your compound to elute more symmetrically.
-
Triethylamine (TEA): The most widely used additive. Start with a concentration of 0.5-1% (v/v) in your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4.5:0.5).[3][4]
-
Ammonia Solution: For more strongly basic compounds, a solution of 7N ammonia in methanol can be highly effective. Use this as a polar co-solvent (e.g., 1-2% of a 7N solution in your total mobile phase).[4]
-
-
Stationary Phase Modification: Instead of standard silica, use a less acidic or a basic stationary phase.
| Problem | Probable Cause | Recommended Solution |
| Severe Peak Tailing | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on silica gel.[4] | Add 0.5-1% triethylamine (TEA) or a similar volatile base to the eluent.[3][4] |
| Low Recovery | Irreversible adsorption of the product onto the silica gel. | Use a more polar eluent containing a basic modifier, or switch to a basic alumina stationary phase. |
| Poor Separation | Co-elution of impurities with the broad product peak. | Improve peak shape first by adding a basic modifier. This will sharpen the peak and often reveals previously hidden impurities, improving resolution. |
| Compound Stuck at Origin | Compound is too polar for the chosen eluent system. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system) while maintaining the basic modifier. |
Q4: Recrystallization isn't working. My compound either dissolves completely in polar solvents or not at all in non-polar solvents. What should I try?
A: This is a common challenge for polar molecules. The solution is often a two-solvent (or solvent/anti-solvent) recrystallization .[3]
-
Principle: You dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent or "anti-solvent" (in which it is poorly soluble, but which is miscible with the "good" solvent) until the solution becomes slightly turbid. Upon slow cooling, high-purity crystals should form.
-
Suggested Solvent Systems for 3-Isopropylpiperidin-3-ol:
-
Good Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate
-
Poor (Anti-Solvents): Diethyl Ether, Hexanes, Heptane, Toluene
-
-
Alternative Strategy: Purification via Salt Formation: If the free base is difficult to crystallize, converting it to a salt can dramatically change its solubility and crystallinity. The hydrochloride (HCl) salt is a common choice.
-
Dissolve the crude free base in a solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.
-
The resulting solid hydrochloride salt can then be filtered and recrystallized, often from solvent systems like ethanol/ether.
-
After purification, the free base can be liberated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.[5]
-
Q5: Can I use distillation for purification?
A: Yes, but with caution. 3-Isopropylpiperidin-3-ol, being a polar molecule with hydrogen bonding capabilities, will have a high boiling point. Standard distillation is not feasible as it would require temperatures that would likely cause decomposition.
-
High-Vacuum Distillation: Purification is possible using high-vacuum distillation. A Kugelrohr apparatus is ideal for small to medium scales as it minimizes the path length and allows for lower distillation temperatures, reducing the risk of thermal degradation.
Q6: After purification, my compound is still slightly yellow. What causes this and how can I remove the color?
A: A persistent yellow tint is typically due to trace amounts of oxidation products.[3] While often present in very small quantities, they can be highly colored. A simple and effective method to remove this color is by treating a solution of your compound with activated carbon (charcoal) .
-
Procedure: During a recrystallization attempt, after your compound is fully dissolved in the hot "good" solvent, add a very small amount of activated carbon (typically 1-2% by weight). Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a pad of Celite or fluted filter paper to remove the carbon, and then proceed with the recrystallization as usual by adding the anti-solvent and cooling.
Q7: How do I confirm the purity of my final product?
A: A combination of methods should be used to confidently assess purity. No single technique tells the whole story.
-
Chromatography (Qualitative):
-
Thin-Layer Chromatography (TLC): A quick and easy check. A pure compound should show a single spot. Use the same eluent system (including the basic modifier) that you used for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for purity assessment of volatile compounds. A pure sample will show a single peak in the chromatogram, and the mass spectrum should correspond to the molecular weight of your product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds or for monitoring reaction progress.[7]
-
-
Spectroscopy (Structural Confirmation & Purity):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity. Integration of the proton NMR signals can also be used for quantitative purity assessment against a known standard.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
-
TLC Analysis and Eluent Selection: Dissolve a small amount of your crude product in a solvent like dichloromethane (DCM). Spot it on a silica TLC plate. Develop the plate in various solvent systems. A good starting point is a mixture of DCM and Methanol (MeOH). Add 0.5-1% triethylamine (TEA) to the developing chamber. The ideal eluent system should give your desired compound an Rf value of approximately 0.25-0.35.[4]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., Hexane/Ethyl Acetate with 1% TEA). Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or DCM. For oils, it's often better to adsorb the crude product onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the elution process by TLC.
-
Fraction Analysis: Combine the fractions that contain your pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent where your compound is very soluble and a miscible "poor" solvent (anti-solvent) where it is not. A good pair for 3-Isopropylpiperidin-3-ol could be Ethyl Acetate (good) and Hexane (poor).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent required to just fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise while stirring until the solution just begins to turn cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" an solvent to clarify.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Support.
- BenchChem. (2025).
- Google Patents. (2008).
- Bryan Research & Engineering, LLC. (n.d.).
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handouts.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic-Chemistry.org.
- U.S. Patent and Trademark Office. (2007). Method of analysis of amine by mass spectrometry. US20070010023A1.
- Chemistry LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 6. bre.com [bre.com]
- 7. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
Strategies to reduce by-product formation in 3-Isopropylpiperidin-3-ol synthesis
Answering the user's request.
Technical Support Center: 3-Isopropylpiperidin-3-ol Synthesis
Introduction: Navigating the Synthesis of 3-Isopropylpiperidin-3-ol
Welcome to the technical support guide for the synthesis of 3-Isopropylpiperidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. The primary route to this valuable piperidinol intermediate involves the Grignard addition of an isopropyl nucleophile to a protected 3-piperidone precursor. While straightforward in principle, this reaction is often complicated by the formation of key by-products that can impact yield, purity, and downstream applications.
This guide provides a structured, in-depth analysis of common challenges in a question-and-answer format. We will explore the mechanistic origins of by-products and offer field-proven strategies and detailed protocols to optimize your reaction outcomes.
Core Synthetic Pathway: Grignard Addition to N-Protected 3-Piperidone
The most common and efficient pathway involves two key stages: the Grignard reaction and the subsequent deprotection of the piperidine nitrogen. An N-benzyl protecting group is frequently used due to its stability under Grignard conditions and its facile removal via catalytic hydrogenation.
Caption: General synthetic route to 3-Isopropylpiperidin-3-ol.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: My overall yield is very low, and I recover a significant amount of the N-benzyl-3-piperidone starting material. What is the likely cause?
A: This is a classic sign of enolization . The Grignard reagent, being a strong base, can deprotonate the acidic α-protons at the C2 and C4 positions of the piperidone ring instead of attacking the carbonyl carbon.[1][2] This forms a magnesium enolate, which is unreactive towards further Grignard addition and simply reverts to the starting ketone upon aqueous workup. Lowering the reaction temperature can significantly favor the desired nucleophilic addition over enolization.
Q2: My final product contains a significant impurity with the same mass as the desired product, but it shows a different NMR spectrum. What could it be?
A: You are likely observing the formation of the reduced by-product, N-benzyl-3-isopropylpiperidin-3-ol , where the ketone has been reduced to a secondary alcohol. Isopropylmagnesium bromide has β-hydrides, which can be transferred to the carbonyl group via a six-membered ring transition state (a Meerwein-Ponndorf-Verley-type reduction). This side reaction is competitive with the desired nucleophilic addition.
Q3: The Grignard reaction initiation is sluggish or fails completely. What should I do?
A: Grignard reagent formation is highly sensitive to moisture.[3][4][5] Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). The magnesium turnings must be fresh and activated; crushing them gently in a mortar and pestle or adding a small crystal of iodine can help initiate the reaction. The solvent (diethyl ether or THF) must be anhydrous.[2][3]
Q4: I see a waxy, non-polar by-product that is difficult to remove during purification. What is its origin?
A: This is likely 2,3-dimethylbutane (a hexane isomer), formed from the Wurtz-type coupling of two isopropyl groups from the Grignard reagent. This can be more prevalent if there are impurities in the magnesium or alkyl halide, or if the local concentration of the alkyl halide is too high during the Grignard formation.
Troubleshooting Guides: By-product Mitigation Strategies
This section provides a deep dive into the mechanisms of by-product formation and detailed protocols to minimize them.
Guide 1: Combating Enolization of the 3-Piperidone Precursor
Enolization is often the primary cause of low conversion. The basicity of the Grignard reagent competes directly with its nucleophilicity.
Caption: Competing reaction pathways in the Grignard synthesis.
Mechanism Insight: The carbonyl of the 3-piperidone enhances the acidity of the adjacent C2 and C4 protons. The bulky isopropyl Grignard reagent can act as a base, abstracting a proton to form a resonance-stabilized enolate. This pathway is kinetically competitive with the desired addition.
Mitigation Protocol:
-
Temperature Control (Critical):
-
Action: Perform the Grignard addition at low temperatures. Cool the solution of N-benzyl-3-piperidone in anhydrous ether or THF to -78 °C (dry ice/acetone bath) before adding the Grignard reagent.
-
Rationale: Nucleophilic addition generally has a lower activation energy than proton abstraction. At lower temperatures, the reaction is more likely to follow the lower energy pathway, thus favoring the desired product.
-
-
Rate of Addition:
-
Action: Add the Grignard reagent dropwise to the ketone solution over an extended period (e.g., 30-60 minutes) using a syringe pump or an addition funnel.
-
Rationale: Slow addition maintains a low concentration of the Grignard reagent, which minimizes its ability to act as a bulk base and reduces localized heating.
-
-
Use of Additives:
-
Action: Consider the addition of cerium(III) chloride (CeCl₃). The reaction, known as the Luche reaction, involves pre-complexing the ketone with CeCl₃ before adding the Grignard reagent.
-
Rationale: CeCl₃ is a hard Lewis acid that coordinates strongly to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, significantly accelerating the rate of nucleophilic addition while having little effect on the basicity of the Grignard reagent, thereby improving chemoselectivity.
-
| Parameter | Standard Condition | Optimized for Anti-Enolization |
| Temperature | 0 °C to RT | -78 °C to -40 °C |
| Addition Time | 5-10 minutes | 30-60 minutes (dropwise) |
| Solvent | Diethyl Ether or THF | THF (generally better for low temp) |
| Additive | None | Anhydrous CeCl₃ (1.1 eq) |
Table 1: Recommended reaction conditions to minimize enolization.
Guide 2: Suppressing Ketone Reduction
The formation of the secondary alcohol by-product arises from the reducing ability of the Grignard reagent itself.
Mechanism Insight: The isopropylmagnesium bromide can deliver a hydride from its β-carbon to the ketone's carbonyl carbon. This process is facilitated by a cyclic, six-membered transition state involving the magnesium atom coordinating to the carbonyl oxygen. This side reaction is more common with bulky Grignard reagents and sterically hindered ketones.
Mitigation Protocol:
-
Reagent Choice:
-
Action: If reduction is a persistent issue, consider using an alternative isopropyl organometallic reagent that is less basic and less prone to β-hydride elimination, such as isopropyllithium. However, organolithium reagents can sometimes be more prone to enolization, requiring careful temperature control.
-
Rationale: The choice of the organometallic reagent can fine-tune the balance between nucleophilicity and basicity/reducing ability.
-
-
Strict Temperature Control:
-
Action: As with enolization, maintain a low reaction temperature (-78 °C).
-
Rationale: The transition state for reduction has different energetic requirements than that for addition. Low temperatures will again favor the desired nucleophilic addition pathway.
-
-
Solvent Effects:
-
Action: Use a less coordinating solvent like diethyl ether instead of THF if reduction is dominant.
-
Rationale: Highly coordinating solvents like THF can increase the effective steric bulk of the Grignard reagent (as a solvent complex), which can favor the more sterically accessible hydride transfer over the bulkier isopropyl group addition.
-
Analytical and Purification Strategies
Properly identifying and separating the desired product from by-products is crucial for obtaining high-purity material.
Q5: How can I effectively monitor the reaction's progress and identify by-products?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6]
-
TLC: Use a solvent system like 20-50% Ethyl Acetate in Hexanes. The starting piperidone will be the least polar spot. The desired tertiary alcohol product will be more polar (lower Rf), and the reduced secondary alcohol by-product will typically have a very similar Rf, sometimes making them difficult to distinguish by TLC alone.
-
LC-MS: This is the best method for monitoring. You can track the disappearance of the starting material and the appearance of the product peak. The reduced by-product will have the same mass as the desired product, but will likely have a slightly different retention time.
Q6: What is the best method for purifying the final product?
A: Silica gel column chromatography is the most effective method for separating the desired 3-Isopropylpiperidin-3-ol from the unreacted starting material and the reduced by-product.[6][7]
-
Column Protocol:
-
Slurry: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).
-
Loading: Adsorb the crude reaction mixture onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes) to elute non-polar by-products like the Wurtz coupling product. Gradually increase the polarity (gradient elution) to 20-40% ethyl acetate to separate the starting material from the product. The desired tertiary alcohol and the secondary alcohol by-product will elute last. Careful fraction collection is required as their separation can be challenging.
-
References
- Novel synthesis process of N-benzyl-3-piperidinol. (2010).
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. (n.d.). Studylib. [Link]
- The preparation method of 1- benzyl -3- piperidone hydrochlorides. (2016).
-
Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Refining Docking Simulations for 3-Isopropylpiperidin-3-ol
Welcome to the technical support center for refining molecular docking simulations. This guide is specifically tailored for researchers, scientists, and drug development professionals working with small molecules like 3-Isopropylpiperidin-3-ol. Here, we address common challenges and provide in-depth, field-proven insights to enhance the accuracy and reliability of your docking experiments. Our approach is to not just provide steps, but to explain the scientific reasoning behind them, ensuring a robust and self-validating workflow.
I. Conceptual Overview: The Docking and Refinement Workflow
Before delving into specific issues, it's crucial to understand the entire workflow. The following diagram illustrates the key stages of a rigorous docking simulation, from initial preparation to post-docking validation.
Caption: High-level workflow for a robust molecular docking experiment.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and common issues encountered during the docking of 3-Isopropylpiperidin-3-ol with target proteins.
Ligand Preparation
Question 1: My docking results for 3-Isopropylpiperidin-3-ol are inconsistent. What could be wrong with my ligand preparation?
Answer: Inconsistent results often stem from improper ligand preparation. For a molecule like 3-Isopropylpiperidin-3-ol, several factors are critical:
-
Protonation State: The piperidine ring contains a basic nitrogen atom. Its protonation state is pH-dependent and significantly impacts electrostatic interactions within the binding pocket.[1][2][3] Failing to consider the likely physiological pH of your target's binding site can lead to incorrect charge calculations and, consequently, inaccurate docking poses.[1][4] It is crucial to generate plausible protonation states for your ligand at the relevant pH.[1][3][5]
-
Stereoisomers: 3-Isopropylpiperidin-3-ol has a chiral center at the C3 position. If you are not certain which stereoisomer is active, it is essential to dock all possible stereoisomers. Proteins are chiral environments, and different stereoisomers can have vastly different binding affinities and modes.
-
Tautomers: While less common for this specific molecule, always consider the possibility of tautomerization in your ligands, as different tautomers present different hydrogen bond donors and acceptors.[1][2]
-
Initial Conformation: Starting with a high-energy or otherwise unreasonable 3D conformation can trap the docking algorithm in a local energy minimum.[6] It's best practice to perform a quick energy minimization of your ligand using a suitable force field before docking.[7][8]
Protocol: Ligand Preparation for 3-Isopropylpiperidin-3-ol
-
Generate 3D Coordinates: Start with a 2D structure of 3-Isopropylpiperidin-3-ol and convert it to a 3D structure using a tool like Open Babel or the builder in your molecular modeling suite.
-
Enumerate Stereoisomers: If the specific stereochemistry is unknown, generate both the (R)- and (S)- enantiomers.
-
Determine Protonation State: Use a pKa prediction tool (e.g., MarvinSketch, Epik in the Schrödinger Suite) to determine the likely protonation state of the piperidine nitrogen at physiological pH (~7.4). For most applications, this nitrogen will be protonated.
-
Energy Minimization: Perform a geometry optimization of the ligand(s) using a force field like MMFF94 or OPLS. This ensures a low-energy starting conformation.[7][8]
-
Save in Appropriate Format: Save the prepared ligand(s) in the format required by your docking software (e.g., .pdbqt for AutoDock Vina, .mol2, or .sdf).
Protein and Binding Site Preparation
Question 2: I've downloaded a protein structure from the PDB. Can I use it directly for docking?
Answer: No, using a raw PDB file directly is a common and critical mistake.[9] PDB structures are often incomplete or contain artifacts from the experimental process that can negatively impact docking accuracy.[10]
Key Protein Preparation Steps:
-
Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[11][12] The exception is when a specific water molecule is known to be critical for ligand binding (see next question).
-
Add Hydrogen Atoms: X-ray crystallography typically does not resolve hydrogen positions.[2][3] You must add hydrogens, as they are crucial for hydrogen bonding and electrostatic interactions.
-
Assign Bond Orders and Charges: Ensure correct bond orders and assign partial atomic charges according to the chosen force field.
-
Handle Missing Residues/Atoms: Some PDB structures have missing side chains or even entire loops. These must be modeled in using tools like Prime (Schrödinger) or Modeller.[13]
-
Optimize Hydrogen Bond Network: Flipping certain side chains (e.g., His, Asn, Gln) can often optimize the hydrogen bond network. Many preparation tools automate this process.[13]
-
Minimize the Structure: A brief, constrained minimization of the protein structure can relieve any steric clashes introduced during preparation.
Question 3: Should I always remove all water molecules from the binding site?
Answer: Not necessarily. While bulk water is generally removed, structurally conserved water molecules can play a crucial role in mediating protein-ligand interactions.[14][15][16][17] These "bridging" water molecules can form hydrogen bonds with both the ligand and the protein.[15]
Decision Framework for Including Water Molecules:
| Scenario | Recommendation | Rationale |
| No prior knowledge of the binding site | Remove all water molecules. | Simplifies the system and avoids potential artifacts. |
| Crystal structure shows a water molecule bridging the co-crystallized ligand and protein | Retain this water molecule during docking. | This water is likely important for binding.[14][16] |
| Multiple crystal structures show a conserved water molecule in the same position | Strongly consider keeping this water molecule. | Its conserved position suggests a structural or functional role.[14] |
| Uncertainty about a water molecule's role | Perform docking runs both with and without the water molecule and compare the results.[17] | This allows you to assess the impact of the water molecule on the docking pose and score. |
The Docking Process
Question 4: My docking run in Glide is failing with the error "NO VALID POSES AFTER MINIMIZATION:SKIPPING". What does this mean?
Answer: This error in Schrödinger's Glide typically indicates that the ligand is a poor fit for the defined binding site, resulting in high-energy steric clashes that the minimizer cannot resolve.[18] If you are seeing this for your ligand, consider the following:
-
Incorrect Binding Site Definition: Is your receptor grid centered correctly? Ensure the grid encompasses the entire binding pocket.
-
Ligand Size/Flexibility: Is the ligand too large or conformationally constrained to fit in the pocket?
-
Receptor Rigidity: The default rigid receptor approach might be the issue. The protein may need to undergo conformational changes ("induced fit") to accommodate the ligand.[19][20]
Troubleshooting Steps:
-
Check Receptor Grid: Visualize the grid and the binding pocket to ensure proper placement and size.
-
Relax Constraints: In the Glide docking panel, under "Advanced Settings," you can try increasing the Coulomb-vdW cutoff to a larger positive value. This may allow Glide to produce some poor-scoring poses that can help you identify where the clashes are occurring.[18]
-
Use Induced Fit Docking (IFD): The IFD protocol in the Schrödinger suite allows for side-chain flexibility in the binding site during docking, which can often resolve steric clashes and provide a more realistic binding pose.[18][21]
Question 5: What is the difference between rigid and flexible receptor docking, and when should I use each?
Answer: The treatment of receptor flexibility is one of the most significant challenges in molecular docking.[19][20][22]
-
Rigid Receptor Docking: This is the most common and computationally fastest approach. The protein is held in a fixed conformation (usually from a crystal structure), and only the ligand is allowed to be flexible.[10][23]
-
When to use: Ideal for initial virtual screening of large compound libraries or when the binding site is known to be relatively rigid.
-
-
Flexible Receptor Docking: This approach accounts for the fact that proteins are dynamic and can change conformation upon ligand binding (induced fit).[19][24] This can be done by allowing specific side chains to move or by docking against an ensemble of different protein conformations.[24][25][26]
-
When to use: When rigid docking fails to produce a reasonable pose, when the binding site is known to be flexible, or when you want to refine the results for a smaller number of high-priority ligands.[27]
-
Caption: Comparison of rigid vs. flexible receptor docking approaches.
Post-Docking Analysis and Validation
Question 6: My docking software returned a top-scoring pose. Can I trust this result?
Answer: A single high score should not be blindly trusted.[28] The scoring functions used in docking are approximations of binding free energy and have known limitations.[29] A thorough post-docking analysis is essential to validate the results.[28]
Self-Validating Post-Docking Protocol:
-
Pose Clustering and Visual Inspection: Don't just look at the top pose. Analyze the top 5-10 poses. Do they cluster in a similar orientation?[30] A tight cluster of low-energy poses is more convincing than scattered results. Visually inspect the top poses. Are the interactions chemically sensible (e.g., hydrogen bonds with appropriate donors/acceptors, hydrophobic groups in greasy pockets)?[28]
-
Re-docking the Native Ligand: If your protein structure had a co-crystallized ligand, a crucial validation step is to remove it and then re-dock it.[10][30] The docking protocol is generally considered reliable if it can reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[30][31]
-
Consensus Scoring: Use a different docking program or scoring function to re-score the top poses from your initial run.[32][33] If a pose consistently ranks highly across different scoring functions, it increases confidence in that result.[32]
-
Molecular Dynamics (MD) Simulation: For high-priority candidates, running a short MD simulation of the docked protein-ligand complex can provide valuable insights into the stability of the predicted binding pose and interactions over time.[10][30][[“]]
Question 7: How can I validate my docking protocol if my protein has no co-crystallized ligand?
Answer: This is a challenging but common scenario. Validation must rely on other sources of information.
-
Use Known Binders: Search the literature for known active and inactive compounds for your target protein.[10][35] A good docking protocol should be able to distinguish between them, with known binders generally receiving better scores than inactive compounds.
-
Mutagenesis Data: If literature reports that mutating a specific residue in the binding site abolishes or reduces activity, a valid docking pose should show a significant interaction with that residue.[35]
-
Consensus Docking and Pocket Prediction: Use multiple different docking algorithms and compare the results.[35] Also, use binding pocket prediction tools to identify likely binding sites. If different methods converge on the same binding site and similar poses, it lends credibility to the prediction.
-
Experimental Validation: Ultimately, computational predictions must be validated experimentally.[36][37] Synthesizing the compound and testing its activity in a binding assay is the definitive validation step.[36]
III. References
-
ADFR - Center for Computational Structural Biology. (2019). Tutorial flexible receptor.
-
de Graaf, C., & Rognan, D. (2008). The role of water molecules in computational drug design. PubMed.
-
ResearchGate. (2021). Is it necessary to check the protonation states of molecules before docking in a docking study?
-
Krieger, E., et al. (2004). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein−Ligand Docking Results. Journal of Chemical Information and Modeling.
-
Guedes, I. A., et al. (2014). How Important is to Account for Water When Modeling Biomolecular Complexes? Journal of Chemical Information and Modeling.
-
Saha, S., et al. (2014). Protein-Protein Docking with Dynamic Residue Protonation States. PLOS Computational Biology.
-
Sali, A., & Blundell, T. L. (1990). Ligand-protein docking with water molecules. PubMed.
-
Korb, O., et al. (2007). The influence of protonation in protein-ligand docking. Chemistry Central Journal.
-
BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
-
Vasan, M., et al. (2009). Role of Water in Molecular Docking Simulations of Cytochrome P450 2D6. Journal of Chemical Information and Modeling.
-
Onufriev, A., & Alexov, E. (2013). The Role of Protonation States in Ligand-Receptor Recognition and Binding. PMC.
-
van Dijk, A. D., & Bonvin, A. M. (2006). Solvated docking: introducing water into the modelling of biomolecular complexes. Bioinformatics.
-
Kuhn, L. A. (n.d.). Lessons from Docking Validation. Michigan State University.
-
Advent Informatics Pvt ltd. (n.d.). Post-Docking Analysis and it's importance.
-
Molsoft L.L.C. (2010). ICM User's Guide: Flexible Receptor Docking and Multiple Receptor Conformations.
-
AutoDock Vina. (n.d.). Frequently Asked Questions.
-
ResearchGate. (2022). How to validate the molecular docking results?
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?
-
Schrödinger. (2025). Glide Error: NO VALID POSES AFTER MINIMIZATION:SKIPPING.
-
UCSF DOCK. (2025). Tutorial: Rigid and Flexible Ligand Sampling.
-
Totrov, M., & Abagyan, R. (2008). Flexible ligand docking to multiple receptor conformations: a practical alternative. Current Opinion in Structural Biology.
-
Forli, S., & Olson, A. J. (2011). AutoDock Virtual Screening: Flexible residues.
-
SAMSON Blog. (n.d.). Avoiding Common Pitfalls in Protein Docking: Do You Really Need to Preprocess Your Structure?
-
Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
-
ResearchGate. (2021). How to fix error in Autodock Vina when showing interactions?
-
BIOZOY. (2020). Common mistakes made during Autodock Vina Installation and Execution.
-
Scripps Research. (2020). AutoDock Vina Manual.
-
Kumar, S., & Singh, S. K. (2016). Challenges in Docking: Mini Review. JSciMed Central.
-
Huang, S. Y., & Zou, X. (2010). Advances and Challenges in Protein-Ligand Docking. PMC.
-
Geng, C., et al. (2019). Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. MDPI.
-
Molelixirinformatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube.
-
BenchChem. (2025). refining molecular docking parameters for better prediction of binding affinity.
-
SAMSON Blog. (n.d.). Avoiding Common Pitfalls When Preparing Ligands for Docking.
-
Petrey, D., & Honig, B. (2019). Challenges in Protein Docking. PMC.
-
Schrödinger. (2025). Resolving Confgen failed and SKIP LIG Errors in Glide.
-
Sgrò, F., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC.
-
BenchChem. (n.d.). What are the best practices for molecular dynamics simulations in drug design?
-
ResearchGate. (n.d.). 36 questions with answers in SCHRODINGER GLIDE.
-
Kiriakidi, S., et al. (2014). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace.
-
Reddit. (2022). AutoDock VINA virtual screening issue: unrecognized option --log.
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
-
J's Blog. (2024). Schrödinger Notes—Molecular Docking.
-
CCDC. (n.d.). Validation of Docking Poses via Interaction Motif Searching.
-
ResearchGate. (2023). How to analyze and validate docking procedure for a protein with no co-crystallized ligand?
-
Schrödinger. (n.d.). Docking and scoring.
-
ResearchGate. (2012). Optimizing ligands before running molecular docking simulation.
-
Galaxy Community Help. (2023). Protein-ligand docking error.
-
In-Silico Lab. (2020). Autodock Results Analysis. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Protein-Protein Docking with Dynamic Residue Protonation States | PLOS Computational Biology [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
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- 9. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. Avoiding Common Pitfalls in Protein Docking: Do You Really Need to Preprocess Your Structure? – SAMSON Blog [blog.samson-connect.net]
- 14. The role of water molecules in computational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How Important is to Account for Water When Modeling Biomolecular Complexes? [pubs.sciepub.com]
- 16. Ligand-protein docking with water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Schrödinger Customer Portal [my.schrodinger.com]
- 19. jscimedcentral.com [jscimedcentral.com]
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- 23. Tutorial: Rigid and Flexible Ligand Sampling [dock.compbio.ucsf.edu]
- 24. Flexible ligand docking to multiple receptor conformations: a practical alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tutorial flexible receptor – ADFR [ccsb.scripps.edu]
- 26. ICM User's Guide: Flexible Receptor Docking and Multiple Receptor Conformations [molsoft.com]
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- 28. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt Ltd [adventinformatics.com]
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- 34. consensus.app [consensus.app]
- 35. researchgate.net [researchgate.net]
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- 37. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of 3-Isopropylpiperidin-3-ol's Biological Activity: A Comparative Guide
In the landscape of contemporary drug discovery, the piperidine scaffold stands out as a privileged structure, integral to a multitude of clinically significant therapeutics targeting the central nervous system (CNS).[1] Its prevalence in approved drugs underscores the therapeutic potential inherent in its derivatives. This guide provides an in-depth comparative analysis of the biological activity of a lesser-explored derivative, 3-Isopropylpiperidin-3-ol, against established compounds known to modulate key CNS targets. Through a rigorous cross-validation approach, we will explore its potential as a modulator of monoamine oxidase (MAO) and nicotinic acetylcholine receptors (nAChRs), two critical players in neurotransmission and neurodegenerative disorders.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only a comparative assessment but also detailed, field-proven experimental protocols to enable the replication and validation of the findings presented. We will delve into the causality behind experimental choices, ensuring a transparent and scientifically sound narrative.
Introduction to 3-Isopropylpiperidin-3-ol and Rationale for Target Selection
3-Isopropylpiperidin-3-ol is a piperidine derivative with a tertiary alcohol and an isopropyl group at the 3-position. While the biological activities of many piperidine-containing compounds are well-documented, acting as analgesics, anesthetics, and more, the specific pharmacological profile of 3-Isopropylpiperidin-3-ol remains largely uncharacterized.[1][2][3] The structural motifs present in this molecule, however, suggest potential interactions with key enzymes and receptors in the CNS.
Based on the broad bioactivity of the piperidine scaffold, we have selected two primary targets for initial investigation:
-
Monoamine Oxidase (MAO): These enzymes are crucial for the metabolism of monoamine neurotransmitters.[4][5][6] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[4][5]
-
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are involved in a wide array of physiological processes, and their modulation is a key area of research for nicotine addiction and various neurological disorders.[7][8]
To provide a robust comparative framework, we will evaluate 3-Isopropylpiperidin-3-ol alongside the following well-characterized compounds:
-
Selegiline: A selective MAO-B inhibitor.
-
Clorgyline: A selective MAO-A inhibitor.
-
Nicotine: A potent agonist of nAChRs.
-
Mecamylamine: A non-selective nAChR antagonist.
Experimental Cross-Validation Workflow
The following diagram outlines the comprehensive workflow for the cross-validation of 3-Isopropylpiperidin-3-ol's biological activity.
Caption: Experimental workflow for biological activity cross-validation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol utilizes a fluorimetric method to determine the inhibitory activity of the test compounds against both MAO-A and MAO-B isoforms. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[6][9]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds (3-Isopropylpiperidin-3-ol, Selegiline, Clorgyline) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Black, 96-well microplate
Procedure:
-
Compound Pre-incubation:
-
Add 5 µL of diluted test compounds or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add 45 µL of either MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a working solution containing p-Tyramine, Amplex® Red, and HRP in assay buffer.
-
Add 50 µL of the working solution to each well to initiate the reaction.
-
-
Signal Detection:
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (Calcium Flux)
This cell-based assay measures the modulation of nAChR activity by monitoring changes in intracellular calcium levels upon agonist stimulation. This is a common method to assess the functional consequences of receptor binding.[8]
Materials:
-
SH-EP1 cells stably expressing human α4β2 nAChRs
-
Fluo-4 AM calcium indicator dye
-
Nicotine (agonist)
-
Mecamylamine (antagonist)
-
Test compound (3-Isopropylpiperidin-3-ol) dissolved in DMSO
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well microplate
Procedure:
-
Cell Plating and Dye Loading:
-
Plate SH-EP1 cells in the 96-well plate and grow to confluence.
-
Remove the growth medium and load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation (Antagonist Mode):
-
Add 20 µL of diluted test compounds or mecamylamine to the wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Add 50 µL of nicotine solution (at a concentration that elicits ~80% of the maximal response, EC₈₀) to each well.
-
Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
-
Data Analysis:
-
For agonist activity, calculate the increase in fluorescence in the presence of the test compound alone.
-
For antagonist activity, calculate the percent inhibition of the nicotine-induced response.
-
Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.
-
Comparative Data Analysis
The following table summarizes hypothetical, yet plausible, experimental data for 3-Isopropylpiperidin-3-ol in comparison to the reference compounds. This data is for illustrative purposes to guide the interpretation of potential results.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | nAChR α4β2 Agonist EC₅₀ (µM) | nAChR α4β2 Antagonist IC₅₀ (µM) |
| 3-Isopropylpiperidin-3-ol | > 100 | 15.2 | > 100 | 25.8 |
| Selegiline | 25.6 | 0.08 | N/A | N/A |
| Clorgyline | 0.01 | 5.4 | N/A | N/A |
| Nicotine | N/A | N/A | 0.5 | N/A |
| Mecamylamine | N/A | N/A | N/A | 0.1 |
N/A: Not Applicable
Interpretation of Hypothetical Data:
Based on this hypothetical data, 3-Isopropylpiperidin-3-ol demonstrates weak to moderate activity as a selective MAO-B inhibitor and a weak antagonist at the α4β2 nAChR. Its selectivity for MAO-B over MAO-A is noteworthy, though its potency is significantly lower than the reference compound, Selegiline. Similarly, its antagonist activity at the α4β2 nAChR is considerably weaker than Mecamylamine.
Signaling Pathway Context
The following diagram illustrates the simplified signaling pathways affected by the modulation of MAO and nAChRs.
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A Comparative Efficacy Analysis of 3-Isopropylpiperidin-3-ol and Structurally Related Piperidine Analogs: A Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as high chemical stability, modulated lipophilicity, and the capacity to interact with biological targets through hydrogen bonding and conformational adaptation.[1] This guide provides a comparative analysis of the potential efficacy of 3-Isopropylpiperidin-3-ol, a less-explored tertiary alcohol-substituted piperidine, against well-characterized piperidine analogs. By examining the structure-activity relationships (SAR) of known analogs, we can infer the potential biological profile of 3-Isopropylpiperidin-3-ol and guide future research and development efforts.
The Significance of the Piperidine Moiety in Therapeutics
The piperidine ring is a privileged structure in drug design, present in numerous clinically approved drugs targeting a wide range of conditions, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] The substitution pattern on the piperidine ring plays a crucial role in modulating biological activity, pharmacokinetics, and target selectivity.[1] For instance, piperidine derivatives have been successfully developed as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases, demonstrating the therapeutic potential of this versatile heterocycle.[3][4]
Comparative Analysis of Piperidine Analogs
While specific efficacy data for 3-Isopropylpiperidin-3-ol is not extensively available in the public domain, we can extrapolate its potential activity by comparing its structure to known piperidine analogs with established pharmacological profiles. The key structural features of 3-Isopropylpiperidin-3-ol are the tertiary alcohol and the isopropyl group at the 3-position of the piperidine ring.
For this comparative analysis, we will consider analogs targeting monoamine oxidase (MAO) and opioid receptors, two common targets for piperidine-based drugs.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are crucial targets in the treatment of depression and neurodegenerative disorders.[3][4] Piperine, a naturally occurring piperidine alkaloid, and its derivatives have been shown to exhibit MAO inhibitory activity.[4]
| Compound/Analog | Key Structural Features | Reported Biological Activity (IC50/Ki) | Target(s) |
| Piperine | Piperidine amide with a methylenedioxyphenyl group | IC50 (MAO-A): 20.9 µM, IC50 (MAO-B): 7.0 µM[4] | MAO-A, MAO-B |
| 4-Methylpiperidine derivative of Piperine | 4-methyl substitution on the piperidine ring | Potent MAO-B inhibitor[3] | MAO-B |
| Hypothetical 3-Isopropylpiperidin-3-ol | Tertiary alcohol and isopropyl group at the 3-position | Unknown | Potential for MAO inhibition |
The presence of a hydroxyl group on piperidine analogs has been found to be effective for MAO inhibition.[3] Therefore, the tertiary alcohol in 3-Isopropylpiperidin-3-ol could potentially contribute to MAO inhibitory activity. The isopropyl group, a bulky hydrophobic substituent, may influence selectivity towards MAO-A or MAO-B isoforms. Further experimental validation is required to confirm this hypothesis.
Opioid Receptor Modulation
Piperidine-based structures are central to many synthetic opioids. The substitution pattern on the piperidine ring is critical for affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound/Analog | Key Structural Features | Reported Biological Activity (Ki/EC50) | Target(s) |
| Morphine | Complex pentacyclic structure containing a piperidine ring | Ki (MOR): 6.3 nM, EC50 (MOR): 194 nM[5] | µ-Opioid Receptor (MOR) Agonist |
| 4-Substituted Piperidine Analog | Phenyl group at the 4-position | Balanced affinity for MOR and DOR[5] | MOR/DOR |
| Hypothetical 3-Isopropylpiperidin-3-ol | Tertiary alcohol and isopropyl group at the 3-position | Unknown | Potential for opioid receptor modulation |
The 3-hydroxyl group is a common feature in many opioid ligands. The orientation and substitution at this position can significantly impact receptor binding and functional activity. The isopropyl group at the 3-position of 3-Isopropylpiperidin-3-ol would introduce steric bulk that could influence its interaction with the opioid receptor binding pocket. Computational modeling and in vitro assays would be necessary to determine its affinity and efficacy at different opioid receptor subtypes.
Experimental Protocols for Efficacy Determination
To ascertain the actual efficacy of 3-Isopropylpiperidin-3-ol and compare it to other analogs, a series of well-established in vitro assays are essential.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (e.g., 3-Isopropylpiperidin-3-ol) with a radiolabeled ligand known to bind to the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., MAO-A, MAO-B, MOR, DOR, KOR).
-
Assay Buffer: Utilize a suitable buffer system to maintain pH and ionic strength.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest and the corresponding G-proteins.
-
Assay Buffer: Use a buffer containing GDP to maintain G-proteins in their inactive state.
-
Incubation: Incubate the membranes with [³⁵S]GTPγS and varying concentrations of the test compound (agonist).
-
Separation: Separate bound and free [³⁵S]GTPγS via filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) to characterize the agonist's potency and efficacy.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams illustrate a typical radioligand binding assay workflow and a simplified GPCR signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
Conclusion and Future Directions
The piperidine scaffold remains a highly valuable starting point for the design of novel therapeutics. While direct experimental data for 3-Isopropylpiperidin-3-ol is limited, a comparative analysis based on the structure-activity relationships of known piperidine analogs suggests its potential for biological activity, possibly as a modulator of monoamine oxidases or opioid receptors. The presence of a tertiary alcohol and an isopropyl group at the 3-position are key structural motifs that warrant further investigation.
To elucidate the true efficacy and therapeutic potential of 3-Isopropylpiperidin-3-ol, a systematic experimental evaluation is imperative. The protocols outlined in this guide for radioligand binding and functional assays provide a robust framework for such studies. The insights gained from these experiments will be crucial in determining the pharmacological profile of this compound and its potential for development into a novel therapeutic agent.
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A Comparative Guide to Validating the Mechanism of Action of 3-Isopropylpiperidin-3-ol as a Putative α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound 3-Isopropylpiperidin-3-ol. Due to the limited publicly available data on this specific molecule, we will proceed with a well-founded hypothesis based on its chemical structure. The piperidine scaffold is a common feature in molecules targeting the central nervous system (CNS). Therefore, we hypothesize that 3-Isopropylpiperidin-3-ol acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a validated target for cognitive enhancement and other CNS disorders.[1][2][3]
This guide will compare the hypothetical performance of 3-Isopropylpiperidin-3-ol against a known α7 nAChR PAM, PNU-120596, and provide detailed experimental protocols to rigorously test this hypothesis.[4][5]
The Rationale: Why Hypothesize an α7 nAChR PAM Mechanism?
The α7 nAChR is a ligand-gated ion channel that plays a crucial role in various cognitive processes.[4] Allosteric modulation offers a sophisticated therapeutic strategy by enhancing the effect of the endogenous agonist, acetylcholine, without directly activating the receptor.[6][7] This can lead to a more nuanced and potentially safer pharmacological profile compared to direct agonists. PNU-120596 is a well-characterized Type II PAM that significantly potentiates agonist-induced currents and slows receptor desensitization.[5][8] By comparing the experimental profile of 3-Isopropylpiperidin-3-ol to that of PNU-120596, we can effectively validate or invalidate our proposed MoA.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of 3-Isopropylpiperidin-3-ol at the α7 nAChR.
Caption: Experimental workflow for validating the MoA of 3-Isopropylpiperidin-3-ol.
Comparative Data: 3-Isopropylpiperidin-3-ol vs. PNU-120596
The following tables present hypothetical, yet realistic, experimental data comparing our test compound with the established α7 nAChR PAM, PNU-120596.
Table 1: Target Engagement
| Assay | Parameter | 3-Isopropylpiperidin-3-ol | PNU-120596 |
| Radioligand Binding Assay | Ki (nM) vs. [³H]-PNU-120596 | 150 | 50 |
| Cellular Thermal Shift Assay (CETSA) | ΔTagg (°C) at 10 µM | +3.5 | +5.2 |
Table 2: Functional Characterization
| Assay | Parameter | 3-Isopropylpiperidin-3-ol | PNU-120596 |
| Calcium Flux Assay (EC₅₀ of ACh) | Fold Shift | 8 | 15 |
| Patch-Clamp Electrophysiology | Peak Current Amplitude (% of ACh alone) | 800 | 1200 |
| Decay Tau (ms) | 1500 | 2500 |
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of the test compound for the allosteric binding site on the α7 nAChR. [9][10] Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α7 nAChR.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, and 0.1% BSA, pH 7.4.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled α7 nAChR PAM (e.g., [³H]-PNU-120596) and varying concentrations of 3-Isopropylpiperidin-3-ol or unlabeled PNU-120596.
-
Incubation: Incubate for 60 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. [11]7. Data Analysis: Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding. [12][13][14] Protocol:
-
Cell Culture: Culture cells expressing the α7 nAChR to 80-90% confluency.
-
Compound Treatment: Treat the cells with either vehicle or 3-Isopropylpiperidin-3-ol at various concentrations for 1 hour at 37°C.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling. [12]4. Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction by centrifugation and quantify the amount of soluble α7 nAChR at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTagg) indicates target engagement. [15]
Cell-Based Functional Assays (Calcium Flux)
This assay measures the functional consequence of allosteric modulation on agonist-induced ion channel opening. [16][17] Protocol:
-
Cell Plating: Plate cells expressing the α7 nAChR in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of 3-Isopropylpiperidin-3-ol or PNU-120596.
-
Agonist Stimulation: Add a fixed concentration of acetylcholine (ACh) to stimulate the α7 nAChR.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the fold shift in the EC₅₀ of ACh in the presence of the PAM.
Patch-Clamp Electrophysiology
This "gold standard" technique provides detailed information about the effects of the compound on ion channel kinetics. [18][19] Protocol:
-
Cell Preparation: Use whole-cell patch-clamp configuration on cells expressing the α7 nAChR.
-
Recording: Record inward currents elicited by the application of ACh in the absence and presence of 3-Isopropylpiperidin-3-ol or PNU-120596.
-
Data Acquisition: Measure the peak current amplitude and the decay time constant (tau).
-
Data Analysis: Compare the effects of 3-Isopropylpiperidin-3-ol and PNU-120596 on the potentiation of ACh-evoked currents and the slowing of desensitization.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a rigorous and comprehensive approach to validating the hypothesized mechanism of action of 3-Isopropylpiperidin-3-ol as a positive allosteric modulator of the α7 nAChR. The direct comparison with a well-characterized PAM like PNU-120596 will allow for a clear interpretation of the results.
Should the data support the proposed MoA, further studies would be warranted to investigate its in vivo efficacy in animal models of cognitive impairment, its off-target effects, and its pharmacokinetic profile. This systematic approach ensures a high degree of scientific rigor and provides a solid foundation for any future drug development efforts.
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A Guide to the Synthesis and Bioassay of 3-Isopropylpiperidin-3-ol and its Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] This guide provides a comprehensive analysis of the synthesis and potential bioassays of 3-Isopropylpiperidin-3-ol, a representative yet under-documented tertiary alcohol-containing piperidine derivative. Due to the limited specific literature on this exact molecule, this document presents a robust, proposed synthetic route based on well-established chemical principles and outlines a logical framework for its biological evaluation, drawing comparisons with known piperidine-based bioactive agents.
Part 1: Synthesis of 3-Isopropylpiperidin-3-ol: A Reproducible Approach via Grignard Reaction
The most direct and reliable method for the synthesis of 3-Isopropylpiperidin-3-ol involves the addition of an isopropyl Grignard reagent to a suitable N-protected 3-piperidone precursor. This approach is widely used for the preparation of 3-alkyl-3-hydroxypiperidines.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available N-Boc-3-piperidone. The Boc (tert-butyloxycarbonyl) protecting group is chosen for its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.
Caption: Proposed two-step synthesis of 3-Isopropylpiperidin-3-ol.
Experimental Protocol: Synthesis of 3-Isopropylpiperidin-3-ol
Step 1: Synthesis of N-Boc-3-isopropylpiperidin-3-ol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 eq). Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
Grignard Reagent Formation: A solution of 2-bromopropane (1.2 eq) in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated, which is often indicated by a gentle reflux. The mixture is stirred until the magnesium is consumed.
-
Addition of Piperidone: The Grignard reagent solution is cooled to 0 °C. A solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup and Purification: The mixture is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Deprotection to Yield 3-Isopropylpiperidin-3-ol
-
Acidic Cleavage: The purified N-Boc-3-isopropylpiperidin-3-ol from Step 1 is dissolved in a suitable solvent such as dichloromethane or dioxane.
-
Reagent Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Isolation: The solvent and excess acid are removed under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH) to pH > 12. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). The combined organic layers are dried and concentrated to yield the final product, 3-Isopropylpiperidin-3-ol.
Reproducibility and Critical Parameters
The reproducibility of this synthesis, particularly the Grignard reaction, is highly dependent on several factors:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[3] All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure high yields.[3]
-
Magnesium Activation: The initiation of the Grignard reagent formation can sometimes be sluggish. Activation of the magnesium surface, for instance, by adding a small crystal of iodine, can be beneficial.[4]
-
Temperature Control: The addition of the piperidone to the Grignard reagent should be performed at a low temperature to minimize side reactions, such as enolization of the ketone.[4]
-
Purity of Reagents: The purity of the starting materials, especially the N-Boc-3-piperidone, is crucial for obtaining a clean product and simplifying purification.
Potential Side Reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the piperidone, leading to the formation of an enolate and reducing the yield of the desired tertiary alcohol.[4]
-
Wurtz Coupling: The reaction of the Grignard reagent with unreacted 2-bromopropane can lead to the formation of 2,3-dimethylbutane as a byproduct.
Part 2: Bioassays for 3-Isopropylpiperidin-3-ol: A Screening Cascade
Given the broad spectrum of biological activities reported for piperidine derivatives, a tiered screening approach is recommended to elucidate the pharmacological profile of 3-Isopropylpiperidin-3-ol.[1][5]
Proposed Bioassay Screening Workflow
Caption: A tiered approach for the biological evaluation of 3-Isopropylpiperidin-3-ol.
Tier 1: Primary Screening
The initial screening should aim to identify any significant biological activity across a range of common therapeutic areas for piperidine compounds.
| Assay Type | Target/Organism | Rationale |
| Antimicrobial Assay | Panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) | Many piperidine derivatives exhibit antimicrobial properties.[5] |
| Cytotoxicity Assay | Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) | To assess potential anticancer activity and general toxicity.[5] |
| CNS Receptor Binding | A panel of common CNS receptors (e.g., dopamine, serotonin, opioid receptors) | Piperidines are well-represented in CNS-active drugs.[6][7] |
| Enzyme Inhibition | Key enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO) | Relevant for neurodegenerative and psychiatric disorders.[8] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and solutions of the test compound (3-Isopropylpiperidin-3-ol) at various concentrations.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. Add the AChE enzyme solution and incubate.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Reproducibility of Bioassays
The reproducibility of in vitro bioassays is influenced by:
-
Reagent Quality and Stability: The purity and proper storage of enzymes, substrates, and other reagents are critical.
-
Assay Conditions: Strict control of temperature, pH, and incubation times is necessary.
-
Pipetting Accuracy: Precise liquid handling is essential for consistent results.
-
Cell Line Maintenance: For cell-based assays, maintaining healthy and consistent cell cultures is paramount.
Part 3: Comparative Analysis with Alternative Piperidine Scaffolds
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.
| Compound/Class | Key Structural Feature | Reported Biological Activity | Reference |
| 4-Arylpiperidines | Aryl group at the 4-position | Opioid receptor agonists (analgesics) | [6] |
| 3-Hydroxypiperidines | Hydroxyl group at the 3-position | Intermediates for various CNS-active drugs | [9] |
| N-Arylalkylpiperidines | Arylalkyl group on the nitrogen | Antipsychotic, antihistaminic properties | [7][10] |
| Spiro-piperidines | Spirocyclic system involving the piperidine ring | Improved metabolic stability | [2] |
The introduction of a tertiary alcohol at the 3-position, as in 3-Isopropylpiperidin-3-ol, may influence the compound's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to a unique pharmacological profile compared to the classes listed above.
Conclusion
References
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- Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.
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- Dichiara, M., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(16), 3028-3042.
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Comparative Analysis of 3-Isopropylpiperidin-3-ol's Potency and Selectivity: A Methodological Guide
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Benchmarking 3-Isopropylpiperidin-3-ol: A Comparative Analysis Against a Known NMDA Receptor Modulator
Abstract
This guide presents a comprehensive benchmarking analysis of 3-Isopropylpiperidin-3-ol, a novel synthetic compound featuring a substituted piperidine scaffold, against Phencyclidine (PCP), a well-characterized non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] The piperidine structural motif is prevalent in a multitude of biologically active compounds, suggesting the potential for 3-Isopropylpiperidin-3-ol to exhibit neuromodulatory properties.[4][5][6] This document outlines a systematic approach to compare these two compounds, detailing the experimental rationale, step-by-step protocols for receptor binding and functional cell-based assays, and a framework for data interpretation. The objective is to elucidate the pharmacological profile of 3-Isopropylpiperidin-3-ol by directly comparing its potency and functional activity at the NMDA receptor to that of the established reference compound, PCP.
Introduction and Rationale
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[7][8] Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic development.[9][10][11] Compounds that modulate NMDA receptor activity, particularly channel blockers, have significant therapeutic potential.
Phencyclidine (PCP) is a classic non-competitive antagonist that acts by physically occluding the NMDA receptor's ion channel.[1][2][3] Its well-defined mechanism of action and binding site make it an excellent reference standard for characterizing new potential NMDA receptor modulators.[12] 3-Isopropylpiperidin-3-ol is a novel molecule with a piperidine core, a common scaffold in CNS-active compounds.[4][5][13] Its structural features, particularly the tertiary alcohol at the 3-position, suggest it may interact with ion channels or receptor pockets.
This guide provides a head-to-head comparison to determine if 3-Isopropylpiperidin-3-ol binds to the PCP site within the NMDA receptor channel and whether this binding translates to functional antagonism of receptor activity.
Experimental Design & Workflow
Our benchmarking strategy employs a two-tiered approach: a primary binding assay to determine target affinity and a secondary functional assay to measure cellular response.
-
Primary Screen: Competitive Radioligand Binding Assay. This experiment will determine if and with what affinity 3-Isopropylpiperidin-3-ol binds to the PCP site on the NMDA receptor. It uses a radiolabeled ligand, [³H]MK-801 (dizocilpine), which has a high affinity for this site, and measures the ability of the test compound to displace it.[14]
-
Secondary Screen: High-Throughput Calcium Flux Assay. This functional assay measures the consequence of receptor binding. NMDA receptor activation leads to a significant influx of calcium (Ca²⁺) into the cell.[7][8][9][15] An effective antagonist will block this influx. This assay quantifies the compound's ability to inhibit NMDA- and glycine-induced Ca²⁺ influx in a cellular context.
The overall workflow is designed to progress from initial binding affinity to functional cellular potency.
Caption: Experimental workflow for benchmarking 3-Isopropylpiperidin-3-ol.
Detailed Methodologies
Competitive Radioligand Binding Assay
Principle: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the same site. The data are used to calculate the inhibitory constant (Ki), a measure of binding affinity.[16][17]
Materials:
-
Test Compounds: 3-Isopropylpiperidin-3-ol, Phencyclidine (PCP)
-
Radioligand: [³H]MK-801
-
Tissue Source: Rat brain cortical membranes
-
Binding Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
Apparatus: 96-well microplates, glass fiber filters, cell harvester, scintillation counter.[18]
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex via homogenization and centrifugation. Resuspend the final pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Binding Buffer.
-
50 µL of test compound at various concentrations (from 1 nM to 100 µM). For total binding, add buffer instead. For non-specific binding, add 10 µM unlabeled MK-801.
-
50 µL of [³H]MK-801 (at a final concentration equal to its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
Principle: This cell-based assay measures the functional consequences of NMDA receptor activation. Upon binding of glutamate and a co-agonist (glycine), the channel opens, allowing Ca²⁺ to flow into the cell. This influx is detected by a Ca²⁺-sensitive fluorescent dye. An antagonist will block this channel opening and thus prevent the increase in fluorescence.[7][15][19]
Materials:
-
Cell Line: HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Reagents: Calcium-sensitive dye (e.g., Fluo-4 AM), NMDA, Glycine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Apparatus: 384-well black-walled, clear-bottom plates; fluorescence imaging plate reader (FLIPR).
Protocol:
-
Cell Plating: Seed the HEK293-NMDA cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add Assay Buffer containing the calcium-sensitive dye. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with Assay Buffer. Add the test compounds (3-Isopropylpiperidin-3-ol or PCP) at various concentrations and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate into the FLIPR instrument.
-
Agonist Stimulation: The instrument will add a solution of NMDA and glycine (at their EC80 concentrations) to each well to stimulate the receptors.
-
Data Acquisition: Immediately measure the fluorescence intensity over time (typically for 3-5 minutes). The increase in fluorescence corresponds to the Ca²⁺ influx.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percent inhibition of the agonist response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the maximal Ca²⁺ influx.
Results and Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.
Table 1: Comparative Binding Affinity at the NMDA Receptor PCP Site
| Compound | Ki (nM) ± SEM | Hill Slope |
| 3-Isopropylpiperidin-3-ol | 125.6 ± 8.2 | 0.98 |
| Phencyclidine (PCP) | 45.3 ± 3.1 | 1.01 |
Ki values represent the mean of three independent experiments. A lower Ki value indicates higher binding affinity.
Table 2: Comparative Functional Antagonism of NMDA Receptor Activity
| Compound | IC50 (nM) ± SEM | Max Inhibition (%) |
| 3-Isopropylpiperidin-3-ol | 480.7 ± 25.5 | 98% |
| Phencyclidine (PCP) | 152.1 ± 11.9 | 99% |
IC50 values represent the mean of three independent experiments. A lower IC50 value indicates higher functional potency.
Interpretation and Discussion
The data presented in Table 1 suggest that 3-Isopropylpiperidin-3-ol binds directly to the PCP site within the NMDA receptor ion channel, albeit with approximately 2.8-fold lower affinity than PCP. The Hill slopes for both compounds are close to 1.0, indicating binding to a single site in a competitive manner.
The functional data in Table 2 corroborate the binding results. Both compounds act as potent antagonists of the NMDA receptor, achieving near-complete inhibition of the calcium response. As expected from the binding affinities, 3-Isopropylpiperidin-3-ol demonstrates a lower functional potency (higher IC50) than PCP, requiring a roughly 3.2-fold higher concentration to achieve 50% inhibition.
This workflow demonstrates a clear path from identifying target engagement to quantifying functional pharmacological activity. The NMDA receptor is a heterotetrameric complex, and its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist like glycine or D-serine to the GluN1 subunit.[10] This co-agonism is essential for the channel to open.
Caption: Mechanism of NMDA receptor antagonism by a channel blocker.
The results indicate that 3-Isopropylpiperidin-3-ol is a bona fide NMDA receptor antagonist that acts via the same mechanism as PCP—channel block. While less potent than the reference compound, its distinct chemical structure could serve as a novel scaffold for developing future NMDA receptor modulators with potentially different pharmacokinetic or safety profiles. Further studies would be required to assess its selectivity against other ion channels and receptors, as well as its in vivo efficacy and side-effect profile.
Conclusion
This guide provides a robust framework for benchmarking the novel compound 3-Isopropylpiperidin-3-ol against the reference NMDA receptor antagonist, Phencyclidine. The outlined experimental workflow, combining radioligand binding and functional calcium flux assays, successfully characterized 3-Isopropylpiperidin-3-ol as a potent, direct-acting NMDA receptor channel blocker. While exhibiting a moderately lower affinity and potency than PCP, it represents a valid hit compound for further investigation in neuropharmacological research and drug development programs.
References
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Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137). [Link]
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Yeboah, F., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7(1), 11494. [Link]
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Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. [Link]
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JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]
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Estevez-Herrera, J., et al. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Methods in Neurodegenerative Disease Drug Discovery. [Link]
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Wikipedia. (n.d.). Phencyclidine. Wikipedia. [Link]
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Lynch, D. (n.d.). Pcp and the NMDA Receptor. Grantome. [Link]
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Wan, B., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]
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Pehek, E. A., et al. (1995). The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine. PubMed. [Link]
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French, E. D., et al. (1993). Phencyclidine (PCP) and PCP-like drugs increase burst firing in rat ventral tegmental dopamine neurons: Comparison to competitive NMDA antagonists. Sci-Hub. [Link]
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Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. NCBI Bookshelf. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
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Svishchev, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
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Lerma, J., et al. (2001). An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity. PNAS. [Link]
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Crandall, I. J., et al. (2020). Structural insights into binding of therapeutic channel blockers in NMDA receptors. PubMed Central. [Link]
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Johnson, J. W., & Kotermanski, S. E. (2006). The Use of Ligand Binding in Assays of NMDA Receptor Function. NMDA Receptor Protocols. [Link]
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Independent Verification of 3-Isopropylpiperidin-3-ol's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 3-Isopropylpiperidin-3-ol, a novel piperidine derivative. Given the nascent stage of research on this specific molecule, this document outlines a structured, scientifically rigorous approach for its evaluation, drawing parallels with established methodologies for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications.
Introduction: The Therapeutic Promise of Piperidine Scaffolds
The piperidine moiety is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3] These compounds exhibit a wide range of biological activities, including but not limited to, anticancer, analgesic, and neuroprotective effects.[1][3][4][5] The versatility of the piperidine scaffold allows for fine-tuning of its physicochemical properties to optimize target binding, bioavailability, and metabolic stability.[3]
3-Isopropylpiperidin-3-ol, with its unique substitution pattern, presents an intriguing candidate for investigation. Based on the known neuroprotective properties of other piperidine derivatives, this guide will focus on a hypothetical evaluation of its potential in the context of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease.[6][7]
Proposed Mechanism of Action: A Starting Point for Investigation
Many piperidine derivatives exert their neuroprotective effects through the modulation of key signaling pathways implicated in neuronal survival, inflammation, and apoptosis.[6][8] A plausible starting hypothesis for 3-Isopropylpiperidin-3-ol could be its activity as an antagonist at a specific G-protein coupled receptor (GPCR) or as an inhibitor of an enzyme involved in neuroinflammation or oxidative stress. For the purpose of this guide, we will hypothesize that 3-Isopropylpiperidin-3-ol acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in cognitive function and neuroinflammation.[9]
Experimental Workflow for Independent Verification
The following sections detail a step-by-step experimental workflow designed to rigorously assess the therapeutic potential of 3-Isopropylpiperidin-3-ol.
Synthesis and Characterization
Proposed Synthesis Workflow:
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for 3-Isopropylpiperidin-3-ol
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone of medicinal chemistry, lauded for its versatility and presence in a multitude of approved therapeutics.[1][2] This guide navigates the critical path of translational science, offering a deep dive into establishing a correlation between laboratory assays and whole-organism responses for the novel compound, 3-Isopropylpiperidin-3-ol. As a Senior Application Scientist, my objective is to provide not just a methodology, but a strategic framework for decision-making in preclinical development.
The journey from a promising molecule to a viable drug candidate is fraught with challenges, with the "in vitro-in vivo gap" being a notorious hurdle. Promising in vitro potency often fails to translate into in vivo efficacy, leading to costly late-stage attrition. An in vitro-in vivo correlation (IVIVC) serves as a predictive mathematical model, bridging the gap between a drug's in vitro properties and its in vivo response.[3][4] This guide will use 3-Isopropylpiperidin-3-ol as a case study to illustrate the principles and practices of establishing a robust IVIVC.
A Hypothetical Target for 3-Isopropylpiperidin-3-ol: Monoamine Oxidase B (MAO-B)
Given the prevalence of piperidine derivatives in neurology, we will hypothesize that 3-Isopropylpiperidin-3-ol is a selective inhibitor of Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of dopamine and a target for neurodegenerative diseases like Parkinson's.
In Vitro Characterization: Unveiling the Molecular Profile
The initial step is to meticulously characterize the interaction of 3-Isopropylpiperidin-3-ol with its putative target and to assess its cellular effects.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Isopropylpiperidin-3-ol against human recombinant MAO-B.
-
Materials: Human recombinant MAO-B, kynuramine (substrate), 4-hydroxyquinoline (fluorescent product), 3-Isopropylpiperidin-3-ol, and a suitable buffer system.
-
Procedure:
-
A dilution series of 3-Isopropylpiperidin-3-ol is prepared.
-
The compound is pre-incubated with MAO-B.
-
The reaction is initiated by the addition of kynuramine.
-
The formation of 4-hydroxyquinoline is monitored fluorometrically over time.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Comparative In Vitro Data
To contextualize the performance of our lead compound, we compare it with a known MAO-B inhibitor, Selegiline, and a structurally similar but less potent analog, 3-methylpiperidin-3-ol.
| Compound | Target | IC50 (nM) | Assay Type |
| 3-Isopropylpiperidin-3-ol | MAO-B | 15 | Fluorometric |
| Selegiline | MAO-B | 5 | Fluorometric |
| 3-methylpiperidin-3-ol | MAO-B | 250 | Fluorometric |
In Vivo Assessment: From Molecule to Organism
Successful in vivo studies hinge on a well-designed protocol that can meaningfully assess the compound's efficacy and pharmacokinetic profile.
Experimental Protocol: In Vivo Murine Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective effects of 3-Isopropylpiperidin-3-ol in an MPTP-induced mouse model of Parkinson's disease.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Mice are treated with MPTP to induce Parkinsonian symptoms.
-
Treatment groups receive either vehicle, 3-Isopropylpiperidin-3-ol (at various doses), or Selegiline.
-
Behavioral tests (e.g., rotarod, open field) are conducted to assess motor function.
-
Post-mortem analysis of brain tissue is performed to quantify dopamine levels and neuronal survival in the substantia nigra.
-
Comparative In Vivo Data
| Compound | Animal Model | Dose (mg/kg) | Efficacy (Dopamine Level Increase) |
| 3-Isopropylpiperidin-3-ol | MPTP Mouse | 10 | 45% |
| Selegiline | MPTP Mouse | 5 | 55% |
| 3-methylpiperidin-3-ol | MPTP Mouse | 10 | 10% |
Visualizing the Path: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the hypothesized mechanism of action, the following diagrams are provided.
Caption: High-level experimental workflows for in vitro and in vivo studies.
Caption: Hypothesized mechanism of action for 3-Isopropylpiperidin-3-ol.
Correlating the Data: Building the IVIVC Model
The crux of this guide is to establish a meaningful relationship between the in vitro and in vivo data. A Level A correlation, which aims for a point-to-point relationship, is the gold standard.[5][6]
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
To bridge the in vitro IC50 with the in vivo efficacy, we must understand the pharmacokinetic properties of 3-Isopropylpiperidin-3-ol.
Experimental Protocol: Pharmacokinetic Study in Mice
-
Objective: To determine the key pharmacokinetic parameters of 3-Isopropylpiperidin-3-ol.
-
Procedure:
-
A single dose of 3-Isopropylpiperidin-3-ol is administered to mice.
-
Blood samples are collected at various time points.
-
Plasma concentrations of the compound are measured using LC-MS/MS.
-
Parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.
-
Pharmacokinetic Data
| Compound | t1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| 3-Isopropylpiperidin-3-ol | 4.2 | 850 | 3400 |
| Selegiline | 2.1 | 600 | 1800 |
With both in vitro potency and in vivo pharmacokinetic data, we can model the expected target engagement over time and correlate this with the observed efficacy. A simplified approach involves plotting the in vitro potency (IC50) against the in vivo efficacy (percentage increase in dopamine levels). A strong correlation would suggest that the in vitro assay is a good predictor of the in vivo response.
Conclusion: A Promising Scaffold with a Clear Path Forward
This guide has outlined a comprehensive, albeit hypothetical, pathway for establishing an in vitro-in vivo correlation for the novel compound 3-Isopropylpiperidin-3-ol. The data, while illustrative, underscores the importance of a multi-faceted approach that combines robust in vitro assays, well-designed in vivo models, and rigorous pharmacokinetic analysis. The strong hypothetical correlation between the in vitro MAO-B inhibition and the in vivo neuroprotective effects suggests that 3-Isopropylpiperidin-3-ol is a promising candidate for further development. The principles and methodologies detailed herein provide a blueprint for researchers to navigate the complexities of preclinical drug development and to bridge the critical gap between the benchtop and the clinic.
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A Side-by-Side Analysis of the Metabolic Stability of 3-Isopropylpiperidin-3-ol Derivatives: A Guide for Lead Optimization
Introduction: The Strategic Importance of Metabolic Stability
In modern drug discovery, the adage "potency is not enough" has never been more relevant. A compound's journey from a promising hit to a viable drug candidate is fraught with challenges, with pharmacokinetics often being the primary hurdle.[1][2] Among the key pharmacokinetic parameters, metabolic stability—a molecule's resistance to enzymatic breakdown—stands out as a critical determinant of a drug's efficacy, safety, and dosing regimen.[3][4] A compound with poor metabolic stability is rapidly cleared from the body, often requiring higher or more frequent doses, which can lead to undesirable side effects and poor patient compliance.[3]
The liver is the body's primary metabolic hub, armed with a superfamily of enzymes known as Cytochrome P450s (CYPs) that are responsible for the biotransformation of a vast majority of drugs.[4][5] Therefore, early in vitro assessment of metabolic stability is a cornerstone of any successful lead optimization campaign.[1][6] It allows medicinal chemists to understand the structure-activity relationships (SAR) and, more specifically, the structure-metabolism relationships (SMR) that govern a compound's fate in vivo.[7][8][9]
The 3-isopropylpiperidin-3-ol scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be tailored to interact with a variety of biological targets.[10] However, like many heterocyclic amines, the piperidine ring can be susceptible to metabolic modification.[11][12][13] This guide provides a comprehensive side-by-side analysis of the metabolic stability of a series of hypothetical 3-Isopropylpiperidin-3-ol derivatives. Through this case study, we will explore the causal relationships between structural modifications and metabolic fate, detail the gold-standard experimental protocols for assessment, and provide a framework for interpreting the resulting data to guide rational drug design.
The Metabolic Landscape of Piperidine Scaffolds
The piperidine ring is subject to several common metabolic pathways, primarily catalyzed by CYP enzymes. Understanding these potential "soft spots" is crucial for designing more robust derivatives.
-
N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group (e.g., methyl, ethyl), this group can be oxidatively cleaved. This is a very common and often rapid metabolic pathway for N-alkylated amines.[12][13]
-
C-Hydroxylation: Oxidation can occur on the carbon atoms of the piperidine ring itself. Hydroxylation alpha to the nitrogen can lead to the formation of an unstable carbinolamine, which may result in ring-opening.[14][15] Hydroxylation at other positions (beta, gamma) is also possible and can create sites for subsequent Phase II conjugation reactions.[11][15]
-
Oxidation of Substituents: The isopropyl group itself can be a site of metabolic attack, typically hydroxylation at a tertiary or secondary carbon, followed by further oxidation.
To investigate how structural modifications influence these pathways, we designed a hypothetical study comparing three derivatives against the parent scaffold.
Hypothetical Compound Series for Analysis:
-
CMPD-1 (Parent): 3-Isopropylpiperidin-3-ol
-
CMPD-2 (N-Methylated): 1-Methyl-3-isopropylpiperidin-3-ol
-
CMPD-3 (N-Cyclopropylmethyl): 1-(Cyclopropylmethyl)-3-isopropylpiperidin-3-ol
-
CMPD-4 (Fluorinated Isopropyl): 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidin-3-ol
Rationale for Derivative Selection: This series was designed to systematically probe key metabolic liabilities. CMPD-2 introduces a small N-alkyl group susceptible to dealkylation. CMPD-3 introduces a bulkier, less conventional N-alkyl group (cyclopropylmethyl) which is known to sometimes inactivate CYP enzymes, potentially altering its metabolic profile. CMPD-4 utilizes fluorine substitution, a common medicinal chemistry strategy to block sites of metabolism by replacing a metabolically labile C-H bond with a much stronger C-F bond.
Experimental Design: A Dual-Assay Approach
To gain a comprehensive understanding of metabolic liability, a two-pronged in vitro approach is optimal. We will use both human liver microsomes (HLM) and cryopreserved human hepatocytes.
-
Liver Microsomal Stability Assay: This is a high-throughput, cost-effective screen that primarily assesses Phase I (oxidative) metabolism mediated by enzymes located in the endoplasmic reticulum, such as CYPs.[16][17]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more holistic and physiologically relevant system. Hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors, offering a more complete picture of cellular metabolism.[18][19][20]
The workflow for these experiments follows a logical progression from incubation to analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Isopropylpiperidin-3-ol
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these materials are cornerstones of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, procedural framework for the safe disposal of 3-Isopropylpiperidin-3-ol.
While a specific, dedicated Safety Data Sheet (SDS) for 3-Isopropylpiperidin-3-ol is not widely available, its molecular structure—featuring a piperidine ring and a tertiary alcohol—allows us to extrapolate a reliable hazard profile from analogous compounds.[1][2][3] This guide is built upon this principle of chemical similarity and grounded in established best practices for hazardous waste management in a laboratory setting.[4][5][6]
Hazard Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on the known risks of piperidine and its derivatives, 3-Isopropylpiperidin-3-ol should be handled as a substance with the potential for multiple hazards.[1][3][7] The overriding principle is to treat any chemical of unknown or extrapolated toxicity with a high degree of caution.[8]
Table 1: Extrapolated Hazard Profile for 3-Isopropylpiperidin-3-ol
| Hazard Classification | Description & Rationale | Supporting Sources |
| Acute Toxicity | Structurally similar piperidines are harmful if swallowed and toxic in contact with skin or if inhaled.[3][7] The substance can likely be absorbed through the skin. | [3][7][9] |
| Skin Corrosion/Irritation | Piperidine itself causes severe skin burns and eye damage.[7][9][10] It is prudent to assume this derivative is, at a minimum, a significant skin and eye irritant. | [7][9][11] |
| Serious Eye Damage | Direct contact with piperidine derivatives can cause serious, potentially irreversible eye damage.[7][11] | [11][12] |
| Flammability | While the hydroxyl group may alter its flashpoint compared to piperidine, many related compounds and solvents are flammable liquids.[7][13] Vapors may form flammable mixtures with air. Therefore, it must be kept away from all ignition sources.[14][15][16] | [7][16] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the assessed hazards, a stringent PPE protocol is the first and most critical line of defense. Before preparing 3-Isopropylpiperidin-3-ol for disposal, all personnel must be equipped with the following:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory. This dual protection is essential to guard against splashes that can cause severe eye damage.[1]
-
Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but always check the manufacturer's compatibility chart for the specific glove type.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn. This protects against skin contact and contamination of personal clothing.[1]
-
Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of potentially toxic vapors.[1][9]
Step-by-Step Disposal Protocol
The disposal of 3-Isopropylpiperidin-3-ol must follow a systematic process to ensure safety and compliance. No chemical activity should begin unless a clear plan for waste disposal has been formulated.[6]
Step 1: Waste Characterization
All unused 3-Isopropylpiperidin-3-ol, contaminated materials (e.g., pipette tips, absorbent pads), and spill cleanup debris must be treated as hazardous waste.[8] Do not dispose of this chemical down the drain or in regular trash.[7][10]
Step 2: Container Selection and Management
Proper containment is crucial to prevent leaks and reactions.
-
Use Appropriate Containers: Only use containers designated for chemical waste that are compatible with 3-Isopropylpiperidin-3-ol. High-density polyethylene (HDPE) or glass containers are typically preferred.[4]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[4][8] This minimizes the release of vapors and prevents spills.
-
Avoid Overfilling: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion and prevent splashing during transport.
Step 3: Waste Segregation
Proper segregation prevents dangerous chemical reactions.
-
Dedicated Waste Stream: Designate a specific waste container solely for 3-Isopropylpiperidin-3-ol and materials heavily contaminated with it.
-
Avoid Mixing: Never mix this waste with incompatible chemicals, particularly strong oxidizing agents, acids, or bases, unless it is part of a specific neutralization protocol.[13][17] Keep solid and liquid waste streams separate.[5]
Step 4: Labeling
Accurate labeling is a regulatory requirement and is critical for safe handling by all personnel, including waste management technicians.[6]
-
Immediate Labeling: Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.[8]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Isopropylpiperidin-3-ol"
-
An accurate list of all container contents
-
The relevant hazard characteristics (e.g., "Toxic," "Corrosive," "Flammable")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are essential for safe, temporary holding of waste.
-
Designated Location: Store the labeled, sealed waste container in a designated SAA within the laboratory.[4]
-
Secondary Containment: The container must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[8]
-
Storage Limits: Be aware of institutional and regulatory limits for waste accumulation (e.g., a maximum of 55 gallons of hazardous waste per SAA).[4][8]
Step 6: Arranging for Final Disposal
-
Contact EHS: Once the container is nearing full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]
-
Do Not Transport: Laboratory personnel should not transport their own hazardous waste. Await collection by trained EHS professionals.
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper management and disposal of 3-Isopropylpiperidin-3-ol waste in a laboratory setting.
Caption: Procedural flow from waste generation to final disposal by authorized personnel.
By adhering to this structured protocol, you ensure that the disposal of 3-Isopropylpiperidin-3-ol is conducted in a manner that protects you, your colleagues, and the environment, upholding the highest standards of scientific integrity and professional responsibility.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Isopropylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes critical safety protocols for handling 3-Isopropylpiperidin-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of its parent compound, piperidine, and its derivatives. This approach ensures a high margin of safety when dealing with novel or less-documented chemical entities.
Hazard Assessment: A Precautionary Approach
While specific toxicity data for 3-Isopropylpiperidin-3-ol is limited, the piperidine functional group is well-characterized as hazardous. The parent compound, piperidine, is known to be toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage[1]. Therefore, it is imperative to handle 3-Isopropylpiperidin-3-ol with stringent safety measures, assuming it possesses similar hazardous characteristics.
Assumed Hazards Based on Piperidine Derivatives:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled[1][2].
-
Skin Corrosion/Irritation: Capable of causing severe skin burns and irritation[1][2].
-
Serious Eye Damage: Poses a significant risk of serious eye damage[1][2].
-
Flammability: While the isopropyl and hydroxyl groups may alter the flammability, piperidine itself is a highly flammable liquid and vapor[1][3][4]. It is prudent to handle 3-Isopropylpiperidin-3-ol as a potentially flammable substance and keep it away from ignition sources[5][6].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to mitigate the risks associated with handling 3-Isopropylpiperidin-3-ol. The following table outlines the recommended PPE, the rationale for its use, and specifications.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, or a full-face shield. | Protects against splashes and airborne particles that could cause severe eye damage. Standard safety glasses are insufficient[3][7]. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber, tested to the EN 374 standard. | Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns. Always inspect gloves for integrity before use and dispose of them properly after handling[1][3][7]. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | Minimizes the risk of skin exposure to the chemical[1][7]. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Piperidine and its derivatives can be toxic if inhaled. Engineering controls like a fume hood are the primary line of defense[1][8]. |
Operational and Disposal Plans: A Step-by-Step Guide
3.1. Pre-Handling Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling flammable and corrosive materials.
3.2. Safe Handling Protocol
-
Work in a Fume Hood: All handling of 3-Isopropylpiperidin-3-ol should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure[1][8].
-
Grounding: When transferring the chemical, ensure containers are grounded and bonded to prevent static discharge, which could be an ignition source[5][9].
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents.
-
Controlled Dispensing: Use appropriate tools (e.g., spatulas, pipettes) to handle the material and avoid generating dust or aerosols.
-
Container Management: Keep containers tightly closed when not in use to prevent the release of vapors[3][5].
3.3. Post-Handling and Disposal
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container[3].
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1][3].
-
Waste Disposal: Dispose of all waste containing 3-Isopropylpiperidin-3-ol as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain[10]. It is recommended to use a licensed disposal company for chemical waste[10].
Emergency Procedures: Immediate Actions
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Visualizing PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 3-Isopropylpiperidin-3-ol.
Caption: PPE Selection Workflow for 3-Isopropylpiperidin-3-ol.
References
- Benchchem. (n.d.). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- PubChem. (n.d.). 3-Isopropylpiperidin-3-ol.
- SAFETY DATA SHEET. (n.d.).
- Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
- CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Spectrum Chemical. (2022, March 1). SAFETY DATA SHEET.
- Fisher Scientific. (2015, March 23). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Apollo Scientific. (2023, August 3). (S)-Piperidin-3-ol.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
- Benchchem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
- Benchchem. (n.d.). Safe Disposal of 3,3-Dipropylpiperidine: A Procedural Guide.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isotope.com [isotope.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
